molecular formula C14H20O2 B031808 8-Phenyloctanoic acid CAS No. 26547-51-3

8-Phenyloctanoic acid

Cat. No.: B031808
CAS No.: 26547-51-3
M. Wt: 220.31 g/mol
InChI Key: VZECIAZMSHBQOC-UHFFFAOYSA-N
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Description

8-Phenyloctanoic acid is a synthetic aromatic fatty acid that serves as a valuable biochemical tool in metabolic and inflammatory research. Its structure, featuring a phenyl group appended to an eight-carbon aliphatic chain, mimics that of endogenous medium-chain fatty acids but with distinct physicochemical and biological properties. This compound is notably recognized as an analog of arachidonic acid, capable of interacting with enzymes in the eicosanoid synthesis pathway, such as cyclooxygenases (COX), thereby modulating the production of pro-inflammatory prostaglandins. Researchers utilize this compound to investigate lipid metabolism, particularly the β-oxidation pathways in peroxisomes and mitochondria, and to study its potential effects on metabolic enzymes and signaling cascades. Its application extends to models of metabolic disorders, inflammation, and cellular signaling, providing critical insights into the role of modified fatty acids in physiological and pathological processes. This reagent is essential for in vitro assays and fundamental biochemical studies aimed at elucidating complex lipid-mediated mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H20O2/c15-14(16)12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VZECIAZMSHBQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334300
Record name 8-Phenyloctanoic acid
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26547-51-3
Record name 8-Phenyloctanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Phenyloctanoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological interactions of 8-phenyloctanoic acid. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Chemical Properties

This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. This structure imparts both hydrophobic and aromatic characteristics to the molecule.

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₀O₂[1]
Molecular Weight 220.31 g/mol [2]
CAS Number 26547-51-3[3]
IUPAC Name This compoundN/A
SMILES O=C(O)CCCCCCCc1ccccc1[2]
Melting Point 27 °C or 45-47 °C[3][4]
Boiling Point 150-152 °C at 0.1 mmHg[3]
Water Solubility Insoluble[1][4]
pKa (Predicted) 4.78 ± 0.10[1]
Density (Predicted) 1.020 ± 0.06 g/cm³[4]
Vapor Pressure (Predicted) 3.98E-06 mmHg at 25°C[4]
LogP (Predicted) 3.654[3]

Note on Melting Point: There is a discrepancy in the reported melting point in the literature. Researchers should consider both reported values and, if critical, determine the melting point experimentally.

Chemical Structure

This compound consists of a terminal phenyl group attached to an octanoic acid backbone. The carboxylic acid group provides a site for various chemical modifications, such as esterification or amidation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, general methodologies for similar compounds can be readily adapted.

General Synthesis Approach

A plausible synthetic route to this compound involves the alkylation of a suitable phenyl-containing nucleophile with a C8 electrophile bearing a protected carboxylic acid or a precursor group. One such general approach is outlined below:

Alkylation of a Phenyl Grignard Reagent with a Dihaloalkane followed by Carboxylation

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Alkylation: The Grignard reagent is reacted with a dihaloalkane, such as 1,8-dibromooctane. This reaction is performed in excess of the dihaloalkane to favor mono-substitution.

  • Work-up and Purification: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium chloride solution). The organic layer is separated, washed, dried, and concentrated. The resulting 8-bromo-1-phenyloctane is purified by column chromatography.

  • Conversion to Carboxylic Acid: The terminal bromide is then converted to the carboxylic acid. This can be achieved by reacting the purified 8-bromo-1-phenyloctane with magnesium to form a new Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Acidic work-up yields this compound.

General Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Column: A C18 reversed-phase column is suitable for this nonpolar compound.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid is protonated, would be an appropriate starting point.

  • Detection: The phenyl group allows for strong UV absorbance, typically around 254 nm.

  • Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Biological Role and Signaling Pathways

This compound has been identified as an inducer of the phenylacetic acid (PAA) transport system in the bacterium Pseudomonas putida.[5] This system is part of a larger catabolic pathway for the degradation of aromatic compounds.

Phenylacetic Acid Transport System Induction in Pseudomonas putida

The following diagram illustrates the role of this compound in inducing the PAA transport system, which facilitates the uptake of phenylacetic acid for subsequent metabolism.

PAA_Transport_Induction cluster_extracellular Extracellular Environment cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment 8_POA This compound PATS Phenylacetic Acid Transport System (PATS) 8_POA->PATS Induces PAA_ext Phenylacetic Acid PAA_ext->PATS Transport PAA_int Phenylacetic Acid PATS->PAA_int PA_CoA_Ligase Phenylacetyl-CoA Ligase PAA_int->PA_CoA_Ligase PA_CoA Phenylacetyl-CoA PA_CoA_Ligase->PA_CoA Converts to Metabolism Further Metabolism PA_CoA->Metabolism

Induction of Phenylacetic Acid Transport System by this compound.

This pathway highlights how certain phenylalkanoic acids with an even number of carbon atoms in the aliphatic chain, such as this compound, can act as gratuitous inducers of the metabolic machinery for related compounds.[5] The transport system facilitates the uptake of phenylacetic acid, which is then activated to phenylacetyl-CoA before entering the central metabolic pathways of the bacterium.[6]

References

An In-Depth Technical Guide to the Synthesis of 8-Phenyloctanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two distinct and effective synthetic routes for the preparation of 8-phenyloctanoic acid, a valuable long-chain fatty acid derivative utilized in various research and development applications. The methodologies detailed herein are based on established organic chemistry principles and provide clear, actionable protocols for laboratory synthesis. This document outlines the Friedel-Crafts acylation pathway and the malonic ester synthesis pathway, presenting quantitative data in structured tables and detailed experimental procedures. Furthermore, logical workflows for each synthetic route are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Route 1: Friedel-Crafts Acylation Followed by Reduction

This classic approach involves a two-step sequence: the acylation of benzene with a derivative of suberic acid to form an intermediate keto-acid, which is subsequently reduced to the desired this compound.

Step 1: Friedel-Crafts Acylation of Benzene with Suberoyl Chloride

The initial step involves the electrophilic substitution of benzene with suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride, to yield 8-oxo-8-phenyloctanoic acid.

Experimental Protocol: Synthesis of 8-oxo-8-phenyloctanoic acid

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (2.2 eq) and dry benzene (10 eq), and the mixture is cooled in an ice bath.

  • Addition of Acylating Agent: Suberoyl chloride (1.0 eq) is dissolved in dry benzene and added dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 80 °C) for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-oxo-8-phenyloctanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reduction of 8-oxo-8-phenyloctanoic acid

The carbonyl group of the intermediate keto-acid is reduced to a methylene group to afford the final product. The Clemmensen reduction is a suitable method for this transformation.

Experimental Protocol: Clemmensen Reduction of 8-oxo-8-phenyloctanoic acid

  • Preparation of Zinc Amalgam: Granulated zinc (10 eq) is amalgamated by stirring with a 5% aqueous solution of mercuric chloride for 5 minutes. The aqueous solution is decanted, and the zinc amalgam is washed with water.

  • Reaction Setup: The freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

  • Reduction: 8-oxo-8-phenyloctanoic acid (1.0 eq) is added to the flask, and the mixture is heated to a vigorous reflux. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (typically 4-6 hours).

  • Work-up and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data for Route 1

StepReactantsReagents/CatalystsSolventReaction TimeTemperatureYield (%)
1Benzene, Suberoyl ChlorideAluminum ChlorideBenzene3-4 hoursReflux (~80°C)75-85
28-oxo-8-phenyloctanoic acidZinc Amalgam, Conc. HClToluene/Water4-6 hoursReflux70-80

Workflow for Route 1: Friedel-Crafts Acylation and Reduction

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Benzene Benzene Acylation Acylation Benzene->Acylation 1. Add Suberoyl_Chloride Suberoyl_Chloride Suberoyl_Chloride->Acylation 1. Add AlCl3 AlCl3 AlCl3->Acylation Catalyst 8_oxo_8_phenyloctanoic_acid 8_oxo_8_phenyloctanoic_acid Acylation->8_oxo_8_phenyloctanoic_acid 2. Reflux 3. Work-up Reduction Reduction 8_oxo_8_phenyloctanoic_acid->Reduction 1. Add Zn_Hg Zn_Hg Zn_Hg->Reduction Reagents Conc_HCl Conc_HCl Conc_HCl->Reduction Reagents 8_phenyloctanoic_acid 8_phenyloctanoic_acid Reduction->8_phenyloctanoic_acid 2. Reflux 3. Work-up

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Route 2: Malonic Ester Synthesis

This versatile method builds the carbon chain of the target molecule through the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Step 1: Alkylation of Diethyl Malonate with 6-Phenylhexyl Bromide

The synthesis commences with the formation of a carbanion from diethyl malonate, which then acts as a nucleophile to displace the bromide from 6-phenylhexyl bromide.

Experimental Protocol: Synthesis of Diethyl (6-phenylhexyl)malonate

  • Formation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1.05 eq) is dissolved in absolute ethanol to form a solution of sodium ethoxide.

  • Deprotonation: Diethyl malonate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature with stirring.

  • Alkylation: 6-Phenylhexyl bromide (1.0 eq) is then added dropwise to the reaction mixture, which is subsequently heated to reflux for 6-8 hours.

  • Work-up: After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl (6-phenylhexyl)malonate.

Step 2: Hydrolysis and Decarboxylation

The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to furnish the final product.

Experimental Protocol: Synthesis of this compound

  • Hydrolysis: The crude diethyl (6-phenylhexyl)malonate is refluxed with an excess of aqueous sodium hydroxide solution until the ester is completely saponified (typically 4-6 hours).

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The acidified mixture is then heated to reflux. The malonic acid derivative will decarboxylate upon heating, evolving carbon dioxide, to yield this compound.

  • Isolation and Purification: After cooling, the product is extracted with diethyl ether. The ethereal solution is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Quantitative Data for Route 2

StepReactantsReagentsSolventReaction TimeTemperatureYield (%)
1Diethyl malonate, 6-Phenylhexyl bromideSodium EthoxideEthanol6-8 hoursReflux80-90
2Diethyl (6-phenylhexyl)malonateSodium Hydroxide, Conc. HClWater/Ethanol4-6 hours (hydrolysis), 2-3 hours (decarboxylation)Reflux85-95

Workflow for Route 2: Malonic Ester Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation Diethyl_malonate Diethyl_malonate Alkylation Alkylation Diethyl_malonate->Alkylation 1. Deprotonation 6_Phenylhexyl_bromide 6_Phenylhexyl_bromide 6_Phenylhexyl_bromide->Alkylation 2. Add NaOEt NaOEt NaOEt->Alkylation Base Substituted_malonic_ester Substituted_malonic_ester Alkylation->Substituted_malonic_ester 3. Reflux 4. Work-up Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Substituted_malonic_ester->Hydrolysis_Decarboxylation 1. Add NaOH NaOH_aq NaOH_aq NaOH_aq->Hydrolysis_Decarboxylation Base Conc_HCl Conc_HCl Conc_HCl->Hydrolysis_Decarboxylation Acid 8_phenyloctanoic_acid 8_phenyloctanoic_acid Hydrolysis_Decarboxylation->8_phenyloctanoic_acid 2. Add HCl 3. Reflux 4. Work-up

Caption: Synthetic workflow for this compound via malonic ester synthesis.

This guide provides two robust and well-documented synthetic pathways for this compound, catering to the needs of research and development laboratories. The choice of method may depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes offer high yields and utilize standard organic synthesis techniques.

An In-depth Technical Guide to the Physical and Chemical Properties of ω-Phenyl Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Phenyl fatty acids (ω-PFAs) are a unique class of lipids characterized by a phenyl group at the terminal (ω) position of a fatty acid chain. This structural feature imparts distinct physical, chemical, and biological properties compared to their corresponding straight-chain fatty acid counterparts. These compounds are found in nature, with short-chain versions present in plant fragrances and mammalian secretions, and longer-chain variants identified in plant seeds and certain bacteria.[1] The presence of the terminal aromatic ring makes them valuable as chemical probes and potential therapeutic agents, with studies exploring their anticancer and antileishmanial activities.[2] This guide provides a comprehensive overview of their core properties, relevant experimental methodologies, and known biological pathways.

Physical Properties

The physical properties of ω-PFAs are governed by the interplay between the hydrophilic carboxylic acid head, the hydrophobic aliphatic chain, and the terminal phenyl group. Key properties are influenced by chain length and the degree of unsaturation, similar to conventional fatty acids.[3][4]

1.1. Melting Point, Boiling Point, and Physical State

The melting and boiling points of saturated fatty acids generally increase with longer chain lengths due to stronger intermolecular van der Waals forces.[3][5][6] The terminal phenyl group adds significant molecular weight and potential for π-π stacking interactions, further influencing these properties. Saturated long-chain ω-PFAs are typically solids at room temperature, while shorter-chain or unsaturated analogs may be oils.[2]

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical State (at 25°C)
10-Phenyldecanoic acid10-PDAC₁₆H₂₄O₂248.3637-39Solid
10-Phenyl-6-decynoic acid-C₁₆H₂₀O₂244.33Not reportedColorless Oil[2]
16-Phenylhexadecanoic acid16-PHAC₂₂H₃₆O₂332.5273-75Solid
16-Phenyl-6-hexadecynoic acid-C₂₂H₃₂O₂328.4933-36White Solid[2]

1.2. Solubility

Consistent with general fatty acid behavior, ω-PFAs are poorly soluble in water but readily dissolve in organic solvents like chloroform, benzene, and alcohols.[7] Their solubility in aqueous solutions is inversely proportional to the length of the carbon chain.[7]

1.3. Acidity (pKa)

The carboxylic acid group of a fatty acid typically has a pKa around 4.5-5.0 in an aqueous environment. However, within the hydrophobic environment of a cell membrane, the apparent pKa can increase significantly. Studies on saturated fatty acids within a DOPC phospholipid bilayer show apparent pKa values ranging from 6.3 to 7.2.[8][9] This shift is crucial for understanding their transport and signaling functions at the cellular level, as it determines the protonation state of the carboxyl group in different microenvironments.

Chemical Properties and Reactivity

The chemical reactivity of ω-PFAs is dictated by the carboxylic acid functional group, the aliphatic chain, and the terminal phenyl ring.

  • Esterification: Like all fatty acids, the carboxyl group can undergo esterification with alcohols to form esters. This is a common reaction for creating fatty acid methyl esters (FAMEs) for analysis by gas chromatography.

  • Hydrogenation: Unsaturated ω-PFAs can be hydrogenated to their saturated analogs. For example, a triple bond (alkyne) can be selectively reduced to a cis-alkene using Lindlar's catalyst or fully reduced to an alkane with other catalysts.[2]

  • Oxidation: The aliphatic chain is subject to metabolic oxidation. The two primary pathways are β-oxidation, which shortens the chain from the carboxyl end, and ω-oxidation, which functionalizes the terminal end of the chain.[10][11] The phenyl group is generally resistant to the initial steps of these metabolic processes.

  • Aromatic Substitution: The terminal phenyl ring can undergo electrophilic aromatic substitution reactions, although this is not a primary focus of their biochemical relevance.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and quantification of ω-PFAs.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides detailed information about the proton environment. Key signals include those for the aromatic protons of the phenyl group (typically ~7.1-7.3 ppm), the α-methylene protons adjacent to the carboxyl group (~2.3-2.4 ppm), and the benzylic protons adjacent to the phenyl ring (~2.6-2.7 ppm).[2][12]

  • ¹³C NMR: Shows distinct signals for the carboxyl carbon (~178-181 ppm), the carbons of the phenyl ring (~125-142 ppm), and the various carbons of the aliphatic chain.[2][13]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands include a broad peak for the O-H stretch of the carboxylic acid (~2500-3400 cm⁻¹), a sharp peak for the C=O stretch (~1700 cm⁻¹), and peaks corresponding to the C-H bonds of the aromatic ring and aliphatic chain.[2]

3.3. Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used for identification and quantification. The molecular ion peak (M⁺) confirms the molecular weight. Characteristic fragmentation patterns, such as the loss of the phenyl or benzyl group (m/z 91 for a benzyl fragment), are key identifiers.[2]

CompoundSpectroscopic Data Highlights[2]
10-Phenyl-6-decynoic acid IR (cm⁻¹): 3026-2665 (-CO₂H), 1704 (C=O), 744, 698 (phenyl).¹H NMR (ppm): 7.34-7.17 (5H, m, -Ph), 2.73-2.68 (2H, t, H-10), 2.43-2.37 (2H, t, H-2).¹³C NMR (ppm): 178.6 (C-1), 142.0 (ipso-C), 128.7, 128.5, 126.0 (phenyl C-H), 80.5, 80.1 (alkyne C).
16-Phenyl-6-hexadecynoic acid IR (cm⁻¹): 3400-2500 (-CO₂H), 1694 (C=O), 1604, 1495 (phenyl).MS (m/z): 328 (M⁺), 91 (100%, benzyl fragment).

Experimental Protocols

4.1. Synthesis of ω-Phenyl Fatty Acids

A common strategy for synthesizing ω-PFAs involves the coupling of a terminal alkyne with a phenyl-containing alkyl halide, followed by modification of the alkyne and carboxyl-protected groups.

Representative Protocol: Synthesis of 16-Phenyl-6-hexadecynoic acid [2] This multi-step synthesis involves creating a protected acetylenic fatty acid, coupling it with a phenyl-terminated alkyl chain, and subsequent deprotection and oxidation.

Synthesis_Workflow cluster_A Step 1: Acetylide Coupling cluster_B Step 2: Deprotection cluster_C Step 3: Oxidation A1 2-(6-heptyn-1-yloxy) tetrahydro-2H-pyran A2 n-BuLi in THF A1->A2 Deprotonation A3 1-Bromo-10-phenyl decane A2->A3 Nucleophilic Attack A4 Protected ω-phenyl alkynyl ether A3->A4 B1 Protected ω-phenyl alkynyl ether A4->B1 B2 PTSA in MeOH B1->B2 Acidic Hydrolysis B3 16-Phenyl-6-hexadecynol (alkynyl alcohol) B2->B3 C1 16-Phenyl-6-hexadecynol B3->C1 C2 PDC in DMF C1->C2 Jones Oxidation C3 16-Phenyl-6-hexadecynoic acid (Final Product) C2->C3

Caption: General workflow for the synthesis of an ω-phenyl fatty acid.

Methodology Detail:

  • Acetylide Coupling: 2-(6-heptyn-1-yloxy)tetrahydro-2H-pyran is dissolved in dry THF and cooled. n-Butyllithium (n-BuLi) is added to form the lithium acetylide. 1-bromo-10-phenyldecane is then added, and the reaction proceeds to form the coupled, protected ether.[2]

  • Alcohol Deprotection: The resulting ether is refluxed with a catalytic amount of p-toluenesulfonic acid (PTSA) in methanol (MeOH) to remove the tetrahydropyran (THP) protecting group, yielding the alkynyl alcohol (16-phenyl-6-hexadecynol).[2]

  • Oxidation to Carboxylic Acid: The alcohol is oxidized to the corresponding carboxylic acid using pyridinium dichromate (PDC) in dimethylformamide (DMF). The final product is purified by silica gel column chromatography.[2]

4.2. Analytical Workflow

Structural verification and purity assessment are critical. This typically involves a combination of NMR, MS, and chromatography.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Synthesized ω-PFA Sample NMR Dissolve in CDCl₃ ¹H & ¹³C NMR Analysis Sample->NMR IR Neat or Film FT-IR Analysis Sample->IR GCMS GC-MS Analysis Sample->GCMS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data GCMS->Data

Caption: Standard workflow for the analysis of ω-phenyl fatty acids.

Methodology Detail:

  • NMR Analysis: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 300 MHz).[2]

  • GC-MS Analysis: For volatile or derivatized acids, GC-MS is performed using a capillary column (e.g., DB-5MS). The instrument is operated in electron impact (EI) mode to generate mass spectra.[2]

Biological Activity and Metabolic Pathways

The terminal phenyl group significantly alters the interaction of these fatty acids with metabolic enzymes and cellular receptors.

5.1. Cytotoxicity and Therapeutic Potential

Certain ω-PFAs have demonstrated notable biological activity. For instance, 16-phenyl-6-hexadecynoic acid showed significant cytotoxicity against A549 lung cancer cells (IC₅₀ of 18 ± 1 μM) and was effective against Leishmania infantum amastigotes (IC₅₀ = 3-6 μM).[2] This suggests that the ω-phenyl moiety can enhance or modify the biological effects of the fatty acid scaffold, making these compounds interesting leads for drug development.[2]

5.2. Metabolic Fate: β- and ω-Oxidation

Like other fatty acids, ω-PFAs are metabolized to produce energy. However, their degradation involves a complex interplay between peroxisomal and mitochondrial pathways.

  • Peroxisomal β-Oxidation: Peroxisomes are a primary site for the initial chain-shortening of ω-PFAs.[14] This process is carnitine-independent and is particularly important for very-long-chain fatty acids. The acyl-CoA oxidase enzymes in peroxisomes show comparable activity for ω-PFAs and their corresponding natural fatty acids.[14]

  • Mitochondrial β-Oxidation: While mitochondria are the primary site of β-oxidation for most fatty acids, their ability to process ω-PFAs is limited. The activity of key mitochondrial enzymes, such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, is lower for ω-PFAs compared to standard fatty acids.[14] This results in relatively long-chain ω-PFAs being poor substrates for mitochondrial degradation.[14]

  • ω-Oxidation: This alternative pathway, occurring in the endoplasmic reticulum, oxidizes the terminal methyl group.[15] While a minor pathway for most fatty acids, it can become more significant when β-oxidation is impaired.[11][15] For ω-PFAs, the phenyl group is at the ω-position, making it a target for hydroxylation by cytochrome P450 enzymes, which is the first step in this pathway.[11]

Metabolic_Pathway cluster_peroxisome Peroxisome cluster_mito Mitochondrion PFA ω-Phenyl Fatty Acid (extracellular) PFA_cyto ω-PFA (cytosol) PFA->PFA_cyto Uptake PFA_CoA ω-PFA-CoA PFA_cyto->PFA_CoA Acyl-CoA Synthetase Perox_entry Transport PFA_CoA->Perox_entry Primary Route for Long-Chain ω-PFAs CPT1 CPT1 (low activity) PFA_CoA->CPT1 Rate-limiting step ACOX Acyl-CoA Oxidase (ACOX) Perox_entry->ACOX Perox_beta_ox β-Oxidation Cycles ACOX->Perox_beta_ox H₂O₂ produced Short_PFA Short-chain ω-PFA-CoA Perox_beta_ox->Short_PFA Chain Shortening AcetylCoA_P Acetyl-CoA Perox_beta_ox->AcetylCoA_P Mito_beta_ox β-Oxidation (limited) CPT1->Mito_beta_ox AcetylCoA_M Acetyl-CoA Mito_beta_ox->AcetylCoA_M

Caption: Metabolic fate of ω-phenyl fatty acids in the cell.

Conclusion

ω-Phenyl fatty acids represent a fascinating class of molecules with properties that bridge classical lipid chemistry and aromatic chemistry. Their unique structure leads to distinct physical characteristics and altered metabolic processing compared to endogenous fatty acids. The demonstrated biological activities of synthetic ω-PFAs highlight their potential as scaffolds for the development of new therapeutic agents. Further research into their structure-activity relationships, interactions with cellular signaling pathways, and metabolic fate will be critical for realizing their full potential in drug discovery and biochemical research.

References

An In-depth Technical Guide to 8-Phenyloctanoic Acid: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctanoic acid is an organic compound with the CAS Registry Number 26547-51-3 and the molecular formula C14H20O2.[1] It is characterized by an eight-carbon aliphatic chain (octanoic acid) with a terminal phenyl group. This structure, combining both lipophilic (the phenyl and octyl components) and hydrophilic (the carboxylic acid group) features, makes it a subject of interest as a chemical intermediate in the synthesis of pharmaceuticals, fragrances, and as a surfactant.[1] While specific biological activities are not extensively documented in publicly available literature, its structural resemblance to fatty acids suggests potential interactions with metabolic and inflammatory pathways. This guide provides a comprehensive overview of its known properties, a proposed synthetic route, its predicted metabolism, and detailed protocols for its biological evaluation.

Physicochemical and Structural Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 26547-51-3[1]
Molecular Formula C14H20O2[1]
Molecular Weight 220.31 g/mol
Appearance Colorless to light yellow crystalline powder or liquid/oil[2]
Melting Point 45-47 °C[2]
Flash Point ~172 °C[2]
Water Solubility Insoluble[1]
pKa (Predicted) 4.78 ± 0.10[1]

Synthesis and Analysis

While this compound is commercially available, a detailed experimental protocol for its synthesis is not readily found in the literature. A general method mentioned is the oxidation of N-octyl aldehyde.[2] Below is a plausible and detailed experimental protocol for its synthesis based on established organic chemistry principles, which could be adapted from methods used for similar phenyl-substituted carboxylic acids.

Experimental Protocol: Proposed Synthesis of this compound

This proposed two-step synthesis involves the alkylation of phenylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.

Step 1: Alkylation of Phenylacetonitrile with 1,6-Dibromohexane

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add phenylacetonitrile (1.0 equivalent) dropwise to the stirred suspension. Allow the reaction mixture to stir at room temperature for 1 hour.

  • Alkylation: Add 1,6-dibromohexane (1.5 equivalents) dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield crude 8-bromo-2-phenyloctanenitrile.

Step 2: Hydrolysis of the Nitrile to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the crude product from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add a strong base, such as sodium hydroxide (NaOH, 5-10 equivalents), to the solution. Heat the mixture to reflux for 24-48 hours, which will effect both hydrolysis of the nitrile and elimination of HBr to form an intermediate alkene, which is subsequently reduced. Alternative direct synthesis approaches may be more efficient.

  • Purification: The final product would require purification, likely via column chromatography on silica gel.

Analytical Methods

For the analysis and quantification of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable. An HPLC-UV method could be adapted from protocols for similar aromatic carboxylic acids, likely using a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water.[3] For GC-MS analysis, derivatization to a more volatile ester form may be necessary.[4][5]

Predicted Biological Activity and Signaling Pathways

Metabolism via β-Oxidation

As a fatty acid, this compound is predicted to be metabolized in the mitochondria via the β-oxidation pathway.[6][7][8][9][10] This catabolic process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For this compound, this would proceed through several cycles, ultimately yielding phenylacetyl-CoA and multiple molecules of acetyl-CoA. The acetyl-CoA can then enter the citric acid cycle for energy production.

Beta_Oxidation_of_8_Phenyloctanoic_Acid This compound This compound 8-Phenyloctanoyl-CoA 8-Phenyloctanoyl-CoA This compound->8-Phenyloctanoyl-CoA Acyl-CoA Synthetase β-Oxidation Cycle 1 β-Oxidation Cycle 1 8-Phenyloctanoyl-CoA->β-Oxidation Cycle 1 6-Phenylhexanoyl-CoA 6-Phenylhexanoyl-CoA β-Oxidation Cycle 1->6-Phenylhexanoyl-CoA Acetyl_CoA_1 Acetyl-CoA β-Oxidation Cycle 1->Acetyl_CoA_1 β-Oxidation Cycle 2 β-Oxidation Cycle 2 6-Phenylhexanoyl-CoA->β-Oxidation Cycle 2 4-Phenylbutyryl-CoA 4-Phenylbutyryl-CoA β-Oxidation Cycle 2->4-Phenylbutyryl-CoA Acetyl_CoA_2 Acetyl-CoA β-Oxidation Cycle 2->Acetyl_CoA_2 β-Oxidation Cycle 3 β-Oxidation Cycle 3 4-Phenylbutyryl-CoA->β-Oxidation Cycle 3 Phenylacetyl-CoA Phenylacetyl-CoA β-Oxidation Cycle 3->Phenylacetyl-CoA Acetyl_CoA_3 Acetyl-CoA β-Oxidation Cycle 3->Acetyl_CoA_3 Citric Acid Cycle Citric Acid Cycle Acetyl_CoA_1->Citric Acid Cycle Acetyl_CoA_2->Citric Acid Cycle Acetyl_CoA_3->Citric Acid Cycle

Caption: Predicted β-oxidation pathway of this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a class of nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation.[11][12][13] It is plausible that this compound could act as an agonist for one or more PPAR isoforms (α, δ, or γ). Activation of PPARs involves heterodimerization with the Retinoid X Receptor (RXR) and binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 8-POA This compound PPAR PPARα/δ/γ 8-POA->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGene Target Gene Transcription PPRE->TargetGene Initiation mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic/Anti-inflammatory Response Protein->Response

Caption: Hypothesized PPAR signaling pathway activation by this compound.

Experimental Protocols for Biological Evaluation

To substantiate the purported anti-inflammatory and metabolic activities of this compound, a series of in vitro assays are necessary.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Assays cluster_data Data Analysis Synthesis Synthesis of 8-POA Purification Purification (Chromatography) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis PPAR_Assay PPAR Reporter Assay (α, δ, γ) Analysis->PPAR_Assay COX_Assay COX-1/COX-2 Inhibition Assay Analysis->COX_Assay Cytokine_Assay LPS-stimulated Macrophage Cytokine Release Assay (TNF-α, IL-6) Analysis->Cytokine_Assay EC50_calc Calculate EC50 for PPAR activation PPAR_Assay->EC50_calc IC50_calc Calculate IC50 for COX inhibition and cytokine release COX_Assay->IC50_calc Cytokine_Assay->IC50_calc

References

Solubility and stability of 8-phenyloctanoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 8-phenyloctanoic acid. The document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of this compound. This guide covers the known solubility profile of this compound in various solvents, details on its stability under different conditions, and methodologies for its analysis. Furthermore, it outlines potential metabolic and signaling pathways associated with this molecule. Due to a lack of extensive publicly available quantitative data for this compound, this guide combines existing qualitative information with established principles for fatty acid analysis to provide a practical resource.

Introduction

This compound is a long-chain fatty acid derivative characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. Its amphipathic nature, combining a hydrophobic phenylalkyl chain with a hydrophilic carboxylic acid headgroup, suggests a range of physicochemical and biological properties that are of interest in various scientific disciplines, including medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly in areas such as formulation development, in vitro and in vivo studies, and analytical method development.

Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in peer-reviewed literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative and estimated solubility profile can be established. This compound is reported to be readily soluble in non-polar organic solvents and demonstrates low solubility in water[1].

Table 1: Quantitative Solubility Data for this compound

SolventChemical ClassPolarityEstimated Solubility ( g/100 mL)
WaterProticHigh< 0.1
MethanolProticHigh5 - 15
EthanolProticHigh10 - 25
AcetoneAproticMedium> 25
ChloroformAproticLow> 50
Dimethyl Sulfoxide (DMSO)AproticHigh> 50
N,N-Dimethylformamide (DMF)AproticHigh> 50

Disclaimer: The quantitative values presented in this table are estimations based on the known qualitative solubility of this compound and the general solubility behavior of similar long-chain fatty acids. These values should be experimentally verified for precise applications.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in various experimental settings. As a carboxylic acid with a phenylalkyl chain, it is susceptible to degradation under certain conditions. The primary degradation pathways for similar phenylalkanoic acids include β-oxidation of the alkyl chain and oxidation of the phenyl ring.

Table 2: Stability of this compound under Stress Conditions

Stress ConditionExpected OutcomePotential Degradation Products
Acid Hydrolysis Generally stable, potential for minor degradation at elevated temperatures.No major degradation expected under mild acidic conditions.
Base Hydrolysis Stable. Formation of the corresponding carboxylate salt.8-phenyloctanoate salt.
Oxidative Susceptible to oxidation at the phenyl ring and potentially at the benzylic position.Hydroxylated phenyl derivatives, ketones, and further oxidation products.
Photolytic Potential for degradation upon exposure to UV light, especially in the presence of photosensitizers.Complex mixture of degradation products.
Thermal Generally stable at moderate temperatures. Decarboxylation may occur at very high temperatures.Phenylheptane (from decarboxylation).

Experimental Protocols

Determination of Solubility

This protocol describes a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetone, chloroform, DMSO, DMF)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Calculate the solubility as the concentration of the saturated solution (in g/100 mL or mg/mL).

Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines the development of a stability-indicating HPLC method and its application in a forced degradation study of this compound.

4.2.1. HPLC Method Development

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a suitable starting point. The gradient can be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm or 254 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

4.2.2. Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.

  • Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method to assess the extent of degradation and identify any degradation products.

Visualization of Pathways

Metabolic Pathway: β-Oxidation of this compound

Long-chain fatty acids, including ω-phenylalkanoic acids, are known to be metabolized through the β-oxidation pathway. This process involves the sequential removal of two-carbon units in the form of acetyl-CoA.

beta_oxidation cluster_activation Mitochondrial Matrix Activation cluster_cycle1 β-Oxidation Cycle 1 cluster_cycle2 β-Oxidation Cycle 2 cluster_cycle3 β-Oxidation Cycle 3 8-POA This compound 8-POA-CoA 8-Phenyloctanoyl-CoA 8-POA->8-POA-CoA Acyl-CoA Synthetase ATP -> AMP + PPi Dehydrogenation1 Dehydrogenation (FAD -> FADH2) 8-POA-CoA->Dehydrogenation1 Hydration1 Hydration Dehydrogenation1->Hydration1 Oxidation1 Oxidation (NAD+ -> NADH) Hydration1->Oxidation1 Thiolysis1 Thiolysis (CoA-SH) Oxidation1->Thiolysis1 6-Phenylhexanoyl-CoA 6-Phenylhexanoyl-CoA Thiolysis1->6-Phenylhexanoyl-CoA Product Acetyl-CoA1 Acetyl-CoA1 Thiolysis1->Acetyl-CoA1 Product Dehydrogenation2 Dehydrogenation (FAD -> FADH2) 6-Phenylhexanoyl-CoA->Dehydrogenation2 TCA_Cycle TCA Cycle Acetyl-CoA1->TCA_Cycle Hydration2 Hydration Dehydrogenation2->Hydration2 Oxidation2 Oxidation (NAD+ -> NADH) Hydration2->Oxidation2 Thiolysis2 Thiolysis (CoA-SH) Oxidation2->Thiolysis2 4-Phenylbutyryl-CoA 4-Phenylbutyryl-CoA Thiolysis2->4-Phenylbutyryl-CoA Product Acetyl-CoA2 Acetyl-CoA2 Thiolysis2->Acetyl-CoA2 Product Dehydrogenation3 Dehydrogenation (FAD -> FADH2) 4-Phenylbutyryl-CoA->Dehydrogenation3 Acetyl-CoA2->TCA_Cycle Hydration3 Hydration Dehydrogenation3->Hydration3 Oxidation3 Oxidation (NAD+ -> NADH) Hydration3->Oxidation3 Thiolysis3 Thiolysis (CoA-SH) Oxidation3->Thiolysis3 Phenylacetyl-CoA Phenylacetyl-CoA Thiolysis3->Phenylacetyl-CoA Product Acetyl-CoA3 Acetyl-CoA3 Thiolysis3->Acetyl-CoA3 Product Further_Metabolism Further Metabolism Phenylacetyl-CoA->Further_Metabolism Acetyl-CoA3->TCA_Cycle

Caption: β-Oxidation pathway of this compound.

Potential Signaling Pathway: PPAR Activation

Fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

PPAR_Activation cluster_cell Cell cluster_nucleus Nucleus 8-POA_ext This compound (extracellular) 8-POA_int This compound (intracellular) 8-POA_ext->8-POA_int Transport Membrane Cell Membrane PPAR PPAR 8-POA_int->PPAR Activates PPRE PPRE PPAR->PPRE Binds RXR RXR RXR->PPRE Binds Target_Genes Target Genes (Lipid Metabolism, Inflammation) PPRE->Target_Genes Regulates mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Biological_Response Biological Response Proteins->Biological_Response

Caption: Hypothesized PPAR activation by this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative assessments, estimated values, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The outlined metabolic and potential signaling pathways provide a framework for further investigation into the biological activities of this compound. It is recommended that the experimental protocols detailed herein be utilized to generate specific data for any application where precise knowledge of solubility and stability is critical.

References

Spectroscopic data interpretation for 8-phenyloctanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 8-phenyloctanoic acid, a molecule of interest in various research and development sectors. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a comprehensive reference for the structural elucidation and characterization of this long-chain fatty acid.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-a (Ar-H, ortho)7.29d2H
H-b (Ar-H, meta)7.20t2H
H-c (Ar-H, para)7.11t1H
H-d (-CH₂-Ph)2.61t2H
H-e (-CH₂-COOH)2.35t2H
H-f to H-j (Aliphatic -CH₂-)1.29 - 1.65m10H
H-k (-COOH)12.0 (approx.)br s1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C=O)179.5
C-2 (-CH₂-COOH)34.1
C-3 to C-7 (Aliphatic -CH₂)24.7 - 31.5
C-8 (-CH₂-Ph)36.0
C-9 (Ar-C, ipso)142.8
C-10 (Ar-C, ortho)128.5
C-11 (Ar-C, meta)128.3
C-12 (Ar-C, para)125.6

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)3300 - 2500Strong, BroadStretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aliphatic)3000 - 2850StrongStretching
C=O (Carboxylic Acid)1710StrongStretching
C=C (Aromatic)1600, 1495, 1450Medium to WeakStretching
C-O (Carboxylic Acid)1300 - 1200StrongStretching
O-H (Carboxylic Acid)950 - 910Medium, BroadBending
C-H (Aromatic)770 - 730 and 720 - 680StrongOut-of-plane Bending

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment
220Low[M]⁺ (Molecular Ion)
92Moderate[C₇H₈]⁺
91High[C₇H₇]⁺ (Tropylium ion)
41Moderate[C₃H₅]⁺

Spectroscopic Interpretation

¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The aromatic protons are expected in the downfield region (7.11-7.29 ppm), with the ortho-protons (H-a) being the most deshielded. The benzylic protons (H-d) and the protons alpha to the carboxyl group (H-e) are also shifted downfield due to the electron-withdrawing effects of the phenyl and carboxyl groups, respectively. The remaining methylene protons of the aliphatic chain (H-f to H-j) are expected to appear as a complex multiplet in the typical aliphatic region (1.29-1.65 ppm). The carboxylic acid proton (H-k) is highly deshielded and is expected to appear as a broad singlet at a very high chemical shift, typically around 12.0 ppm.

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the structure of this compound. The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing at approximately 179.5 ppm. The aromatic carbons (C-9 to C-12) are observed in the 125-143 ppm range. The aliphatic carbons of the octanoic acid chain (C-2 to C-8) are found in the upfield region (24.7-36.0 ppm).

Infrared (IR) Spectrum

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the phenyl group. A very broad and strong O-H stretching band from the carboxylic acid dimer is anticipated to span from 3300 to 2500 cm⁻¹. A strong and sharp C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the carboxylic acid functionality. The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹, C=C stretching bands in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending bands in the 770-680 cm⁻¹ range, indicative of a monosubstituted benzene ring. The aliphatic chain will show strong C-H stretching absorptions between 3000 and 2850 cm⁻¹.

Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by significant fragmentation. The molecular ion peak ([M]⁺) at m/z 220 is expected to be of low intensity. The most prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of the highly stable tropylium ion at m/z 91, which is often the base peak.[1] The peak at m/z 92 can be attributed to a McLafferty rearrangement involving the phenyl group. Other significant fragments arise from the cleavage of the aliphatic chain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) with a longer relaxation delay (5-10 seconds) is required to obtain a good signal-to-noise ratio, especially for the quaternary carbons. Proton decoupling is used to simplify the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small amount of the solid this compound is dissolved in a volatile solvent such as dichloromethane. A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate. The plate is then mounted in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and fragment ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

Visualization of Key Processes

The following diagrams illustrate the primary fragmentation pathway in the mass spectrum of this compound and the logical relationships for interpreting its NMR spectra.

M This compound [C₁₄H₂₀O₂]⁺˙ m/z = 220 F1 Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M->F1 Benzylic Cleavage F2 [C₇H₈]⁺˙ m/z = 92 M->F2 McLafferty Rearrangement F3 Alkyl Carboxylic Acid Fragment M->F3 Other Fragmentations cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation Aromatic Aromatic Protons (7.1-7.3 ppm) Aliphatic Aliphatic Protons (1.3-2.6 ppm) Carboxyl Carboxyl Proton (~12.0 ppm) Carbonyl_C Carbonyl Carbon (~179.5 ppm) Aromatic_C Aromatic Carbons (125-143 ppm) Aliphatic_C Aliphatic Carbons (24-36 ppm) Structure This compound Structure Structure->Aromatic Phenyl Group Structure->Aliphatic Octanoic Chain Structure->Carboxyl Carboxyl Group Structure->Carbonyl_C Carboxyl Group Structure->Aromatic_C Phenyl Group Structure->Aliphatic_C Octanoic Chain

References

An In-depth Technical Guide to the Biological Activities of Phenyl-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-substituted fatty acids represent a compelling class of molecules with a diverse range of biological activities, positioning them as promising candidates for therapeutic development. The incorporation of a phenyl group into a fatty acid backbone significantly alters its physicochemical properties, leading to enhanced interactions with biological targets. This guide provides a comprehensive overview of the primary biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and metabolic effects. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.

Anticancer Activity

Phenyl-substituted fatty acids have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines. The aromatic moiety often enhances the compound's ability to disrupt cancer cell membranes and interfere with critical cellular processes.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of phenyl-substituted fatty acids against cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability.

CompoundCancer Cell LineIC50 ValueReference
Branched Phenyl Derivative of Oleic AcidMCF-7 (Breast)48 µg/mL (48 ppm)[1][2]
Branched Phenyl Derivative of Oleic AcidHT-29 (Colon)48 µg/mL (48 ppm)[1][2]
16-phenyl-6-hexadecynoic acidA549 (Lung)18 ± 1 µM[3]
10-cyclohexyl-6-decynoic acidA549 (Lung)40 ± 2 µM[3]
(hydroxy phenyl) stearic acidSarcoma-180Most Effective[4]
Proposed Mechanism of Action: Apoptosis Induction

While some studies suggest mechanisms other than apoptosis, many cytotoxic agents act through the induction of programmed cell death. A common pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

apoptosis_pathway compound Phenyl-Substituted Fatty Acid membrane Cancer Cell Membrane Disruption compound->membrane Interaction mitochondria Mitochondrial Stress membrane->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic pathway initiated by phenyl-substituted fatty acids.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phenyl-substituted fatty acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the phenyl-substituted fatty acid in culture medium. Replace the medium in the wells with the compound dilutions and include vehicle controls (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Antimicrobial Activity

Phenyl-substituted fatty acids have shown promise as antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of these molecules allows them to interact with and disrupt bacterial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainActivity/ResultReference
Phenyl Fatty Hydroxamic Acids (PFHAs)Staphylococcus aureus (Gram-positive)Antibacterial activity observed[5]
Phenyl Fatty Hydroxamic Acids (PFHAs)Escherichia coli (Gram-negative)Stronger antibacterial activity than against S. aureus[5]
Cinnamic Acid Ester DerivativesVarious plant pathogenic fungiAverage EC50 values of 17.4–28.6 µg/mL[6]
Experimental Workflow: Broth Microdilution for MIC Determination

This workflow outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

mic_workflow start Start prepare_compound Prepare Serial Dilutions of Phenyl-Substituted Fatty Acid in 96-well Plate start->prepare_compound inoculate Inoculate Each Well with Bacterial Suspension prepare_compound->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution Method

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Phenyl-substituted fatty acid stock solution

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anti-inflammatory and Metabolic Effects

Phenyl-substituted fatty acids and their derivatives can modulate inflammatory pathways and influence lipid metabolism, suggesting their potential use in treating inflammatory and metabolic diseases.[7]

Anti-inflammatory Activity

These compounds can inhibit key enzymes and signaling pathways involved in the inflammatory response, such as lipoxygenases (LOX) and the NF-κB pathway.[8][9]

Key Mechanisms:

  • Lipoxygenase Inhibition: Phenyl-substituted amides have been shown to be potent inhibitors of soybean lipoxygenase.[8]

  • NF-κB Pathway Modulation: Certain fatty acids can downregulate the NF-κB pathway, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[9]

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 nfkb_activation NF-κB Activation tlr4->nfkb_activation cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkb_activation->cytokines inflammation Inflammation cytokines->inflammation compound Phenyl-Substituted Fatty Acid compound->nfkb_activation Inhibition

Caption: Inhibition of the NF-κB inflammatory pathway.

Metabolic Regulation

Phenylbutyrate (PBA), an aromatic short-chain fatty acid, is known to influence lipid metabolism and protein folding.[7][10]

Key Mechanisms:

  • HDAC Inhibition: PBA acts as a histone deacetylase (HDAC) inhibitor, which can alter gene expression related to metabolism.[7]

  • Chemical Chaperone: PBA can help rescue conformational abnormalities in proteins, which is relevant for diseases involving protein misfolding.[10]

  • Lipid Homeostasis: Studies show that PBA can downregulate de novo lipogenesis and stimulate fatty acid β-oxidation.[7]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This assay measures nitrite, a stable product of nitric oxide (NO), which is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • Phenyl-substituted fatty acid compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard curve

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat cells with various concentrations of the phenyl-substituted fatty acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. A decrease in nitrite concentration in compound-treated wells compared to LPS-only wells indicates anti-inflammatory activity.

Conclusion and Future Directions

Phenyl-substituted fatty acids exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. Their potent anticancer and antimicrobial properties, combined with their ability to modulate inflammatory and metabolic pathways, highlight their therapeutic versatility. Future research should focus on optimizing their structure-activity relationships (SAR) to enhance potency and selectivity, as well as conducting in-vivo studies to validate their efficacy and safety profiles. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore the full therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to the Historical Context and Discovery of ω-Phenylalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Phenylalkanoic acids, a unique class of fatty acids characterized by a terminal phenyl group, have a rich history intertwined with foundational discoveries in biochemistry and have emerged as molecules of significant interest in modern drug development. From their early use in elucidating the mechanism of fatty acid metabolism to their current investigation as ligands for G-protein coupled receptors (GPCRs) involved in metabolic and inflammatory diseases, these compounds offer a compelling narrative of scientific discovery and therapeutic potential. This technical guide provides a comprehensive overview of the historical context, discovery, synthesis, and biological significance of ω-phenylalkanoic acids.

Historical Context and Discovery

The story of ω-phenylalkanoic acids begins in the early 20th century, with their pivotal role in unraveling the complexities of fatty acid metabolism.

Knoop's Landmark β-Oxidation Experiments

In 1904, the German biochemist Franz Knoop conducted a series of groundbreaking experiments that laid the foundation for our understanding of how fatty acids are broken down in the body.[1] At a time when the metabolic fate of fatty acids was a mystery, Knoop ingeniously used synthetic ω-phenylalkanoic acids to trace their degradation. He fed dogs fatty acids of varying chain lengths that were "labeled" with a terminal phenyl group, which he presumed would not be metabolized and would be excreted.[2]

By analyzing the dogs' urine, Knoop observed a distinct pattern:

  • When dogs were fed ω-phenylalkanoic acids with an even number of carbon atoms in the alkyl chain (e.g., ω-phenylbutyric acid), the excreted product was phenylacetic acid.

  • Conversely, when the dogs consumed ω-phenylalkanoic acids with an odd number of carbon atoms (e.g., ω-phenylvaleric acid), the excreted product was benzoic acid.[1]

From these results, Knoop deduced that the fatty acid chain was being shortened by two-carbon units at a time, a process he termed β-oxidation , as the oxidation and subsequent cleavage occurred at the β-carbon of the fatty acid chain.[1] This elegant experiment was one of the first to use a synthetic label to probe a metabolic pathway and remains a classic example of biochemical investigation.[3]

Natural Occurrence

While Knoop's initial studies utilized synthetic compounds, ω-phenylalkanoic acids were later discovered to be naturally occurring, albeit in relatively low abundance compared to their straight-chain counterparts.

Short-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, have long been known to be present in various natural sources, including propolis, plant fragrances, and mammalian exocrine secretions.[4]

Longer-chain ω-phenylalkanoic acids were systematically discovered in the lipids of plant seeds, particularly from the Araceae family.[4] A significant finding was the identification of 13-phenyltridecanoic acid as a major component, constituting 5-16% of the total fatty acids in the seeds of certain Araceae species.[4][5] Further investigations into this plant family revealed the presence of other odd-carbon chain ω-phenylalkanoic acids, including 11-phenylundecanoic acid and 15-phenylpentadecanoic acid, as well as a range of other homologues from C7 to C23 in trace amounts.[4][6] Even-numbered chain ω-phenylalkanoic acids (C10 to C16) have also been identified in halophilic bacteria.[4][5]

Synthesis of ω-Phenylalkanoic Acids

The synthesis of ω-phenylalkanoic acids has been crucial for both the foundational metabolic studies and the more recent pharmacological investigations.

Early Synthetic Methods

Early syntheses of the shorter-chain ω-phenylalkanoic acids, such as phenylacetic acid and 3-phenylpropanoic acid, were developed in the late 19th and early 20th centuries.

  • Phenylacetic Acid: A standard early method for the preparation of phenylacetic acid was the hydrolysis of benzyl cyanide.[7] This was typically achieved by heating benzyl cyanide with sulfuric acid.[7][8] Another early method involved the carbonation of benzylmagnesium chloride (a Grignard reagent).[9]

  • 3-Phenylpropanoic Acid: An early preparation of 3-phenylpropanoic acid involved the reduction of cinnamic acid, for example, using sodium amalgam.[10] Another route was through the decarboxylation of benzylmalonic acid.[10]

Chain Elongation: The Arndt-Eistert Synthesis

For the synthesis of longer-chain ω-phenylalkanoic acids, a key reaction is the homologation (chain extension by one carbon) of a carboxylic acid. The Arndt-Eistert synthesis is a classic and widely used method for this purpose.[11][12] This multi-step procedure involves:

  • Conversion of the starting carboxylic acid to its acid chloride.

  • Reaction of the acid chloride with diazomethane to form a diazoketone.

  • A Wolff rearrangement of the diazoketone in the presence of a catalyst (e.g., silver oxide) and a nucleophile (e.g., water) to yield the chain-extended carboxylic acid.[13][14][15]

This method allows for the stepwise extension of the alkyl chain, enabling the synthesis of a homologous series of ω-phenylalkanoic acids.

Physicochemical Properties

The physical properties of ω-phenylalkanoic acids, like other homologous series of carboxylic acids, show predictable trends with increasing chain length.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenylacetic AcidC₈H₈O₂136.1576-78265.5
3-Phenylpropanoic AcidC₉H₁₀O₂150.1747-49280
4-Phenylbutyric AcidC₁₀H₁₂O₂164.2050290
5-Phenylpentanoic AcidC₁₁H₁₄O₂178.2358-60305-310
11-Phenylundecanoic AcidC₁₇H₂₆O₂262.3955-57-
13-Phenyltridecanoic AcidC₁₉H₃₀O₂290.4469-71-

Note: Data compiled from various sources. Boiling points are at atmospheric pressure. As with other homologous series, the melting and boiling points generally increase with the length of the alkyl chain.[16] The solubility in water decreases with increasing chain length, while solubility in nonpolar organic solvents increases.[16]

Biological Activity and Therapeutic Potential

In recent years, ω-phenylalkanoic acids and their derivatives have garnered significant attention for their biological activities, particularly their roles in modulating metabolic and inflammatory pathways.

Activation of GPR120

A key discovery has been the identification of certain long-chain fatty acids, including some ω-phenylalkanoic acids and their mimetics, as agonists for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).[17][18] GPR120 is expressed in adipocytes, macrophages, and intestinal enteroendocrine cells and plays a crucial role in glucose homeostasis, insulin sensitivity, and the regulation of inflammation.[17][18]

The activation of GPR120 by agonists triggers several downstream signaling cascades. One of the most important is the anti-inflammatory pathway. Upon agonist binding, GPR120 recruits β-arrestin-2, which then interacts with and inhibits TAK1-binding protein 1 (TAB1). This prevents the activation of the TAK1 complex, thereby suppressing the downstream pro-inflammatory signaling pathways mediated by NF-κB and JNK.

Anti-inflammatory and Metabolic Effects

The GPR120-mediated anti-inflammatory effects of ω-phenylalkanoic acid analogues and other GPR120 agonists have been demonstrated in various preclinical models.[19] These compounds have been shown to:

  • Inhibit pro-inflammatory cytokine production in macrophages.

  • Improve insulin sensitivity and glucose tolerance in models of diet-induced obesity and type 2 diabetes.[17]

  • Stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[18]

These properties make GPR120 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH), as well as inflammatory disorders.

Quantitative Biological Activity

The potency of various synthetic GPR120 agonists, including those with a phenylalkanoic acid scaffold, has been quantified in vitro.

CompoundAssay TypeCell LineEC₅₀ (nM)
Isothiazole-based phenylpropanoic acid derivative (4x)Calcium FluxhGPR120-HEK29329
Isothiazole-based phenylpropanoic acid derivative (4x)β-arrestinhGPR120-CHO-K137
Phenylpropanoic acid derivative (2f)GPR120 activation-19
Phenylpropanoic acid derivative (11b)GPR120 activation-29

Data from selected publications.[17][18] EC₅₀ is the half-maximal effective concentration.

Experimental Protocols

Historical Synthesis of Phenylacetic Acid via Benzyl Cyanide Hydrolysis

This protocol is based on early 20th-century methods.

Materials:

  • Benzyl cyanide

  • Concentrated sulfuric acid

  • Water

  • 5-L round-bottom flask with a mechanical stirrer and reflux condenser

Procedure:

  • In the 5-L round-bottom flask, combine 1150 mL of water, 840 mL of concentrated sulfuric acid, and 700 g of benzyl cyanide.

  • Heat the mixture under reflux with stirring for approximately three hours.

  • After cooling slightly, pour the reaction mixture into 2 L of cold water, stirring to prevent the formation of a solid mass.

  • Filter the crude phenylacetic acid.

  • The crude product can be purified by recrystallization from hot water.

General Protocol for Arndt-Eistert Homologation

This protocol provides a general workflow for the chain extension of a carboxylic acid.

Materials:

  • Starting carboxylic acid (e.g., 3-phenylpropanoic acid)

  • Thionyl chloride (SOCl₂)

  • Diazomethane (CH₂N₂) in an appropriate solvent (e.g., diethyl ether)

  • Silver oxide (Ag₂O) or other catalyst

  • Water or an alcohol (e.g., methanol)

  • Appropriate glassware for handling hazardous reagents

Procedure:

  • Acid Chloride Formation: Convert the starting carboxylic acid to its acid chloride by reacting it with thionyl chloride. This is typically done by heating the mixture under reflux and then removing the excess thionyl chloride by distillation.

  • Diazoketone Formation: Dissolve the acid chloride in an anhydrous solvent and slowly add a solution of diazomethane at low temperature (e.g., 0 °C). The reaction is typically allowed to proceed until the evolution of nitrogen gas ceases.

  • Wolff Rearrangement: To the diazoketone solution, add the catalyst (e.g., silver oxide) and the nucleophile (water for the carboxylic acid, or an alcohol for the ester). The mixture is then heated or irradiated with UV light to induce the rearrangement.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to isolate the homologated product. This may involve acidification, extraction with an organic solvent, and purification by distillation or recrystallization.

Isolation of ω-Phenylalkanoic Acids from Araceae Seeds (General Protocol)

This protocol is based on standard lipid extraction techniques.

Materials:

  • Dried and ground seeds of an Araceae species

  • Soxhlet extraction apparatus

  • Cellulose thimble

  • Hexane or petroleum ether

  • Rotary evaporator

  • Methanol and a catalyst (e.g., sodium methoxide) for transesterification

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Extraction: Place the ground seeds in a cellulose thimble and insert it into the Soxhlet extractor. Extract the lipids with hexane or petroleum ether for several hours.

  • Solvent Removal: After extraction, remove the solvent using a rotary evaporator to obtain the crude lipid extract.

  • Transesterification: Convert the fatty acids in the lipid extract to their fatty acid methyl esters (FAMEs) by heating with methanol and a catalyst.

  • Analysis: Analyze the FAMEs by GC-MS to identify and quantify the ω-phenylalkanoic acids present.

Visualizations

Knoop's β-Oxidation Experiment Workflow

knoops_experiment cluster_experiment Knoop's β-Oxidation Experiment (1904) start Start feed_even Feed Dog ω-Phenylalkanoic Acid (Even Carbon Chain) start->feed_even feed_odd Feed Dog ω-Phenylalkanoic Acid (Odd Carbon Chain) start->feed_odd collect_urine Collect Urine feed_even->collect_urine Metabolism feed_odd->collect_urine Metabolism analyze_urine Analyze Urine Metabolites collect_urine->analyze_urine result_even Result: Phenylacetic Acid analyze_urine->result_even result_odd Result: Benzoic Acid analyze_urine->result_odd conclusion Conclusion: β-Oxidation by 2-Carbon Units result_even->conclusion result_odd->conclusion

Caption: Workflow of Franz Knoop's β-oxidation experiment.

GPR120 Anti-Inflammatory Signaling Pathway

GPR120_signaling cluster_pathway GPR120-Mediated Anti-Inflammatory Signaling ligand ω-Phenylalkanoic Acid (or other agonist) gpr120 GPR120 ligand->gpr120 binds barrestin β-Arrestin-2 gpr120->barrestin recruits tab1 TAB1 barrestin->tab1 binds & inhibits tak1 TAK1 Complex tab1->tak1 activates nfkb NF-κB Pathway tak1->nfkb activates jnk JNK Pathway tak1->jnk activates inflammation Pro-inflammatory Gene Expression nfkb->inflammation jnk->inflammation

References

A Technical Guide to the Thermogravimetric Analysis of 8-Phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental thermogravimetric analysis (TGA) data for 8-phenyloctanoic acid is not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known thermal behavior of analogous long-chain and aromatic carboxylic acids. The quantitative data and decomposition pathways presented herein are representative and intended to serve as a practical reference for anticipated experimental outcomes.

Introduction

Thermogravimetric Analysis (TGA) is a powerful thermoanalytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is invaluable for determining the thermal stability, composition, and decomposition kinetics of materials.[3][4] For professionals in drug development and materials science, TGA provides critical insights into the purity, moisture content, and degradation profile of active pharmaceutical ingredients (APIs) and excipients.[5][6]

This compound (C₁₄H₂₀O₂), a long-chain carboxylic acid featuring a terminal phenyl group, is a molecule of interest in various research domains. Understanding its thermal stability is crucial for predicting its shelf-life, establishing safe processing temperatures, and ensuring the quality of final formulations. This document outlines the expected thermogravimetric behavior of this compound, details a robust experimental protocol for its analysis, and presents a plausible thermal decomposition pathway.

Experimental Protocol: Thermogravimetric Analysis of a Solid Organic Acid

A generalized protocol for conducting TGA on a solid organic compound like this compound is detailed below.

2.1 Instrumentation A calibrated thermogravimetric analyzer is required, equipped with a sensitive microbalance and a furnace capable of precise temperature programming.[5] The system must have a controlled purge gas system. For enhanced analysis, a TGA coupled with an evolved gas analyzer (EGA) such as a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) can be used to identify gaseous decomposition products.[7][8]

2.2 Sample Preparation

  • Ensure the this compound sample is homogenous.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[5]

  • Record the initial sample mass precisely.

2.3 TGA Instrument Setup and Measurement

  • Crucible Placement: Place the sample-containing crucible onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5]

  • Thermal Program:

    • Initial Isothermal Step: Hold the temperature at a baseline, typically near ambient (e.g., 30°C), for several minutes to allow the balance to stabilize.

    • Dynamic Heating Ramp: Heat the sample from the initial temperature to a final temperature (e.g., 600°C) at a linear heating rate. A common rate for polymers and organic molecules is 10°C/min or 20°C/min.[9]

    • Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

2.4 Data Analysis

  • Thermogram (TG Curve): Plot the sample mass (often as a percentage of the initial mass) on the y-axis against the temperature on the x-axis.[1]

  • Derivative Thermogram (DTG Curve): Calculate the first derivative of the TG curve (d(mass)/dT). Plot this rate of mass change against temperature. The peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step.[10]

  • Key Parameters:

    • Onset Temperature (T_onset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (T_peak): The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve.

    • Weight Loss (%): The percentage of mass lost during a specific decomposition step.

    • Residue (%): The percentage of mass remaining at the end of the experiment.

Predicted Thermogravimetric Behavior and Data

Based on the thermal decomposition patterns of similar aromatic carboxylic acids, this compound is expected to exhibit a primary decomposition step involving decarboxylation.[11][12] The long aliphatic chain may undergo further fragmentation at higher temperatures.

Table 1: Representative TGA Data for this compound

ParameterExpected ValueDescription
Decomposition Step 1 Primary Decarboxylation
Onset Temperature (T_onset)~250 - 300°CTemperature at which the loss of the carboxylic acid group begins.
Peak Temperature (T_peak)~320 - 360°CTemperature of maximum rate of CO₂ evolution.
Weight Loss~19.2%Corresponds to the theoretical mass percentage of CO₂ in the molecule.
Decomposition Step 2 Aliphatic Chain Fragmentation
Onset Temperature (T_onset)> 400°COnset of the breakdown of the remaining hydrocarbon structure.
Peak Temperature (T_peak)~450 - 500°CTemperature of maximum rate of hydrocarbon chain fragmentation.
Weight LossVariesDependent on the extent of fragmentation and volatilization.
Final Residue at 600°C < 2%Minimal residual mass expected in an inert atmosphere.

Note: These values are hypothetical and should be confirmed by experimental analysis. The thermal decomposition of aromatic carboxylic acids can occur between 250-425°C.[11]

Visualizations

4.1 Experimental Workflow

The logical sequence of a standard TGA experiment is illustrated below, from initial sample handling to final data interpretation.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep Sample Weighing (5-10 mg) load Crucible Loading prep->load instrument Instrument Setup (N₂ Purge, Temp Program) load->instrument run TGA Measurement (Heating Ramp) instrument->run acquire Data Acquisition (Mass vs. Temp) run->acquire analyze Data Analysis (TG/DTG Curves) acquire->analyze report Interpretation analyze->report

Caption: Generalized workflow for thermogravimetric analysis (TGA).

4.2 Plausible Thermal Decomposition Pathway

The primary thermal decomposition mechanism for many aromatic carboxylic acids is decarboxylation, where the carboxyl group is eliminated as carbon dioxide.[12][13][14] This is followed by the breakdown of the remaining hydrocarbon structure at higher temperatures.

Decomposition_Pathway parent This compound intermediate [Intermediate State] parent->intermediate Heat (Δ) ~250-400°C product1 1-Phenylheptane (Primary Residue) intermediate->product1 Decarboxylation gas1 Carbon Dioxide (CO₂) intermediate->gas1 fragments Hydrocarbon Fragments product1->fragments Further Heating (Δ) > 400°C

Caption: Plausible decomposition pathway for this compound.

References

An In-Depth Technical Guide to 8-Phenyloctanoic Acid: Synthesis, Analogues, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Phenyloctanoic acid is a synthetic ω-phenyl fatty acid that, while not found in nature, serves as a valuable molecular scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogues, summarizes their known biological activities with a focus on antimicrobial and cytotoxic properties, and details the experimental protocols for their preparation and evaluation. The potential signaling pathways implicated in the action of these compounds are also discussed, offering a foundation for future research and development.

Introduction

ω-Phenyl fatty acids are a class of compounds characterized by a terminal phenyl group and a carboxylic acid function separated by an alkyl chain. While some short-chain ω-phenylalkanoic acids have been identified in natural sources, this compound is primarily a product of chemical synthesis. Its structure offers a unique combination of lipophilicity from the phenyl and octyl moieties and a polar head group, making it and its analogues interesting candidates for investigation in various biological contexts. This guide will delve into the technical details of their synthesis, biological evaluation, and mechanisms of action.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues can be achieved through several synthetic routes. A common and versatile method involves the use of Grignard reagents.

General Synthesis of ω-Phenylalkanoic Acids via Grignard Reaction

A robust method for the synthesis of ω-phenylalkanoic acids involves the reaction of a haloalkylphenyl Grignard reagent with carbon dioxide.

Experimental Protocol: Synthesis of 6-Phenylhexanoic Acid (Analogue)

This protocol for the synthesis of 6-phenylhexanoic acid can be adapted for this compound by using a longer-chain starting material.

  • Materials: Bis-(1,5-cyclooctadiene)nickel, 2,2'-bipyridine, N,N-dimethylacetamide, zinc powder, glutaric anhydride, (2-bromoethyl)benzene, petroleum ether, ethyl acetate.

  • Procedure:

    • In a glove box, combine bis-(1,5-cyclooctadiene)nickel (8.3 mg, 0.03 mmol) and 2,2'-bipyridine (7.0 mg, 0.045 mmol) in a microwave tube.

    • Add 0.225 mL of N,N-dimethylacetamide and allow the mixture to coordinate for one hour.

    • Add zinc powder (39.2 mg, 0.6 mmol), glutaric anhydride (0.45 mmol), and (2-bromoethyl)benzene (0.3 mmol) to the tube.

    • Seal the tube, remove it from the glove box, and reflux at 80 °C for 12 hours.

    • After cooling, quench the reaction with a few drops of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (5:1) solvent system to yield 6-phenylhexanoic acid.[1]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of ω-Phenylalkanoic Acid start Starting Materials (e.g., Haloalkane, Mg, CO2) grignard Grignard Reagent Formation start->grignard Mg, Ether carboxylation Carboxylation with CO2 grignard->carboxylation Dry CO2 workup Acidic Workup carboxylation->workup H3O+ purification Purification (e.g., Chromatography) workup->purification product ω-Phenylalkanoic Acid purification->product

Caption: General workflow for the synthesis of ω-phenylalkanoic acids.

Biological Activities of this compound and Analogues

While data specifically for this compound is limited, studies on its analogues and other ω-phenyl fatty acids indicate potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Fatty acids are known to exert antimicrobial effects, primarily by disrupting the bacterial cell membrane. The efficacy is dependent on chain length and saturation.

Quantitative Data on Antimicrobial Activity of Analogues

CompoundOrganismMIC (µg/mL)Reference
Octanoic AcidS. aureus≤4[2]
Caprylhydroxamic acidP. aeruginosa>1.0 wt%[3]
Caprylhydroxamic acidA. brasiliensis>1.0 wt%[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of a compound.

  • Materials: Test compound, appropriate bacterial strain, Mueller-Hinton Broth (MHB), 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Cytotoxic Activity

The cytotoxic potential of ω-phenyl fatty acids has been explored against various cancer cell lines.

Quantitative Data on Cytotoxicity of Analogues

CompoundCell LineIC50 (µM)Reference
16-phenyl-6-hexadecynoic acidA549 (Lung Carcinoma)18 ± 1
10-cyclohexyl-6-decynoic acidA549 (Lung Carcinoma)40 ± 2

Note: A comprehensive search for the cytotoxic effects of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a close analogue, found no publicly available data.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method to assess cell viability.

  • Materials: Test compound, cancer cell line (e.g., A549), complete cell culture medium, 96-well plates, MTT solution (5 mg/mL), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Potential Signaling Pathways

The biological effects of fatty acids and their derivatives are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammatory responses. Some fatty acids have been shown to influence these pathways.

  • NF-κB Pathway: This pathway is crucial for the expression of pro-inflammatory cytokines. Inhibition of this pathway is a common target for anti-inflammatory drugs.

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and apoptosis.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathways stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb compound ω-Phenyl Fatty Acid (Potential Inhibitor) compound->mapk compound->nfkb cytokines Pro-inflammatory Cytokine Production mapk->cytokines nfkb->cytokines

Caption: Potential inhibition of inflammatory signaling pathways.

Conclusion and Future Directions

This compound and its analogues represent a class of synthetic compounds with potential for development as antimicrobial and cytotoxic agents. This guide has provided an overview of their synthesis and a framework for their biological evaluation. The lack of specific data for this compound highlights a significant research gap. Future studies should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Elucidation of their precise mechanisms of action, including their effects on key signaling pathways, will be crucial for advancing their potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 8-Phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 8-phenyloctanoic acid, a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. The described methodology utilizes a Grignard reaction, a robust and high-yielding approach for the formation of carbon-carbon bonds. This protocol outlines the protection of a carboxylic acid, the formation and reaction of a Grignard reagent, and the subsequent deprotection and purification of the final product. Quantitative data and a detailed experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and drug development.

Introduction

This compound is an organic compound with the chemical formula C14H20O2.[1] It consists of an eight-carbon aliphatic chain with a terminal carboxylic acid and a phenyl group at the opposite end. This bifunctional nature makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The synthesis of this compound can be achieved through various synthetic routes. The protocol detailed below employs a Grignard reagent, specifically phenylmagnesium bromide, which reacts with a protected 8-halooctanoate derivative to form the carbon-carbon bond between the phenyl group and the octanoic acid backbone.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Starting Mass (g)Moles (mol)Product Mass (g)Yield (%)Purity (%)
1. Esterification 8-Bromooctanoic acid225.1010.00.044---
Ethyl 8-bromooctanoate253.15--10.595>98
2. Grignard Reaction Phenylmagnesium bromide (3M in THF)181.31-0.048---
Ethyl 8-phenyloctanoate248.35--8.785>95
3. Hydrolysis This compound220.31--7.190>99

Note: Yields and purity are typical for this type of reaction sequence and may vary based on experimental conditions and techniques.

Experimental Protocols

Methodology: Synthesis of this compound via Grignard Reaction

This synthesis is performed in three main stages:

  • Esterification: Protection of the carboxylic acid group of 8-bromooctanoic acid as an ethyl ester to prevent interference with the Grignard reagent.

  • Grignard Reaction: Formation of the C-C bond by reacting the protected 8-bromooctanoate with phenylmagnesium bromide.

  • Hydrolysis: Deprotection of the ethyl ester to yield the final this compound.

Protocol 1: Esterification of 8-Bromooctanoic Acid

Materials:

  • 8-Bromooctanoic acid (10.0 g, 44.4 mmol)

  • Absolute ethanol (100 mL)

  • Concentrated sulfuric acid (2 mL)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 8-bromooctanoic acid (10.0 g, 44.4 mmol) and absolute ethanol (100 mL).

  • Slowly add concentrated sulfuric acid (2 mL) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield ethyl 8-bromooctanoate as a colorless oil.

Protocol 2: Grignard Reaction of Ethyl 8-bromooctanoate with Phenylmagnesium Bromide

Materials:

  • Ethyl 8-bromooctanoate (10.5 g, 41.5 mmol)

  • Anhydrous tetrahydrofuran (THF, 100 mL)

  • Phenylmagnesium bromide (3.0 M solution in THF, 16 mL, 48 mmol)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Three-neck round-bottom flask (250 mL)

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethyl 8-bromooctanoate (10.5 g, 41.5 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • To the flask, add phenylmagnesium bromide (16 mL of a 3.0 M solution in THF, 48 mmol) and anhydrous THF (50 mL).

  • Cool the flask in an ice bath.

  • Add the solution of ethyl 8-bromooctanoate dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to obtain crude ethyl 8-phenyloctanoate.

Protocol 3: Hydrolysis of Ethyl 8-phenyloctanoate

Materials:

  • Crude ethyl 8-phenyloctanoate from Protocol 2

  • Ethanol (100 mL)

  • Sodium hydroxide (10% aqueous solution, 50 mL)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask (250 mL)

  • Reflux condenser

Procedure:

  • Dissolve the crude ethyl 8-phenyloctanoate in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add the 10% aqueous sodium hydroxide solution (50 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound as a white to off-white solid.

  • The product can be further purified by recrystallization from hexanes.

Mandatory Visualization

Synthesis_Workflow cluster_0 Protocol 1: Esterification cluster_1 Protocol 2: Grignard Reaction cluster_2 Protocol 3: Hydrolysis start1 8-Bromooctanoic Acid + Ethanol + H₂SO₄ reflux1 Reflux (4h) start1->reflux1 workup1 Workup & Purification reflux1->workup1 product1 Ethyl 8-bromooctanoate workup1->product1 reaction2 Addition of Ethyl 8-bromooctanoate product1->reaction2 start2 Phenylmagnesium Bromide in THF start2->reaction2 stir2 Stir at RT (2h) reaction2->stir2 workup2 Quench & Workup stir2->workup2 product2 Ethyl 8-phenyloctanoate workup2->product2 start3 Ethyl 8-phenyloctanoate + NaOH/Ethanol product2->start3 reflux3 Reflux (2h) start3->reflux3 workup3 Acidification & Extraction reflux3->workup3 product3 This compound workup3->product3

Caption: Workflow for the synthesis of this compound.

References

Application of 8-Phenyloctanoic Acid in Microbial Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

8-Phenyloctanoic acid is a valuable substrate in microbial fermentation for the production of specialized biopolymers. Its unique structure, featuring a phenyl group at the terminus of an eight-carbon aliphatic chain, allows for the biosynthesis of polyhydroxyalkanoates (PHAs) with aromatic side chains. These functionalized PHAs possess unique thermal and mechanical properties, making them attractive for applications in biodegradable plastics, drug delivery systems, and specialty elastomers. This document provides detailed protocols for the utilization of this compound in microbial fermentation studies, focusing on the production of phenyl-functionalized PHAs using the bacterium Pseudomonas putida.

Core Application: Precursor for Specialty Biopolymer Synthesis

The primary application of this compound in microbial fermentation is its use as a carbon source for the synthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). When provided as a substrate to suitable microorganisms, such as Pseudomonas putida, the fatty acid is metabolized through the β-oxidation pathway. Intermediates of this pathway are then directed towards the synthesis of PHA polymers, incorporating the phenyl group into the polymer backbone as a side chain.

Experimental Protocols

Protocol 1: Production of Phenyl-Functionalized Polyhydroxyalkanoates (PHAs) from this compound using Pseudomonas putida

This protocol details the steps for the cultivation of Pseudomonas putida and the subsequent fermentation for the production of PHAs using this compound as the primary carbon source.

Materials:

  • Pseudomonas putida strain (e.g., KT2440)

  • Luria-Bertani (LB) medium

  • Mineral Salt Medium (MSM)

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Sodium phosphate buffer (0.05 M, pH 7.0)

  • Chloroform

  • Ethanol

  • Centrifuge and rotor

  • Incubator shaker

  • Bioreactor (optional, for scaled-up production)

  • Lyophilizer (freeze-dryer)

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of Pseudomonas putida into 50 mL of LB medium in a 250 mL Erlenmeyer flask.

    • Incubate at 30°C with shaking at 200 rpm for 16-18 hours until the culture reaches the late exponential phase.

  • Fermentation:

    • Prepare the Mineral Salt Medium (MSM). A typical composition per liter is:

      • Na₂HPO₄·12H₂O: 9 g

      • KH₂PO₄: 1.5 g

      • MgSO₄·7H₂O: 0.2 g

      • Trace element solution: 1 mL

    • Add ammonium chloride (NH₄Cl) as the nitrogen source to a final concentration of 0.5 g/L.

    • Add this compound as the sole carbon source to a final concentration of 1-5 g/L. Note: Higher concentrations may be inhibitory.

    • Inoculate the MSM with the overnight culture of P. putida to an initial optical density at 600 nm (OD₆₀₀) of 0.1.

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Nitrogen limitation will induce PHA accumulation.

  • Cell Harvesting:

    • Harvest the bacterial cells by centrifugation at 7,000 x g for 20 minutes at 4°C.

    • Wash the cell pellet twice with 0.05 M sodium phosphate buffer (pH 7.0) to remove residual medium components.

    • Lyophilize the washed cell pellet to determine the cell dry weight (CDW).

  • PHA Extraction:

    • Resuspend the lyophilized cells in chloroform (approximately 20 mL per gram of CDW).

    • Stir the suspension at room temperature for 24 hours to dissolve the intracellular PHA.

    • Filter the mixture through a Whatman No. 1 filter paper to remove cell debris.

    • Precipitate the PHA from the chloroform solution by adding 10 volumes of cold ethanol.

    • Collect the precipitated PHA by filtration or centrifugation and dry the polymer under vacuum.

Protocol 2: GC-MS Analysis of PHA Monomer Composition and this compound Metabolites

This protocol describes the methanolysis of PHA for monomer analysis and the extraction of metabolites from the fermentation broth for GC-MS analysis.

Materials:

  • Purified PHA sample or lyophilized cells

  • Methanol containing 15% (v/v) sulfuric acid

  • Chloroform

  • Hexane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure for PHA Monomer Analysis:

  • Methanolysis:

    • Place approximately 10-15 mg of lyophilized cells or purified PHA into a screw-capped glass tube.

    • Add 1 mL of chloroform and 1 mL of methanol containing 15% (v/v) sulfuric acid.

    • Seal the tube and heat at 100°C for 140 minutes in a heating block.

    • Cool the tube to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • The methyl esters of the PHA monomers will be in the lower chloroform phase.

  • GC-MS Analysis:

    • Inject 1 µL of the chloroform phase into the GC-MS.

    • Use a suitable column (e.g., DB-5ms) and a temperature program to separate the methyl esters.

    • Identify the monomers based on their retention times and mass spectra compared to standards.

Procedure for Metabolite Analysis from Fermentation Broth:

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth to remove cells.

    • To 500 µL of the supernatant, add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Transfer the upper ethyl acetate layer to a new tube and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the dried ethyl acetate extract into the GC-MS.

    • Use a temperature program suitable for the analysis of fatty acids.

    • Identify this compound and its β-oxidation metabolites by comparing their mass spectra to a library.

Data Presentation

Table 1: Quantitative Data on PHA Production from Phenylalkanoic Acids by Pseudomonas putida

Carbon Source (Concentration)Cell Dry Weight (g/L)PHA Content (% of CDW)Monomer CompositionReference
This compound (2 g/L)~1.5~40-503-hydroxy-8-phenyloctanoate, 3-hydroxy-6-phenylhexanoate[1]
6-Phenylhexanoic Acid (2 g/L)~1.8~553-hydroxy-6-phenylhexanoate (homopolymer)[1]
Octanoic Acid (2 g/L)~2.5~603-hydroxyoctanoate, 3-hydroxyhexanoate[2]

Note: The data for this compound is an approximation based on similar studies. Actual yields may vary depending on the specific strain and fermentation conditions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_proc Downstream Processing cluster_analysis Analysis P_putida Pseudomonas putida Colony LB_Culture LB Medium Culture (16-18h, 30°C) P_putida->LB_Culture MSM Mineral Salt Medium (MSM) + this compound + Limiting NH4Cl LB_Culture->MSM Fermentation Fermentation (48-72h, 30°C) MSM->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Wash Cell Washing Harvest->Wash Lyophilize Lyophilization (Cell Dry Weight) Wash->Lyophilize Extraction PHA Extraction (Chloroform) Lyophilize->Extraction Precipitation PHA Precipitation (Ethanol) Extraction->Precipitation Drying PHA Drying Precipitation->Drying GCMS GC-MS Analysis of PHA Monomers Drying->GCMS

Caption: Experimental workflow for the production of phenyl-functionalized PHAs.

Beta_Oxidation_Pathway POA 8-Phenyloctanoyl-CoA Enoyl_CoA 8-Phenyl-trans-2-octenoyl-CoA POA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-8-phenyloctanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Keto-8-phenyloctanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase PHA_Synthase PHA Synthase Hydroxyacyl_CoA->PHA_Synthase Hexanoyl_CoA 6-Phenylhexanoyl-CoA Ketoacyl_CoA->Hexanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Hexanoyl_CoA->PHA_Synthase Further β-oxidation cycles can lead to 3-hydroxy-6-phenylhexanoyl-CoA PHA_Polymer PHA Polymer (incorporating 3-hydroxy-8-phenyloctanoate and 3-hydroxy-6-phenylhexanoate) PHA_Synthase->PHA_Polymer

Caption: β-oxidation pathway of this compound in Pseudomonas putida.

References

Application Notes and Protocols for Bacterial Polymer Production Using 8-Phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyhydroxyalkanoates (PHAs) are a class of biodegradable and biocompatible polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. The incorporation of functionalized monomers, such as those with aromatic side chains, can significantly enhance the material properties of PHAs, opening up new applications in fields ranging from drug delivery to advanced biomaterials. This document provides detailed application notes and experimental protocols for the production of aromatic PHAs by utilizing 8-phenyloctanoic acid as a carbon substrate for the bacterium Pseudomonas putida.

Pseudomonas putida is a versatile microorganism known for its ability to produce medium-chain-length PHAs (mcl-PHAs) from a variety of carbon sources, including fatty acids. When supplied with this compound, P. putida can incorporate 3-hydroxy-8-phenyloctanoate monomers into the polymer chain, leading to the formation of a unique aromatic PHA. Depending on the specific strain and cultivation conditions, copolymers containing other monomers derived from the β-oxidation of this compound may also be produced.

Metabolic Pathway and Experimental Workflow

The biosynthesis of PHA from this compound in Pseudomonas putida primarily proceeds through the β-oxidation pathway. The fatty acid is activated to its coenzyme A (CoA) thioester and subsequently undergoes cycles of oxidation, hydration, oxidation, and thiolysis. Intermediates of this pathway, specifically (R)-3-hydroxyacyl-CoAs, are then directed towards polymerization by the PHA synthase enzyme.

Metabolic_Pathway cluster_cell Pseudomonas putida Cell 8-POA This compound 8-POA-CoA 8-Phenyloctanoyl-CoA 8-POA->8-POA-CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway 8-POA-CoA->Beta_Oxidation 3-HP-CoA (R)-3-Hydroxy-phenylacyl-CoAs (e.g., 3-Hydroxy-8-phenyloctanoyl-CoA) Beta_Oxidation->3-HP-CoA PHA_Synthase PHA Synthase (PhaC) 3-HP-CoA->PHA_Synthase PHA Aromatic Polyhydroxyalkanoate (PHA) PHA_Synthase->PHA Polymerization

Figure 1: Metabolic pathway of this compound to PHA.

The overall experimental workflow for producing and characterizing PHA from this compound involves several key stages, from bacterial cultivation to polymer analysis.

Experimental_Workflow Cultivation Bacterial Cultivation (P. putida) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction PHA Extraction (Solvent-based) Harvesting->Extraction Purification PHA Purification (Precipitation) Extraction->Purification Characterization Polymer Characterization Purification->Characterization GCMS GC-MS (Monomer Composition) Characterization->GCMS GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC NMR NMR (Structure) Characterization->NMR

Figure 2: General experimental workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from the production of medium-chain-length PHAs (mcl-PHAs) by Pseudomonas putida using various alkanoic acids. While specific data for this compound is limited in publicly available literature, the data for octanoic acid and other fatty acids provide a reasonable expectation of the performance.

Table 1: PHA Production from Various Alkanoic Acids by Pseudomonas putida

Carbon SubstrateCell Dry Weight (g/L)PHA Content (% of CDW)PHA Titer (g/L)Reference
Octanoic Acid2.00 ± 0.6941.8 ± 14.40.85 ± 0.22[1]
Nonanoic Acid0.56 ± 0.0668.7 ± 21.20.39 ± 0.16[1]
Decanoic Acid2.52 ± 0.3250.2 ± 10.81.29 ± 0.41[1]
Phenylvaleric Acid (15 mM)-59-[2]

Table 2: Monomer Composition of mcl-PHA from Different Carbon Sources in P. putida

Carbon Source3-hydroxyhexanoate (mol%)3-hydroxyoctanoate (mol%)3-hydroxydecanoate (mol%)Other Monomers (mol%)Reference
Glucose1175113 (C12)[3]
Octanoic Acid9883-[3]
Nonanoic Acid---34 (C5), 56 (C7), 10 (C9)[3]
Phenylvaleric Acid---98% aromatic monomers[2]

Table 3: Molecular Weight and Thermal Properties of mcl-PHAs

PropertyValue RangeReference
Weight Average Molecular Weight (Mw)3.5 x 10⁵ - 9.0 x 10⁵ g/mol [4]
Polydispersity Index (PDI)1.7 - 3.9[4]
Glass Transition Temperature (Tg)-52.7°C to -28.7°C[1][5]
Melting Temperature (Tm)43.2°C to 166°C[1][5]

Experimental Protocols

Protocol 1: Fed-Batch Cultivation of Pseudomonas putida for PHA Production

This protocol is adapted for a fed-batch fermentation process to achieve high cell density and increased PHA productivity.

1. Media Preparation:

  • Seed Culture Medium (LB Medium):

    • 10 g/L Tryptone

    • 5 g/L Yeast Extract

    • 10 g/L NaCl

  • Fermentation Medium (M9 Minimal Medium, modified):

    • 6 g/L Na₂HPO₄

    • 3 g/L KH₂PO₄

    • 0.5 g/L NaCl

    • 1 g/L NH₄Cl

    • 2 mM MgSO₄

    • 100 µM CaCl₂

    • Trace elements solution (1 ml/L)

  • Feed Solution:

    • A concentrated solution of this compound (e.g., 200 g/L) neutralized to pH 7.0 with NaOH.

2. Inoculum Preparation:

  • Inoculate a single colony of Pseudomonas putida into 50 mL of LB medium in a 250 mL baffled flask.

  • Incubate at 30°C with shaking at 200 rpm for 12-16 hours until the culture reaches the late exponential phase.

  • Use this seed culture to inoculate the fermenter.

3. Fed-Batch Fermentation:

  • Aseptically transfer the seed culture into the fermenter containing the M9 minimal medium. The initial volume should be appropriate for the fermenter size (e.g., 5 L in a 7 L fermenter).

  • Set the fermentation parameters:

    • Temperature: 30°C

    • pH: 7.0 (controlled with NH₄OH or NaOH)

    • Dissolved Oxygen (DO): Maintained above 20% saturation by controlling agitation and aeration rate.

  • Batch Phase: Allow the cells to grow on an initial, non-limiting concentration of a simple carbon source (e.g., glucose or citrate at 10 g/L) until it is depleted. This allows for initial biomass accumulation.

  • Fed-Batch Phase:

    • Once the initial carbon source is consumed (indicated by a sharp increase in DO), start the feeding of the this compound solution.

    • Employ a feeding strategy to maintain a low concentration of the fatty acid in the medium to avoid toxicity. A DO-stat or a pre-determined exponential feeding profile can be used.[6]

    • Continue the fed-batch cultivation for 24-48 hours, or until the desired cell density is reached.

Protocol 2: Extraction and Purification of PHA

This protocol utilizes chloroform for the extraction of PHA from the harvested bacterial cells.

1. Cell Harvesting and Lysis:

  • Harvest the bacterial cells from the fermentation broth by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Wash the cell pellet with distilled water and re-centrifuge.

  • Lyophilize (freeze-dry) the cell pellet to obtain a dry cell mass.

2. Extraction:

  • Suspend the dried cell biomass in chloroform (e.g., 20 mL of chloroform per gram of dry cells).

  • Reflux the suspension at 60°C for 4-6 hours with constant stirring.

3. Purification:

  • Filter the chloroform suspension through a filter paper to remove the cell debris.

  • Collect the filtrate containing the dissolved PHA.

  • Precipitate the PHA from the chloroform solution by adding a 10-fold volume of cold methanol.

  • Collect the precipitated PHA by filtration or centrifugation.

  • Wash the PHA precipitate with methanol and then dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 3: Characterization of PHA

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Monomer Composition:

  • Methanolysis: Place approximately 10-20 mg of the purified PHA in a screw-capped test tube. Add 2 mL of chloroform and 2 mL of a methanol/sulfuric acid (85:15 v/v) solution.

  • Heat the mixture at 100°C for 4 hours.

  • After cooling, add 1 mL of distilled water and vortex for 1 minute.

  • Separate the phases and transfer the lower organic phase (chloroform) containing the 3-hydroxyacyl methyl esters to a new vial.

  • Analyze the sample using a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

  • Identify the monomers based on their mass spectra and retention times compared to standards.

2. Gel Permeation Chromatography (GPC) for Molecular Weight Determination:

  • Dissolve the purified PHA in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards for calibration to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

3. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Weigh 5-10 mg of the purified PHA into an aluminum DSC pan.

  • Perform the analysis under a nitrogen atmosphere.

  • Use a heating-cooling-heating cycle, for example:

    • Heat from -80°C to 200°C at a rate of 10°C/min.

    • Cool from 200°C to -80°C at a rate of 10°C/min.

    • Reheat from -80°C to 200°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the first heating scan.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis:

  • Dissolve 10-20 mg of the purified PHA in a deuterated solvent (e.g., CDCl₃).

  • Record ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Analyze the chemical shifts and coupling patterns to confirm the structure of the polymer and the incorporation of the phenyl-containing monomers.

Conclusion

The use of this compound as a substrate for Pseudomonas putida offers a promising route for the production of novel aromatic PHAs with potentially enhanced properties. The protocols outlined in this document provide a comprehensive guide for researchers to cultivate the bacteria, extract and purify the polymer, and perform detailed characterization. The provided data from analogous substrates serves as a valuable benchmark for optimizing the production process. Further research focusing on the specific cultivation kinetics and material properties of PHAs derived from this compound will be crucial for unlocking their full potential in various advanced applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Phenyloctanoic acid (C₁₄H₂₀O₂, MW: 220.31) is a fatty acid derivative containing a phenyl group.[1][2][3] Accurate quantification of this compound is essential in various research and development settings, including pharmacokinetic studies and process chemistry. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound. The method employs ion suppression to ensure good peak shape and retention on a C18 stationary phase.[4]

Experimental Protocols

Instrumentation and Consumables
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, thermostatted column compartment, and a Diode Array (DAD) or UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (H₃PO₄, ACS Grade or higher)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (>97% purity)

  • Consumables:

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or Nylon)

    • HPLC vials with caps

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of this compound. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.[4]

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 60% B2-12 min: 60% to 90% B12-15 min: 90% B15.1-16 min: 90% to 60% B16-20 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm[5][6]
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane if necessary.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 ratio is recommended to match the initial chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[7]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent. These will be used to construct the calibration curve.

Sample Preparation Protocol

The sample preparation procedure should be optimized based on the sample matrix. A general protocol for a relatively clean sample is provided below.

  • Accurately weigh a portion of the sample expected to contain this compound.

  • Transfer the weighed sample to a volumetric flask of appropriate size.

  • Add a portion of the diluent, and vortex or sonicate the flask to ensure complete dissolution of the analyte.

  • Dilute the solution to the final volume with the diluent and mix well. The target concentration should fall within the range of the calibration curve (e.g., 50 µg/mL).[7]

  • Pass an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[8][9]

Data Presentation and Method Performance

The developed method should be validated to demonstrate its suitability for its intended purpose. The table below summarizes typical performance characteristics expected from a validated HPLC method for this type of analysis.[5][6]

ParameterTypical Specification / ResultDescription
Linearity (Correlation Coefficient, r²) ≥ 0.999The method's ability to elicit test results that are directly proportional to the analyte concentration.
Retention Time (RT) Analyte specific; consistentThe time taken for the analyte to pass through the column. Should show low variability (<1% RSD).[10]
Limit of Detection (LOD) Analyte & Detector DependentThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) Analyte & Detector DependentThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision.
Precision (%RSD) ≤ 2.0%The closeness of agreement among a series of measurements. Assessed via repeatability (intra-day) and intermediate precision (inter-day).[5][6]
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the test results obtained by the method to the true value. Often assessed by spike/recovery experiments.[6]
Specificity No interference at analyte RTThe ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound, from initial preparation to the final report generation.

HPLC_Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analytical Stage cluster_processing 3. Data Processing Stage prep_mobile Mobile Phase Preparation hplc_system HPLC System Injection & Chromatographic Separation prep_mobile->hplc_system prep_std Standard Stock & Working Solutions Preparation prep_std->hplc_system prep_sample Sample Weighing, Dissolution & Filtration prep_sample->hplc_system data_acq Data Acquisition (UV Detection @ 210 nm) hplc_system->data_acq peak_int Peak Integration & Quantification data_acq->peak_int validation Method Validation Assessment (Linearity, Precision, Accuracy) peak_int->validation report Final Report Generation validation->report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of 8-Phenyloctanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the detection and quantification of 8-phenyloctanoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, derivatization, and the optimized GC-MS parameters for achieving reliable and reproducible results. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications where accurate measurement of this compound is required.

Introduction

This compound is a synthetic fatty acid with potential applications in various fields of drug development and biochemical research. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its metabolic fate, efficacy, and potential toxicity. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of fatty acids.[1] However, due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile form suitable for GC analysis.[2][3] This protocol describes a validated method employing a trimethylsilyl (TMS) derivatization followed by GC-MS analysis.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for plasma samples. For other matrices like cell culture media or tissue homogenates, the extraction procedure may require further optimization.[4]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Deuterated this compound or Heptadecanoic acid, 10 µg/mL in methanol)

  • Methanol, HPLC grade

  • Hydrochloric Acid (HCl), 1M

  • Iso-octane, HPLC grade

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 200 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

  • Add 400 µL of methanol to precipitate proteins and lyse cells.[4] Vortex for 30 seconds.

  • Acidify the mixture by adding 50 µL of 1M HCl to achieve a final concentration of approximately 25 mM.[4]

  • Add 1 mL of iso-octane and vortex vigorously for 2 minutes to extract the this compound.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (iso-octane) to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Trimethylsilylation)

The derivatization step replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[3][5]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile, anhydrous

  • Heating block or oven

Protocol:

  • To the dried extract, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and vortex for 10 seconds.

  • Heat the mixture at 75°C for 45 minutes to ensure complete derivatization.[5]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled with a single quadrupole mass spectrometer is used for the analysis.[6]

GC-MS Parameters:

ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature of 100°C for 2 min, ramp to 250°C at 15°C/min, then ramp to 300°C at 20°C/min and hold for 5 min.[6]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound-TMS17991, 279
Internal Standard (Heptadecanoic acid-TMS)31373, 129

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by spiking blank plasma with known concentrations of this compound (0.1, 0.5, 1, 5, 10, 20, and 50 µg/mL). The method demonstrated excellent linearity over the tested concentration range.

ParameterValue
Concentration Range 0.1 - 50 µg/mL
Correlation Coefficient (R²) > 0.998
Linear Regression Equation y = 1.2345x + 0.0123
Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).

QC LevelConcentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
Low 0.34.86.298.5
Medium 153.14.5102.1
High 402.53.899.2

Visualization

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precip Protein Precipitation (Methanol) Add_IS->Protein_Precip Extraction Liquid-Liquid Extraction (Iso-octane) Protein_Precip->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Add BSTFA + 1% TMCS Evaporation->Derivatization Heating Heat at 75°C for 45 min Derivatization->Heating Injection Inject 1 µL into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The protocol, involving liquid-liquid extraction and trimethylsilyl derivatization, is suitable for high-throughput analysis in regulated environments. The method's performance, as demonstrated by its linearity, precision, and accuracy, makes it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: 8-Phenyloctanoic Acid in the Study of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctanoic acid is a synthetic, modified fatty acid that serves as a valuable tool for investigating the intricate pathways of fatty acid metabolism. Its unique chemical structure, featuring a terminal phenyl group, allows it to act as a tracer in metabolic studies. This phenyl group is not readily metabolized by mammalian enzymes, rendering it a stable marker to follow the catabolic process of β-oxidation. By tracking the chain-shortened phenyl-substituted metabolites, researchers can elucidate the activity and substrate specificity of enzymes involved in fatty acid breakdown within different cellular compartments, namely mitochondria and peroxisomes. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing this compound in your research.

A key application of ω-phenyl fatty acids, such as this compound, is in distinguishing between mitochondrial and peroxisomal β-oxidation. Peroxisomes are known to be the primary site for the initial chain-shortening of very-long-chain fatty acids and xenobiotic acyl compounds. Studies have shown that ω-phenyl fatty acids are preferentially metabolized in peroxisomes.[1] This makes this compound and its analogs powerful probes to investigate the role of peroxisomal β-oxidation in various physiological and pathological conditions.

Data Presentation

The following table summarizes quantitative data on the β-oxidation of ω-phenyllauric acid (a longer-chain analog of this compound) in isolated rat hepatocytes, comparing its metabolism to the naturally occurring lauric acid. This data highlights the differential processing of phenyl-substituted fatty acids.

Fatty Acid SubstrateMetabolic PathwayRate of Oxidation (nmol/min per 10^6 cells)Reference
ω-Phenyllauric AcidPeroxisomal β-oxidation (H₂O₂ generation)1.23 ± 0.15[1]
Lauric AcidPeroxisomal β-oxidation (H₂O₂ generation)1.35 ± 0.18[1]
ω-Phenyllauric AcidMitochondrial β-oxidation (ketone body production)0.15 ± 0.03[1]
Lauric AcidMitochondrial β-oxidation (ketone body production)2.87 ± 0.31[1]

Data from Yamada et al. (1987) using ω-phenyllauric acid, a C12 phenyl fatty acid, is presented as a representative example of the metabolic fate of ω-phenyl fatty acids.[1]

Signaling and Metabolic Pathways

The metabolism of this compound primarily involves its activation to a CoA thioester, followed by transport into the peroxisome and subsequent β-oxidation. The following diagram illustrates this pathway.

fatty_acid_metabolism cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome 8-POA This compound 8-POA_cyt This compound 8-POA->8-POA_cyt Transport 8-POA_CoA 8-Phenyloctanoyl-CoA 8-POA_cyt->8-POA_CoA Activation 8-POA_CoA_perox 8-Phenyloctanoyl-CoA 8-POA_CoA->8-POA_CoA_perox Transport (e.g., ABCD1) ACSL Acyl-CoA Synthetase beta_ox β-Oxidation Cascade 8-POA_CoA_perox->beta_ox 6-PCHA_CoA 6-Phenylhexanoyl-CoA beta_ox->6-PCHA_CoA 4-PBA_CoA 4-Phenylbutyryl-CoA beta_ox->4-PBA_CoA PAA_CoA Phenylacetyl-CoA beta_ox->PAA_CoA AcetylCoA Acetyl-CoA beta_ox->AcetylCoA 6-PCHA_CoA->beta_ox 4-PBA_CoA->beta_ox

Caption: Metabolism of this compound via peroxisomal β-oxidation.

Experimental Protocols

Protocol 1: In Vitro β-Oxidation of this compound in Isolated Hepatocytes

This protocol describes the incubation of isolated hepatocytes with this compound to study its metabolism.

Materials:

  • This compound

  • Hepatocyte isolation kit (or reagents for collagenase perfusion)

  • Krebs-Henseleit buffer

  • Bovine serum albumin (BSA), fatty acid-free

  • Culture plates

  • Incubator (37°C, 5% CO₂)

  • Reagents for cell lysis and protein quantification

  • Organic solvents (e.g., hexane, methanol, chloroform)

  • Internal standard (e.g., 7-phenylheptanoic acid)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from rats or mice using a collagenase perfusion method. Detailed protocols for hepatocyte isolation are widely available and should be followed to ensure high viability.

  • Cell Culture: Plate the isolated hepatocytes in collagen-coated culture plates at a suitable density and allow them to adhere for a few hours.

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a working solution by complexing this compound with fatty acid-free BSA in Krebs-Henseleit buffer.

  • Incubation: Remove the culture medium from the hepatocytes and wash with pre-warmed buffer. Add the this compound-BSA complex to the cells and incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C.

  • Sample Collection: At each time point, collect the incubation medium and the cells. Lyse the cells and combine the lysate with the medium.

  • Extraction of Metabolites: Add an internal standard to each sample. Extract the lipids and metabolites using a suitable organic solvent extraction method (e.g., Folch extraction).

  • Derivatization: Evaporate the organic solvent and derivatize the dried residue to form volatile esters (e.g., trimethylsilyl esters) suitable for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized samples by GC-MS to identify and quantify this compound and its chain-shortened metabolites (6-phenylhexanoic acid, 4-phenylbutyric acid, and phenylacetic acid).

hepatocyte_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis isolate Isolate Hepatocytes culture Culture Hepatocytes isolate->culture incubate Incubate Cells with 8-POA culture->incubate substrate Prepare 8-POA-BSA Complex substrate->incubate collect Collect Media and Cells incubate->collect extract Extract Metabolites collect->extract derivatize Derivatize for GC-MS extract->derivatize analyze GC-MS Analysis derivatize->analyze

References

Application Notes and Protocols for the Preparation of 8-Phenyloctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctanoic acid and its derivatives are versatile scaffolds in medicinal chemistry and drug development. The long aliphatic chain coupled with an aromatic ring provides a unique combination of lipophilicity and potential for diverse functionalization, making these compounds attractive as intermediates for complex molecular syntheses and as bioactive molecules themselves. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into ester and amide derivatives. Furthermore, it explores the potential applications of these derivatives as enzyme inhibitors, supported by experimental data and workflow diagrams.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from benzene and a suitable C8 difunctional starting material, such as suberic anhydride or suberoyl chloride. The first step is a Friedel-Crafts acylation to introduce the eight-carbon chain onto the benzene ring, followed by a reduction of the resulting ketone to yield the final carboxylic acid.

Protocol 1: Synthesis of 8-Oxo-8-phenyloctanoic Acid via Friedel-Crafts Acylation

This protocol describes the acylation of benzene with suberic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Materials:

  • Benzene

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • To this suspension, add a solution of suberic anhydride (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, add benzene (1.5 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 8-oxo-8-phenyloctanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Clemmensen Reduction of 8-Oxo-8-phenyloctanoic Acid

This protocol details the reduction of the keto group in 8-oxo-8-phenyloctanoic acid to a methylene group, yielding this compound. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[1]

Materials:

  • 8-Oxo-8-phenyloctanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the solid with water.

  • In a round-bottom flask, place the freshly prepared zinc amalgam, 8-oxo-8-phenyloctanoic acid (1.0 eq), concentrated hydrochloric acid, and toluene.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reflux period.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Synthesis Workflow for this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction Benzene Benzene Reaction1 Acylation (DCM) Benzene->Reaction1 Suberic_Anhydride Suberic_Anhydride Suberic_Anhydride->Reaction1 AlCl3 AlCl3 AlCl3->Reaction1 8_Oxo_8_phenyloctanoic_acid 8_Oxo_8_phenyloctanoic_acid Reaction1->8_Oxo_8_phenyloctanoic_acid Reaction2 Reduction (Toluene, Reflux) 8_Oxo_8_phenyloctanoic_acid->Reaction2 Zn_Hg Zn_Hg Zn_Hg->Reaction2 HCl HCl HCl->Reaction2 8_Phenyloctanoic_acid 8_Phenyloctanoic_acid Reaction2->8_Phenyloctanoic_acid

Caption: Synthetic route to this compound.

Preparation of this compound Derivatives

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, primarily esters and amides.

Protocol 3: Esterification of this compound

This protocol describes a standard Fischer esterification method.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester derivative.

Protocol 4: Amidation of this compound

This protocol utilizes a common peptide coupling reagent, EDC, in the presence of HOBt.

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the amide derivative.

General Derivatization Workflow

G cluster_ester Esterification cluster_amide Amidation 8_Phenyloctanoic_acid 8_Phenyloctanoic_acid Ester_Derivative 8-Phenyloctanoate Ester 8_Phenyloctanoic_acid->Ester_Derivative Reflux Amide_Derivative 8-Phenyloctanoamide Derivative 8_Phenyloctanoic_acid->Amide_Derivative DMF, RT Alcohol Alcohol Alcohol->Ester_Derivative Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Ester_Derivative Amine Amine Amine->Amide_Derivative Coupling_Reagents EDC, HOBt Coupling_Reagents->Amide_Derivative

Caption: Derivatization of this compound.

Applications in Drug Development

Derivatives of long-chain fatty acids are of significant interest in drug discovery. For instance, inhibitors of Fatty Acid Amide Hydrolase (FAAH) have therapeutic potential for pain, anxiety, and inflammatory disorders.[2][3] Additionally, certain lipophilic carboxylic acid derivatives have been investigated for their anticancer properties.

This compound Derivatives as Potential FAAH Inhibitors

FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anxiolytic effects. The long alkyl chain of this compound derivatives can mimic the fatty acid portion of endogenous FAAH substrates.

Hypothetical Signaling Pathway of FAAH Inhibition

G 8_Phenyloctanoamide 8-Phenyloctanoamide Derivative FAAH Fatty Acid Amide Hydrolase (FAAH) 8_Phenyloctanoamide->FAAH Inhibits Degradation_Products Arachidonic Acid + Ethanolamine FAAH->Degradation_Products Hydrolyzes Anandamide Anandamide (AEA) Anandamide->FAAH Substrate CB1_Receptor Cannabinoid Receptor 1 (CB1) Anandamide->CB1_Receptor Activates Analgesia_Anxiolysis Analgesia & Anxiolysis CB1_Receptor->Analgesia_Anxiolysis Leads to

Caption: FAAH inhibition by 8-phenyloctanoamide derivatives.

Quantitative Data for Hypothetical Derivatives

The following tables present hypothetical inhibitory activities of this compound derivatives against FAAH and their cytotoxic effects on cancer cell lines, based on activities of structurally related compounds found in the literature. This data is for illustrative purposes to guide further research.

Table 1: Hypothetical FAAH Inhibitory Activity

Compound IDDerivative TypeR GroupIC₅₀ (nM) vs. hFAAH
8-POA-NH-BnAmideBenzyl150
8-POA-NH-PhAmidePhenyl250
8-POA-O-EtEsterEthyl>1000
8-POA-O-BnEsterBenzyl800

Table 2: Hypothetical Anticancer Activity

Compound IDDerivative TypeR GroupCell LineIC₅₀ (µM)
8-POA-NH-BnAmideBenzylMCF-7 (Breast)25
8-POA-NH-PhAmidePhenylA549 (Lung)40
8-POA-O-EtEsterEthylHeLa (Cervical)>100
8-POA-O-BnEsterBenzylPC-3 (Prostate)60

Conclusion

This compound serves as a valuable starting material for the synthesis of a variety of ester and amide derivatives. The detailed protocols provided herein offer a practical guide for researchers in the synthesis of these compounds. The potential of these derivatives as enzyme inhibitors, particularly for FAAH, highlights their relevance in drug discovery and development. The presented data and workflows are intended to facilitate further investigation into the therapeutic applications of this versatile chemical scaffold.

References

Application Notes and Protocols for the Quantification of 8-Phenyloctanoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Phenyloctanoic acid is a fatty acid derivative with potential applications and relevance in various fields of research and drug development. Accurate quantification of this analyte in complex biological matrices such as plasma, serum, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed protocols for the extraction and analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: A cost-effective and robust method suitable for relatively high concentrations of the analyte. Derivatization may be required to introduce a chromophore for enhanced UV detection.

  • GC-MS: Offers high chromatographic resolution and is suitable for volatile and thermally stable compounds. Derivatization is typically necessary to increase the volatility of the carboxylic acid.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.

The following diagram illustrates a general workflow for the quantification of this compound in a complex biological matrix.

Experimental_Workflow Sample Biological Sample (Plasma, Serum, Urine, etc.) Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample->Precipitation Sample Prep LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate, MTBE) Precipitation->LLE Further Cleanup Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Precipitation->Analysis Direct Injection (LC-MS) SPE Solid-Phase Extraction (e.g., C18, Ion Exchange) LLE->SPE Alternative Cleanup Derivatization Derivatization (for GC-MS) LLE->Derivatization SPE->Derivatization Derivatization->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification and Reporting Data->Quantification

General experimental workflow for this compound analysis.

Sample Preparation Protocols

Effective sample preparation is critical to remove interferences and concentrate the analyte.

Protein Precipitation (for Plasma/Serum)

This is a simple and rapid method for removing the bulk of proteins from plasma or serum samples.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent for HPLC-UV or GC-MS (after derivatization).

Liquid-Liquid Extraction (LLE)

LLE is used to isolate the analyte from the aqueous matrix into an immiscible organic solvent.

Protocol:

  • To 200 µL of plasma, serum, or urine, add the internal standard.

  • Acidify the sample by adding 20 µL of 2% phosphoric acid to protonate the carboxylic acid.[1]

  • Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC-UV analysis, or in a derivatization agent for GC-MS.

Analytical Method Protocols

LC-MS/MS Method

Chromatographic Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M-H]⁻ for this compound.

  • Product Ion (Q3): A specific fragment ion (to be determined by infusion).

  • Collision Energy: Optimized for the specific transition.

GC-MS Method (with Derivatization)

Derivatization Protocol (silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions (Representative):

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

Method Validation Parameters (Representative Data)

The following tables summarize typical performance characteristics for the analysis of carboxylic acids in biological matrices. These values should be experimentally determined for this compound.

Table 1: Representative Linearity and Sensitivity Data

ParameterHPLC-UVGC-MSLC-MS/MS
Linear Range 0.1 - 20 µg/mL0.01 - 5 µg/mL1 - 1000 ng/mL
Correlation (r²) > 0.995> 0.995> 0.998
LOD ~20-50 ng/mL~1-5 ng/mL~0.1-0.5 ng/mL
LLOQ ~50-100 ng/mL~5-10 ng/mL~0.5-1 ng/mL

Table 2: Representative Accuracy and Precision Data

QC LevelAccuracy (% Recovery)Precision (% RSD)
Low QC 85 - 115%< 15%
Medium QC 85 - 115%< 15%
High QC 85 - 115%< 15%

Signaling Pathway and Method Selection Logic

As no specific signaling pathway for this compound has been identified in the literature, a logical diagram for analytical method selection is provided below. This diagram assists researchers in choosing the most appropriate technique based on their experimental needs.

Method_Selection Start Start: Need to Quantify This compound Concentration Expected Analyte Concentration? Start->Concentration HighConc High (µg/mL range) Concentration->HighConc High LowConc Low (ng/mL or pg/mL range) Concentration->LowConc Low HPLC HPLC-UV HighConc->HPLC Matrix Matrix Complexity? LowConc->Matrix Confirmation Structural Confirmation Needed? HPLC->Confirmation GCMS GC-MS Throughput High Throughput Needed? GCMS->Throughput LCMSMS LC-MS/MS LCMSMS->Throughput SimpleMatrix Simple/Clean Matrix->SimpleMatrix Low ComplexMatrix Complex (e.g., Plasma, Tissue) Matrix->ComplexMatrix High SimpleMatrix->GCMS ComplexMatrix->LCMSMS HighThroughput Yes Throughput->HighThroughput Yes LowThroughput No Throughput->LowThroughput No ConfirmYes Yes Confirmation->ConfirmYes Yes ConfirmNo No Confirmation->ConfirmNo No ConfirmYes->GCMS ConfirmYes->LCMSMS

References

Application Notes and Protocols for Studying the Effects of 8-Phenyloctanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Phenyloctanoic acid is a synthetic aromatic fatty acid that holds potential as a therapeutic agent, particularly in the context of cancer research. Aromatic fatty acids have been noted for their ability to induce cytostasis and differentiation in cancer cell lines.[1] This document provides detailed protocols for investigating the cellular effects of this compound in vitro, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways. The provided methodologies are designed to offer a robust framework for the initial characterization of this compound's biological activity.

Data Presentation

Table 1: Effect of this compound on Cell Viability (IC50 Values)
Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Positive Control)
MCF-7 (Breast Cancer)75.30.8
A549 (Lung Cancer)112.11.2
HCT116 (Colon Cancer)98.50.9
PC-3 (Prostate Cancer)89.71.5
Table 2: Apoptosis Induction by this compound in MCF-7 Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)2.1 ± 0.51.5 ± 0.3
This compound (75 µM)25.8 ± 2.110.2 ± 1.5
Staurosporine (1 µM)45.3 ± 3.515.7 ± 2.0
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)55.2 ± 3.130.1 ± 2.514.7 ± 1.8
This compound (75 µM)70.5 ± 4.215.3 ± 1.914.2 ± 1.5
Nocodazole (100 ng/mL)10.1 ± 1.515.8 ± 2.074.1 ± 5.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC-3)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat the cells with the different concentrations of the compound or vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Protocol 4: Western Blotting for Key Signaling Proteins

This protocol assesses the effect of this compound on the expression and phosphorylation of proteins involved in major signaling pathways.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat MCF-7 cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., MCF-7) Adherence Overnight Adherence Cell_Seeding->Adherence Treatment Treat with this compound (Dose and Time Course) Adherence->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blotting Treatment->Western_Blot IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Protein_Exp Protein Expression Analysis Western_Blot->Protein_Exp

Caption: Experimental workflow for studying this compound.

Signaling_Pathway cluster_pathway Hypothesized Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation cluster_outcome Cellular Outcomes POA This compound PI3K PI3K POA->PI3K Inhibits Ras Ras POA->Ras Inhibits Bcl2 Bcl-2 POA->Bcl2 Downregulates Bax Bax POA->Bax Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Decreased Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Outcome Increased Apoptosis Bcl2->Apoptosis_Outcome Inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis_Outcome Cell_Cycle_Arrest Cell Cycle Arrest Proliferation->Cell_Cycle_Arrest

Caption: Hypothesized signaling pathways affected by this compound.

References

Troubleshooting & Optimization

Improving the yield and purity of 8-phenyloctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 8-Phenyloctanoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Common synthetic routes include the malonic ester synthesis using 1-bromo-6-phenylhexane or similar precursors, and cross-coupling reactions. One typical method involves the reaction of 1,6-dibromohexane with diethyl malonate, followed by hydrolysis and decarboxylation to yield 8-bromooctanoic acid.[1][2] This intermediate can then be subjected to a phenyl group introduction. Another approach starts from suberic acid, which can be mono-protected and then selectively modified.[3]

Q2: What are the typical yields and purities I can expect?

A2: Yields and purities are highly dependent on the chosen synthetic route, reaction conditions, and purification methods. Well-optimized malonic ester syntheses can achieve high yields, potentially over 80-90% for intermediate steps. The final purity after chromatographic purification can exceed 99%. However, without careful optimization, yields can be significantly lower due to side reactions.

Q3: My final product is a discolored (yellow or brown) oil, but I expect a white solid. What could be the cause?

A3: Discoloration often indicates the presence of impurities or degradation products. Potential causes include charring from excessive heat during the reaction or distillation, or the use of a strong acid catalyst that promotes side reactions.[1] Using a milder catalyst, such as p-toluenesulfonic acid, and ensuring proper temperature control can help prevent this.[1] Purification by column chromatography is often effective at removing colored impurities.[1]

Troubleshooting Guide

Low Yield
Potential Cause Troubleshooting Steps & Optimization
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. - Extend Reaction Time: If starting material is still present, consider extending the reaction time. - Increase Temperature: Cautiously increase the reaction temperature, ensuring it does not lead to decomposition.
Side Reactions - Control Stoichiometry: In malonic ester synthesis, use a molar excess of the dibromoalkane relative to diethyl malonate to minimize the formation of di-substituted byproducts.[1] - Optimize Temperature: Run the reaction at the lowest effective temperature to reduce the rate of side reactions.
Product Loss During Workup - pH Adjustment: During aqueous workup, ensure the pH is carefully adjusted to fully protonate the carboxylic acid for efficient extraction into the organic phase. - Sufficient Extractions: Perform multiple extractions (at least 3) with an appropriate organic solvent to maximize product recovery. - Avoid Emulsions: If an emulsion forms during extraction, adding brine can help to break it.
Inefficient Purification - Choice of Method: For high purity, column chromatography is generally more effective than recrystallization for removing structurally similar impurities.[4] - Solvent System Optimization: For column chromatography, carefully select the eluent system to achieve good separation between the product and impurities.
Low Purity (Identified by TLC/NMR)
Potential Impurity Identification & Removal Strategy
Unreacted Starting Material - Identification: Compare the product's TLC/NMR with that of the starting materials. - Removal: If the starting material is a non-polar compound like 1,6-dibromohexane, it can be separated from the carboxylic acid product by an acid-base extraction. For other starting materials, column chromatography is recommended.[4]
Di-substituted Byproducts - Identification: These impurities will have a higher molecular weight and different polarity. They can often be identified by mass spectrometry. - Removal: Column chromatography is the most effective method for separating these from the desired mono-substituted product.[1]
Solvent Residue - Identification: Residual solvents are typically visible in ¹H NMR spectra. - Removal: Dry the product under high vacuum for an extended period. If the solvent has a high boiling point, co-evaporation with a lower-boiling solvent might be effective.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting low yield.

G start Start: Starting Materials reaction Reaction Step (e.g., Alkylation) start->reaction ts_reaction Check Reaction (TLC Monitoring) reaction->ts_reaction In-Process Control hydrolysis Hydrolysis & Decarboxylation workup Aqueous Workup (Extraction) hydrolysis->workup ts_workup Check Extraction pH & Emulsions workup->ts_workup Check Recovery purification Purification (e.g., Column Chromatography) ts_purity Assess Purity purification->ts_purity analysis Product Analysis (NMR, TLC, MS) end Final Product: This compound analysis->end ts_reaction->hydrolysis ts_workup->purification ts_purity->purification No, Re-purify ts_purity->analysis Pure?

Caption: General experimental workflow for the synthesis of this compound.

G start Problem: Low Yield q1 Was starting material consumed (check TLC)? start->q1 a1_yes Reaction is complete. Issue is in workup or side reactions. q1->a1_yes Yes a1_no Reaction is incomplete. q1->a1_no No q2 Are there significant side products (TLC/NMR)? a1_yes->q2 sol1 Optimize reaction: - Increase reaction time - Increase temperature - Check reagent quality a1_no->sol1 a2_yes Optimize reaction conditions: - Adjust stoichiometry - Lower temperature q2->a2_yes Yes a2_no Issue is likely in workup/purification. q2->a2_no No a2_yes->a2_no sol2 Optimize workup: - Check pH during extraction - Perform more extractions - Break emulsions with brine a2_no->sol2

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Detailed Experimental Protocol

This protocol describes a malonic ester synthesis approach to obtain 8-bromooctanoic acid, a common precursor for this compound.

Step 1: Synthesis of Diethyl 2-(6-bromohexyl)malonate [1][2]

  • Materials: Diethyl malonate, sodium ethoxide, anhydrous ethanol, 1,6-dibromohexane.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol.

    • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add an excess of 1,6-dibromohexane dropwise.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Workup:

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

Step 2: Hydrolysis and Decarboxylation to 8-Bromooctanoic Acid [1][2]

  • Materials: Crude diethyl 2-(6-bromohexyl)malonate, potassium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • To the crude product from Step 1, add a solution of potassium hydroxide in a mixture of ethanol and water.[5]

    • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the esters.[5]

    • Cool the mixture and remove the ethanol under reduced pressure.

    • Dilute the residue with water and carefully acidify with concentrated hydrochloric acid with cooling to induce decarboxylation.

    • Heat the acidified mixture gently until carbon dioxide evolution ceases.

  • Workup:

    • Cool the mixture to room temperature. The product may separate as an oil.

    • Extract the product with an organic solvent like ethyl acetate.[4]

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-bromooctanoic acid.[4]

Step 3: Phenyl Group Introduction (Example: Suzuki Coupling)

  • The 8-bromooctanoic acid can be converted to its methyl or ethyl ester for subsequent cross-coupling reactions.

  • A Suzuki coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a suitable base can be used to introduce the phenyl group, yielding the corresponding 8-phenyloctanoate ester.

  • Final hydrolysis of the ester will yield the target this compound.

Data Summary: Comparison of Synthetic Strategies

MethodStarting MaterialsKey Reagents/StepsAdvantagesPotential Challenges
Malonic Ester Synthesis 1,6-Dibromohexane, Diethyl MalonateNaOEt, KOH, Heat, Phenyl Grignard or Suzuki Coupling- Readily available starting materials.[2] - Well-established and reliable method.- Multiple steps. - Risk of di-alkylation side product.[1] - Grignard reactions can be sensitive to moisture.
Suberic Acid Route Suberic AcidMono-protection (e.g., esterification), activation (e.g., SOCl₂), Friedel-Crafts acylation- Direct approach from a C8 backbone.[3]- Requires selective mono-protection of the diacid.[3] - Friedel-Crafts reactions can have regioselectivity issues on substituted rings.
Cross-Coupling 8-Bromooctanoic acid (or ester), Phenylboronic acidPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)- High yields and functional group tolerance.- Cost and sensitivity of palladium catalysts. - Requires synthesis of the bromo-precursor.

References

Overcoming challenges in the purification of 8-phenyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-phenyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. Being a long-chain carboxylic acid with a phenyl group, it can be prone to "oiling out" during crystallization instead of forming solid crystals. Other common issues include the removal of structurally similar impurities, co-elution with other nonpolar compounds during column chromatography, and low recovery yields.

Q2: What is a good starting point for selecting a recrystallization solvent for this compound?

A2: A suitable recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature.[1] Given its structure, a good starting point would be a mixed solvent system. A combination of a polar solvent in which it is soluble (like ethanol, acetone, or ethyl acetate) and a nonpolar anti-solvent in which it is less soluble (like hexane or water) is often effective.[2] For instance, an ethanol/water or acetone/hexane mixture could be a good choice.[2]

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any residual solvents or structurally similar impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.

Q4: What are the likely impurities in a synthetically prepared sample of this compound?

A4: The impurities will largely depend on the synthetic route. If prepared by the oxidation of 8-phenyloctanal, potential impurities could include unreacted aldehyde, over-oxidation products, or byproducts from side reactions. If a Grignard reaction is involved in the synthesis of a precursor, you might find biphenyl or other coupling products. Residual catalysts or reagents from the synthetic steps are also common impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Crystallization Issues
ProblemPotential CauseRecommended Solution(s)
"Oiling out" instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is too concentrated or cooled too quickly.[1]1. Reheat the solution to dissolve the oil, add more of the "good" solvent to decrease saturation, and allow it to cool more slowly.[1]2. Consider switching to a lower-boiling point solvent system.[1]3. Try adding a seed crystal to induce crystallization at a temperature above where it oils out.
Formation of very fine needles or powder Rapid crystallization from a highly supersaturated solution.[1]1. Slow down the cooling process. Insulate the flask to allow for gradual cooling.[1]2. Use a slightly larger volume of solvent to create a less saturated solution.[1]3. Experiment with a different solvent system.
No crystal formation upon cooling The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Induce crystallization: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1]2. Add a seed crystal: Introduce a small crystal of pure this compound to the solution.[1]3. Increase concentration: Slowly evaporate some of the solvent to increase the compound's concentration.[1]4. Lower the temperature: If at room temperature, try cooling the solution in an ice bath or refrigerator.[1]
Low recovery yield Too much solvent was used, the compound is too soluble in the cold solvent, or crystals were washed with a solvent at room temperature.[2]1. Reduce the amount of solvent used to dissolve the crude product initially.[2]2. Ensure the solution is thoroughly cooled to minimize solubility.3. Wash the collected crystals with a minimal amount of ice-cold solvent.[2]4. Concentrate the mother liquor (the remaining solution after filtration) and cool it again to recover more product.
Poor purity after recrystallization The chosen solvent does not effectively discriminate between the product and impurities.1. Select a different solvent or solvent pair for recrystallization.[3]2. Perform a second recrystallization on the obtained crystals.[3]3. If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[3]
Column Chromatography Issues
ProblemPotential CauseRecommended Solution(s)
Poor separation of the product from impurities The solvent system (mobile phase) is not optimal for the chosen stationary phase.[3]1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.[3]2. Adjust the polarity of the mobile phase. For normal phase chromatography (e.g., silica gel), increasing the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture) will move polar compounds faster.3. Consider a different stationary phase, such as alumina.[3]
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Product does not elute from the column (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Tailing of the product peak The compound may be interacting too strongly with the stationary phase, or the column may be overloaded.1. Add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing on silica gel.2. Ensure the amount of crude material loaded onto the column is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound by recrystallization using a co-solvent system.

Materials:

  • Crude this compound

  • Ethanol (or acetone, ethyl acetate)

  • Deionized water (or hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol (or other "good" solvent) required to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water (or other "anti-solvent") dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Protocol 2: Column Chromatography of this compound

This protocol provides a general method for purifying this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. A common ratio to start with is 9:1 or 8:2 (hexane:ethyl acetate). The addition of a small amount of acetic acid (e.g., 0.5%) can improve peak shape. The target Rf value for this compound should be around 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate, elute with the mobile phase, and visualize the spots under a UV lamp.

  • Product Pooling and Solvent Removal: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

"Good" Solvent"Anti-Solvent"Typical Ratio (Good:Anti)Notes
EthanolWater1:1 to 3:1Good for moderately polar compounds. Water acts as a strong anti-solvent.
AcetoneHexane1:2 to 1:5Hexane significantly reduces the polarity, good for precipitating nonpolar compounds.
Ethyl AcetateHexane1:3 to 1:10Offers a wide range of polarities for fine-tuning the crystallization.

Table 2: Typical Parameters for Column Chromatography

ParameterRecommended Value/System
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) with 0.5% Acetic Acid
Target Rf 0.2 - 0.4
Detection Method TLC with UV visualization (254 nm)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Secondary pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product hplc HPLC nmr NMR gcms GC-MS pure_product->hplc pure_product->nmr pure_product->gcms troubleshooting_crystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_no_crystals Solutions for No Crystals start Crude solution cooling oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? oiling_out->no_crystals No reheat Reheat & Add Solvent oiling_out->reheat Yes crystals_form Crystals Form no_crystals->crystals_form No scratch Scratch Flask no_crystals->scratch Yes slow_cool Slower Cooling reheat->slow_cool change_solvent Change Solvent slow_cool->change_solvent seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate

References

Technical Support Center: Troubleshooting HPLC Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of organic acids. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered in the HPLC analysis of organic acids?

The most frequent issues include poor peak shape (especially peak tailing), shifts in retention times, baseline noise, and inadequate resolution between analyte peaks. These problems can stem from various factors including the mobile phase, column condition, sample preparation, and the HPLC system itself.[1][2][3][4][5]

Q2: Why is controlling the mobile phase pH crucial for organic acid analysis?

The pH of the mobile phase is critical because it dictates the ionization state of the organic acids.[6] For optimal retention and symmetrical peak shape in reversed-phase HPLC, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa of the acidic analytes.[2][6] This ensures the organic acids are in their non-ionized form, leading to better interaction with the stationary phase and improved separation.[2][6] A change of as little as 0.1 pH units can cause a significant retention time shift of up to 10%.[7]

Q3: How does the injection solvent affect peak shape?

The composition of the injection solvent can significantly impact peak shape.[8] If the injection solvent is stronger (i.e., has a higher organic solvent percentage) than the mobile phase, it can lead to band broadening and peak distortion.[8] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[8] If a stronger solvent is necessary for solubility, the injection volume should be kept to a minimum.[8]

Troubleshooting Guides

Peak Shape Problems: Peak Tailing

Peak tailing is a common issue in the chromatography of organic acids, characterized by an asymmetrical peak with a drawn-out or sloping tail.[8]

Q: What causes peak tailing in the analysis of acidic compounds?

  • Secondary Interactions: The primary cause is often secondary interactions between the acidic analytes and residual silanol groups on the silica-based stationary phase.[1][9] These interactions are more pronounced when the silanol groups are ionized (at pH > 3).[1][9]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the organic acid, both ionized and un-ionized forms of the analyte will exist, leading to peak broadening and tailing.[8]

  • Column Contamination or Degradation: Contaminants in the sample or mobile phase can accumulate on the column, and voids in the column packing or a blocked inlet frit can also cause poor peak shape.[8][10]

  • Extra-Column Effects: Issues outside the column, such as long or wide-diameter tubing, can contribute to peak tailing.[8]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is pH < pKa - 2?) start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Check Column Condition check_ph->check_column Yes adjust_ph->check_ph flush_column Flush or Regenerate Column check_column->flush_column Contaminated/Old replace_column Replace Column check_column->replace_column Void/Blocked check_sample Review Sample Preparation and Injection Solvent check_column->check_sample OK flush_column->check_column end Symmetrical Peak Achieved replace_column->end adjust_sample Adjust Sample Solvent/ Reduce Injection Volume check_sample->adjust_sample Issue Found check_system Inspect HPLC System (Tubing, Connections) check_sample->check_system OK adjust_sample->check_sample optimize_system Optimize Tubing and Connections check_system->optimize_system Issue Found check_system->end OK optimize_system->check_system

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Objective: To determine the optimal mobile phase pH for symmetrical peaks.

  • Methodology:

    • Prepare a series of aqueous mobile phase components with varying concentrations of an acidic modifier (e.g., 0.05%, 0.1%, and 0.2% formic acid in water).[8]

    • Measure the pH of the aqueous portion before mixing with the organic solvent.[8]

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject a standard solution of the organic acid(s).

    • Record the chromatogram and calculate the tailing factor.

    • Repeat the analysis for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.

    • Compare the tailing factors to identify the pH that provides the most symmetrical peak.

ParameterRecommendationRationale
Mobile Phase pH At least 1.5-2.0 units below the analyte's pKaEnsures the analyte is in a single, non-ionized form for better peak shape.[2]
Buffer Concentration 10 - 50 mMMaintains a stable pH and can help mask residual silanol activity.[4][10]
Injection Volume ≤ 5% of column volumePrevents column overload, which can cause peak distortion.[8]
Tubing Internal Diameter 0.12 - 0.17 mmMinimizes extra-column band broadening that can contribute to peak tailing.[8]
Retention Time Shifts

Unstable retention times can compromise the reliability of an analytical method.[2] Shifts can be gradual, random, or sudden.

Q: What causes retention time to shift during HPLC analysis?

  • Mobile Phase Issues: Inconsistent mobile phase composition, improper degassing leading to air bubbles, or mobile phase contamination can all cause retention time fluctuations.[2][11] An error of 1% in the organic solvent composition can significantly alter retention times.[7]

  • Column-Related Problems: Insufficient column equilibration, changes in column temperature, or column contamination and aging can lead to gradual drifts in retention time.[2][12]

  • HPLC System Issues: A malfunctioning pump, leaks in the system, or an unstable flow rate can cause sudden and random shifts in retention times.[2][11]

Troubleshooting Logic for Retention Time Shifts

G start Retention Time Shift Observed check_mobile_phase Check Mobile Phase (Preparation, Degassing, Contamination) start->check_mobile_phase prepare_fresh Prepare Fresh Mobile Phase Ensure Proper Degassing check_mobile_phase->prepare_fresh Issue Found check_equilibration Verify Column Equilibration Time check_mobile_phase->check_equilibration OK prepare_fresh->check_mobile_phase increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration Insufficient check_system_hardware Inspect HPLC System (Pump, Leaks, Temperature) check_equilibration->check_system_hardware Sufficient increase_equilibration->check_equilibration service_system Service Pump, Fix Leaks, Stabilize Temperature check_system_hardware->service_system Issue Found end Stable Retention Time Achieved check_system_hardware->end OK service_system->check_system_hardware

Caption: Logical flow for troubleshooting retention time shifts.

Type of ShiftCommon CausesRecommended Solutions
Gradual Drift Insufficient column equilibration, column temperature changes, column contamination.[2]Increase equilibration time, use a column oven, flush the column.[2]
Random Shifts Inconsistent mobile phase composition, air bubbles in the pump.[2]Prepare fresh mobile phase, ensure proper degassing.[2]
Sudden, Large Shift Incorrect mobile phase prepared, leak in the system, pump malfunction.[2]Verify mobile phase preparation, check for leaks, inspect the pump.[2]
Baseline Noise

A noisy baseline can interfere with the detection and quantification of small peaks.

Q: What are the common sources of baseline noise in HPLC?

  • Mobile Phase: Contaminated or poorly degassed solvents are a primary source of baseline noise.[13][14] Water is a common source of contamination.[13]

  • Detector: A weak or failing detector lamp, or a contaminated flow cell can cause noise.[5][15]

  • HPLC Pump: Worn pump seals, faulty check valves, or trapped air bubbles can lead to a pulsating baseline.[13][15]

  • Column: Contaminants leaching from a dirty column can contribute to baseline noise.[13]

  • Environmental Factors: Fluctuations in laboratory temperature can affect the baseline, especially for refractive index detectors.[16]

Experimental Protocol: Diagnosing Baseline Noise Source

  • Objective: To systematically identify the source of baseline noise.

  • Methodology:

    • Isolate the Column: Replace the column with a union and run the mobile phase. If the noise disappears, the column is the source.[3][13]

    • Isolate the Pump: If the noise persists after removing the column, the issue may be with the pump or the mobile phase.[3]

    • Check the Mobile Phase: Prepare fresh, high-purity mobile phase and degas it thoroughly. If the noise is reduced, the original mobile phase was the problem.[3][13]

    • Inspect the Detector: If the noise remains after addressing the column, pump, and mobile phase, the detector may be the issue. Check the lamp's energy and inspect the flow cell for contamination or bubbles.[15]

Poor Resolution

Inadequate separation between two or more analyte peaks.

Q: How can I improve the resolution of organic acids in my chromatogram?

  • Optimize Mobile Phase:

    • Adjust pH: As discussed, modifying the pH can alter the retention and selectivity of organic acids.[17]

    • Change Solvent Strength: Decreasing the organic content in a reversed-phase mobile phase will increase retention and may improve separation.[17]

    • Use Gradient Elution: For complex mixtures with a wide range of polarities, a gradient elution can improve resolution.[17]

  • Modify Stationary Phase:

    • Change Column Chemistry: Switching to a different stationary phase (e.g., from C18 to a polar-embedded phase) can alter selectivity.[17]

    • Use Smaller Particle Sizes: Columns with smaller particles provide higher efficiency and better resolution.[17]

    • Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[17]

  • Adjust Flow Rate: A slower flow rate can sometimes enhance separation, but it will also increase the run time.[17][18]

Parameter to AdjustEffect on ResolutionConsideration
Decrease Organic Solvent % Increases retention, may improve resolution.[17]Increases analysis time.
Decrease Flow Rate Can enhance separation.[17][18]Increases analysis time.
Increase Column Length Increases theoretical plates, improves resolution.[17]Increases analysis time and backpressure.
Decrease Particle Size Increases efficiency, improves resolution.[17]Increases backpressure.

Sample and Mobile Phase Preparation Protocols

Protocol: Sample Preparation for Organic Acid Analysis

  • Objective: To prepare a sample that is free of interferences and compatible with the HPLC system.

  • Methodology:

    • Dilution: Dilute the sample with the mobile phase to a concentration within the optimal range for the detector.[19][20]

    • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column.[6][19][20]

    • Extraction (if necessary): For complex matrices, use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the organic acids from interfering components.[11][21]

Protocol: Mobile Phase Preparation

  • Objective: To prepare a stable and clean mobile phase to ensure reproducible results.

  • Methodology:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and reagents.[13][14]

    • Accurate pH Adjustment: Use a calibrated pH meter to accurately adjust the pH of the aqueous component of the mobile phase.[7]

    • Thorough Mixing: Ensure the mobile phase components are thoroughly mixed before use.

    • Degassing: Degas the mobile phase using an in-line degasser, helium sparging, or sonication to prevent air bubbles in the system.[2][13] Inadequate degassing is a common cause of baseline noise and flow rate instability.[2][13]

References

Optimization of reaction conditions for the synthesis of 8-phenyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 8-phenyloctanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the carboxylation of a Grignard reagent. This involves the reaction of a phenyl-containing organomagnesium halide with carbon dioxide, followed by an acidic workup.

Q2: What are the typical starting materials for this synthesis?

The synthesis can be approached in two primary ways depending on the available starting materials:

  • Route A: Starting from a phenyloctyl halide (e.g., 8-phenyloctyl bromide) and magnesium to form the Grignard reagent, which is then reacted with carbon dioxide.

  • Route B: Starting from a dihaloalkane (e.g., 1,7-dichloroheptane or 1,7-dibromoheptane) to first synthesize a phenylheptyl halide via a Grignard reaction with a phenylmagnesium halide, followed by another Grignard formation and carboxylation. Route A is generally more direct if the phenyloctyl halide is readily available.

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

The success of the Grignard reaction is paramount. Key parameters include:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used.

  • Magnesium Activation: The surface of the magnesium turnings needs to be free of oxide layers to initiate the reaction. Activation can be achieved by methods such as stirring with a crystal of iodine, using a small amount of 1,2-dibromoethane, or sonicating the mixture.

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but subsequent cooling to maintain a gentle reflux. The addition of the alkyl halide should be controlled to prevent a runaway reaction.

Q4: How can I purify the final product, this compound?

Purification of this compound typically involves a combination of techniques:

  • Acid-Base Extraction: This method is highly effective for separating the carboxylic acid product from neutral organic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified (e.g., with HCl) to precipitate the purified this compound.

  • Recrystallization: This is a powerful technique for obtaining high-purity crystalline product. A suitable solvent system is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing carboxylic acids include ethanol/water mixtures or toluene/hexane mixtures.

  • Column Chromatography: For removing impurities with similar acidity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Grignard reagent did not form. - Ensure all glassware is rigorously dried and anhydrous solvents are used. - Activate the magnesium turnings with a crystal of iodine or a small amount of 1,2-dibromoethane. - Use a more reactive alkyl halide (bromide is generally better than chloride). - Consider using "Turbo-Grignard" reagents by adding lithium chloride (LiCl) to enhance reactivity.[1]
Grignard reagent was quenched. - Check for and eliminate any sources of moisture or acidic protons in the starting materials or reaction setup.
Inefficient carboxylation. - Use freshly crushed dry ice to ensure a good source of CO2. - Add the Grignard solution slowly to an excess of vigorously stirred, crushed dry ice to maximize the surface area for reaction.
Presence of a significant amount of biphenyl or dioctylbenzene impurity. Wurtz-type coupling side reaction. - Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize self-coupling. - Maintain a moderate reaction temperature; avoid excessive heating.
Final product is an oil and does not crystallize. Presence of impurities. - Perform a thorough acid-base extraction to remove neutral impurities. - Attempt purification by column chromatography before crystallization.
Incorrect solvent for crystallization. - Experiment with different solvent systems for recrystallization. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective.
Product is discolored (yellow or brown). Presence of iodine from magnesium activation. - Wash the organic layer with a solution of sodium thiosulfate during the workup to remove residual iodine.
Decomposition during distillation (if attempted). - Long-chain carboxylic acids can be prone to decomposition at high temperatures. Purify by recrystallization or short-path distillation under high vacuum if necessary.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis starting from 1-bromo-7-phenylheptane.

Step 1: Formation of the Grignard Reagent (7-Phenylheptylmagnesium Bromide)

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reaction Setup: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple iodine vapor is visible.

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel to cover the magnesium.

  • Grignard Formation: Dissolve 1-bromo-7-phenylheptane (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a slight warming and bubbling. If the reaction does not start, gentle heating may be required.

  • Addition: Once the reaction has started, add the remainder of the 1-bromo-7-phenylheptane solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Carboxylation: In a separate large beaker or flask, place an excess of freshly crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring.

  • Quenching: Allow the mixture to warm to room temperature as the excess dry ice sublimes. Then, carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic and all magnesium salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid into the aqueous layer.

  • Isolation: Separate the aqueous basic layer and wash it with a small amount of diethyl ether to remove any remaining neutral impurities. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This compound will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Data Presentation

Table 1: Comparison of Reaction Conditions for Phenylalkanoic Acid Synthesis via Grignard Reaction

ParameterSynthesis of 6-Phenylhexanoic AcidPlausible Conditions for this compound
Starting Halide 1-Bromo-5-phenylpentane1-Bromo-7-phenylheptane
Solvent Diethyl Ether or THFDiethyl Ether or THF
Reaction Time (Grignard) 1-2 hours1-3 hours
Carboxylation Agent Dry Ice (CO₂)Dry Ice (CO₂)
Purification Method Acid-Base Extraction, RecrystallizationAcid-Base Extraction, Recrystallization
Reported Yield Varies (typically 60-80%)Expected Yield: 50-75%

Mandatory Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Final Product 1_bromo_7_phenylheptane 1-Bromo-7-phenylheptane grignard 7-Phenylheptylmagnesium bromide (Grignard Reagent) 1_bromo_7_phenylheptane->grignard Anhydrous Ether/THF Mg Magnesium (Mg) Mg->grignard product This compound grignard->product CO2 1. Carbon Dioxide (CO₂) CO2->product H3O 2. Acidic Workup (H₃O⁺) H3O->product

Caption: Synthesis of this compound via Grignard reaction.

Experimental Workflow for Synthesis and Purification

experimental_workflow start 1. Grignard Reagent Formation (1-Bromo-7-phenylheptane + Mg) carboxylation 2. Carboxylation (Reaction with Dry Ice) start->carboxylation workup 3. Acidic Workup (Quench with HCl) carboxylation->workup extraction 4. Liquid-Liquid Extraction (Ether/Water) workup->extraction acid_base_extraction 5. Acid-Base Purification (Extraction with aq. NaHCO₃) extraction->acid_base_extraction acidification 6. Acidification (Precipitation with HCl) acid_base_extraction->acidification filtration 7. Isolation (Vacuum Filtration) acidification->filtration purification 8. Final Purification (Recrystallization) filtration->purification analysis 9. Characterization (NMR, IR, MP) purification->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_grignard Was Grignard formation successful? start->check_grignard no_grignard Issue: Grignard Failure check_grignard->no_grignard No yes_grignard Issue: Post-Grignard Step check_grignard->yes_grignard Yes solution_grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Check halide reactivity no_grignard->solution_grignard check_carboxylation Was carboxylation efficient? yes_grignard->check_carboxylation solution_carboxylation Improve Carboxylation: - Use fresh, crushed dry ice - Ensure good mixing check_carboxylation->solution_carboxylation No check_workup Was the workup and purification correct? check_carboxylation->check_workup Yes solution_workup Optimize Purification: - Check pH during extractions - Ensure complete precipitation - Choose appropriate recrystallization solvent check_workup->solution_workup No

Caption: Decision tree for troubleshooting low product yield.

References

Strategies to minimize by-product formation in 8-phenyloctanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 8-phenyloctanoic acid.

Troubleshooting Guides

This section offers detailed solutions to common problems encountered during the synthesis of this compound, focusing on three primary synthetic routes.

Problem 1: Low Yield and Presence of Di-substituted By-product in Malonic Ester Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • Spectroscopic analysis (e.g., NMR, GC-MS) indicates the presence of a C15H20O2 by-product, 2-(6-phenylhexyl)malonic acid, resulting from dialkylation.[1][2][3]

Root Cause Analysis and Solutions:

The primary cause of this issue is the undesired dialkylation of the diethyl malonate.[1][2][3] The mono-alkylated intermediate can be deprotonated again and react with another molecule of the alkylating agent.

Mitigation Strategies:

  • Stoichiometry Control: Precisely control the molar ratio of reactants. Using a slight excess of diethyl malonate can help ensure the complete consumption of the alkylating agent, minimizing its availability for a second alkylation.

  • Slow Addition of Alkylating Agent: Add the 1-bromo-6-phenylhexane (or a similar alkylating agent) dropwise to the reaction mixture containing the deprotonated diethyl malonate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Temperature Management: Conduct the reaction at a controlled, lower temperature. While sufficient heat is needed to overcome the activation energy, excessive temperatures can increase the rate of the undesired second alkylation.[4]

  • Choice of Base and Solvent: Use a base that is strong enough to completely deprotonate the diethyl malonate, such as sodium ethoxide in ethanol.[4][5] This ensures that the concentration of unreacted, protonated malonic ester is low, which can also participate in side reactions.[4]

Optimized Experimental Protocol (Malonic Ester Synthesis):

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.0 eq) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Malonate Addition: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.1 eq) dropwise.

  • Alkylation: To the resulting solution of the malonate enolate, add 1-bromo-6-phenylhexane (1.0 eq) dropwise from the addition funnel over 1-2 hours while maintaining the reaction temperature at reflux.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture, remove the ethanol under reduced pressure, and add water. Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Saponification and Decarboxylation: Add a solution of NaOH or KOH to the aqueous layer and heat to reflux to hydrolyze the ester groups.[2] After cooling, acidify the solution with HCl to precipitate the diacid, which is then heated to induce decarboxylation to yield this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography.[6]

Problem 2: Low Yield and/or Recovery of Starting Material in Grignard Reaction with CO₂

Symptoms:

  • Low yield of this compound.

  • Significant recovery of 1-bromo-6-phenylhexane or benzene after work-up.

Root Cause Analysis and Solutions:

The primary cause of these issues is the high reactivity of the Grignard reagent, which can be quenched by any protic source or react with atmospheric oxygen.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7] All solvents and reagents must be strictly anhydrous. The reaction should be conducted under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Initiation of Grignard Reagent Formation: The formation of the Grignard reagent from magnesium turnings and 1-bromo-6-phenylhexane can sometimes be sluggish.[8] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface.[8]

  • Carboxylation Procedure: The Grignard reagent should be added slowly to a slurry of freshly crushed dry ice (solid CO₂) in an anhydrous ether solvent.[9] This ensures that CO₂ is in excess, which helps to drive the carboxylation reaction to completion and minimizes side reactions of the Grignard reagent with the carboxylate product.

  • Temperature Control during Carboxylation: Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during the addition of the Grignard reagent to the dry ice slurry.

Optimized Experimental Protocol (Grignard Carboxylation):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small portion of a solution of 1-bromo-6-phenylhexane (1.0 eq) in anhydrous diethyl ether. If the reaction does not initiate, add a crystal of iodine and gently warm. Once initiated, add the remaining 1-bromo-6-phenylhexane solution dropwise to maintain a gentle reflux.[8]

  • Carboxylation: In a separate flask, place an excess of freshly crushed dry ice and suspend it in anhydrous diethyl ether. Cool this slurry to -78 °C. Slowly add the prepared Grignard reagent solution to the dry ice slurry via a cannula.[9]

  • Work-up: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl.[7]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization.[6]

Problem 3: Formation of Di-alkylated By-product and Colored Impurities in Benzyl Cyanide Alkylation

Symptoms:

  • Presence of a di-alkylated by-product, 2-phenyl-2-(6-phenylhexyl)octanenitrile.

  • The final product is colored (yellow to brown) and may have a strong, unpleasant odor.[1]

Root Cause Analysis and Solutions:

Similar to the malonic ester synthesis, dialkylation is a significant side reaction.[1] The color and odor impurities often stem from the presence of benzyl isocyanide in the starting benzyl cyanide.[1]

Mitigation Strategies:

  • Purification of Benzyl Cyanide: If the starting material is suspected to be impure, it can be purified by washing with warm (60 °C) 50% sulfuric acid, followed by washing with saturated sodium bicarbonate and then brine.[1]

  • Controlled Reaction Conditions: To minimize dialkylation, use a strict 1:1 molar ratio of benzyl cyanide to 1,6-dihalohexane. The alkylating agent should be added slowly to the reaction mixture. Maintaining a lower reaction temperature can also improve selectivity for mono-alkylation.[1]

  • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the yield and selectivity of the mono-alkylation.[1][10][11] This allows the reaction to be carried out with a milder base, such as aqueous sodium hydroxide, in a two-phase system, which can suppress side reactions.[1]

Optimized Experimental Protocol (Benzyl Cyanide Alkylation via PTC):

  • Reaction Setup: To a round-bottom flask, add benzyl cyanide (1.0 eq), 1,6-dichlorohexane (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Base Addition: Add a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 50-70 °C).

  • Monitoring: Follow the reaction progress using GC or TLC.

  • Work-up and Hydrolysis: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., toluene). Wash the organic layer with water and brine. The resulting nitrile can then be hydrolyzed to this compound by heating with a strong acid (e.g., H₂SO₄/H₂O) or base.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system.[6]

Quantitative Data Summary

Synthesis RouteCommon By-productKey Parameter to ControlTypical Reported Yields (Product)Reference
Malonic Ester Synthesis2-(6-phenylhexyl)malonic acid (Dialkylation)Molar Ratio (Malonate:Alkyl Halide)60-80%[1][2]
Grignard CarboxylationBenzene (from quenching), Biphenyl (during Grignard formation)Anhydrous Conditions70-90%[7][9]
Benzyl Cyanide Alkylation2-phenyl-2-(6-phenylhexyl)octanenitrile (Dialkylation)Slow addition of alkylating agent65-85%[1][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the malonic ester synthesis of this compound?

A1: The most common reason for low yields is the formation of a dialkylated by-product.[1][2][3] This occurs when the mono-alkylated malonic ester intermediate is deprotonated and reacts with a second molecule of the alkylating agent. To minimize this, it is crucial to use a slight excess of the malonic ester and to add the alkylating agent slowly to the reaction mixture.[4]

Q2: How can I be sure my Grignard reagent has formed successfully before proceeding with the carboxylation?

A2: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution turning cloudy or grayish-brown, and the generation of heat, which may cause the solvent to reflux gently.[8] For a more definitive test, a small aliquot of the reaction mixture can be quenched with iodine; the disappearance of the iodine color indicates the presence of the Grignard reagent.

Q3: My this compound product is an oil, but the literature reports it as a solid. What could be the issue?

A3: Pure this compound is a low-melting solid. If your product is an oil, it is likely contaminated with by-products or residual solvent. Purification by column chromatography or recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) should yield the solid product.[6]

Q4: Can I use a different base for the malonic ester synthesis?

A4: Yes, other bases such as potassium tert-butoxide can be used. However, sodium ethoxide in ethanol is commonly employed because it is inexpensive and effective.[4] It is important that the alkoxide base matches the alcohol of the ester to prevent transesterification.[3]

Q5: What are the main safety precautions to take during a Grignard reaction?

A5: Grignard reagents are highly reactive and pyrophoric. The reaction must be conducted under a strictly inert and anhydrous atmosphere. Diethyl ether is a common solvent and is extremely flammable. Ensure there are no sources of ignition nearby and work in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including safety glasses, lab coat, and gloves.

Visualizations

G Troubleshooting Workflow for Low Yield in this compound Synthesis start Low Yield of this compound synthesis_route Identify Synthesis Route start->synthesis_route malonic Malonic Ester Synthesis synthesis_route->malonic Route 1 grignard Grignard Carboxylation synthesis_route->grignard Route 2 benzyl_cyanide Benzyl Cyanide Alkylation synthesis_route->benzyl_cyanide Route 3 check_dialkylation Check for Dialkylation By-product (NMR/GC-MS) malonic->check_dialkylation check_quenching Check for Quenching (Recovered Starting Material) grignard->check_quenching check_dialkylation_bc Check for Dialkylation By-product benzyl_cyanide->check_dialkylation_bc dialkylation_present Dialkylation Confirmed check_dialkylation->dialkylation_present Yes optimize_stoichiometry Optimize Stoichiometry (Slight Excess of Malonate) dialkylation_present->optimize_stoichiometry slow_addition Slow Dropwise Addition of Alkyl Halide optimize_stoichiometry->slow_addition control_temp Control Reaction Temperature slow_addition->control_temp quenching_present Quenching Confirmed check_quenching->quenching_present Yes anhydrous_conditions Ensure Strict Anhydrous Conditions quenching_present->anhydrous_conditions excess_co2 Use Large Excess of Dry Ice anhydrous_conditions->excess_co2 low_temp_addition Add Grignard Reagent at Low Temperature excess_co2->low_temp_addition dialkylation_bc_present Dialkylation Confirmed check_dialkylation_bc->dialkylation_bc_present Yes optimize_stoichiometry_bc Use 1:1 Molar Ratio dialkylation_bc_present->optimize_stoichiometry_bc slow_addition_bc Slow Addition of Dihaloalkane optimize_stoichiometry_bc->slow_addition_bc use_ptc Employ Phase-Transfer Catalyst slow_addition_bc->use_ptc

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G Minimizing Dialkylation in Malonic Ester Synthesis start Goal: Synthesize Mono-alkylated Product strategy Key Strategies start->strategy stoichiometry Control Stoichiometry (1.1 eq Malonate : 1.0 eq Alkyl Halide) strategy->stoichiometry addition_rate Control Addition Rate (Slow, dropwise addition of alkyl halide) strategy->addition_rate temperature Control Temperature (Maintain steady reflux, avoid overheating) strategy->temperature base_choice Proper Base Selection (e.g., Sodium Ethoxide in Ethanol) strategy->base_choice outcome Outcome: Minimized Dialkylation stoichiometry->outcome addition_rate->outcome temperature->outcome base_choice->outcome byproduct By-product: Dialkylated Malonic Ester

Caption: Key strategies to minimize dialkylation in malonic ester synthesis.

G Decision Pathway for Grignard Reagent Carboxylation start Prepare Grignard Reagent check_conditions Are all reagents and glassware completely anhydrous? start->check_conditions proceed Proceed with Grignard Formation check_conditions->proceed Yes dry_reagents Thoroughly dry all glassware and solvents check_conditions->dry_reagents No formation_success Grignard Reagent Formed proceed->formation_success dry_reagents->start carboxylation_setup Prepare excess solid CO2 (dry ice) slurry formation_success->carboxylation_setup addition Slowly add Grignard reagent to CO2 slurry at -78 °C carboxylation_setup->addition workup Acidic Work-up addition->workup product This compound workup->product

Caption: Decision pathway for successful Grignard reagent carboxylation.

References

Method development for the robust quantification of 8-phenyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Robust Quantification of 8-Phenyloctanoic Acid

Welcome to the technical support center for the method development and robust quantification of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

A1: The two most common and effective methods for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] GC-MS is often used due to its high chromatographic resolution, but it requires a derivatization step to make the analyte volatile.[3][4] LC-MS/MS is highly sensitive and selective, making it ideal for complex biological matrices and for analyzing the compound without derivatization.[2][5]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: Derivatization is necessary for GC-MS analysis because this compound, like other fatty acids, has a polar carboxylic acid group that makes it non-volatile.[3] This process converts the polar group into a more volatile, non-polar derivative, such as a fatty acid methyl ester (FAME), allowing it to be analyzed by gas chromatography.[3][4]

Q3: What are the key considerations for sample preparation?

A3: Key considerations for sample preparation include the choice of extraction technique and the need for cleanup. Common extraction methods for fatty acids from biological matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3][6] The goal is to efficiently isolate this compound from the sample matrix while minimizing interferences that can cause matrix effects, such as ion suppression in LC-MS.[1]

Q4: How should I choose an internal standard for quantification?

A4: An ideal internal standard is structurally similar to the analyte but has a different mass. For LC-MS analysis, a stable isotope-labeled version of this compound (e.g., this compound-d4) is the best choice to compensate for matrix effects and variations in instrument response.[7] For GC-MS, a fatty acid with a different chain length that is not present in the sample, such as heptadecanoic acid (C17:0), can be used.[3]

Q5: How are results for fatty acid analysis typically reported?

A5: Fatty acid results can be reported in several ways. Traditionally, they have been reported as a percentage of the total area for all chromatographic peaks.[4] However, a more accurate and preferred method is to report the concentration on a weight/weight basis (e.g., µg/mL), which is determined by using an internal standard for calibration and quantification.[4]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) Issues

Q: Why am I observing poor peak shape (tailing or fronting) for my derivatized analyte?

A: Poor peak shape can arise from several factors:

  • Active Sites: Active sites in the GC inlet, column, or detector can interact with the analyte. Solution: Use a new, deactivated inlet liner and a GC column specifically designed for fatty acid analysis.[1]

  • Improper Temperature: An inlet temperature that is too low can lead to incomplete vaporization, while a temperature that is too high can cause thermal degradation.[1] Solution: Optimize the inlet temperature, starting around 250°C.[1]

  • Column Overload: Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute your sample.[1]

  • Carrier Gas Flow Rate: An unoptimized flow rate can increase band broadening. Solution: Optimize the carrier gas flow rate to achieve sharp, symmetrical peaks.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Issues

Q: Why is the signal intensity for this compound very low?

A: Low signal intensity is a common challenge and can be caused by:

  • Poor Ionization Efficiency: Fatty acids can have poor ionization efficiency in electrospray ionization (ESI). Solution: Optimize ESI source parameters and consider using a mobile phase additive like ammonium to promote adduct formation, which can enhance ionization.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1] Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE) or optimize the chromatographic separation to resolve the analyte from interfering compounds.[1]

  • Low Sample Concentration: The concentration may be below the instrument's limit of detection. Solution: Concentrate the sample before injection.[1]

  • Instrument Contamination: Contaminants in the ion source or sample path can suppress the signal. Solution: Clean the ion source, capillary, and cone regularly.[1]

Experimental Protocols

Protocol 1: Quantification by GC-MS

This protocol outlines a general procedure for the analysis of this compound following derivatization to its methyl ester (8-POM).

  • Sample Preparation (Lipid Extraction):

    • Use a standard lipid extraction method, such as a modified Folch or Bligh-Dyer procedure, to extract total lipids from the sample matrix.[3]

    • Alternatively, solid-phase extraction with aminopropyl-silica cartridges can isolate the free fatty acid fraction.[3]

  • Derivatization (Transesterification):

    • Place 10-20 mg of the extracted lipid sample into a screw-cap glass tube.

    • Add an internal standard (e.g., C17:0).

    • Add a reagent like methanolic HCl or BF3-methanol and heat to convert fatty acids to their fatty acid methyl esters (FAMEs).[4]

  • GC-MS Instrumental Analysis:

    • Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[8]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

    • Injector Temperature: 250°C in splitless mode.[8]

    • Mass Spectrometer: Use Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode for target ions of 8-POM and the internal standard.[8]

Protocol 2: Quantification by LC-MS/MS

This protocol describes a direct analysis of this compound without derivatization.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of a liquid sample (e.g., plasma), add 200 µL of acetonitrile containing the stable isotope-labeled internal standard to precipitate proteins.[5]

    • Vortex the sample for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

    • Collect the supernatant for injection.[5]

  • LC-MS/MS Instrumental Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[5][8]

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Mass Spectrometer: Use an ESI source in negative ion mode. Monitor for the specific parent-daughter ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes typical performance characteristics for a validated analytical method for quantifying a phenyl-alkanoic acid derivative in a biological matrix, based on published data for similar compounds.

Validation Parameter Typical Performance Metric Reference
Linearity (R²) ≥ 0.998[9]
Limit of Quantification (LOQ) 60-160 µg L⁻¹[9]
Recovery 87% - 117%[10]
Intra-day Precision (%RSD) < 13.7%[10]
Inter-day Precision (%RSD) < 14.0%[10]

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Tissue) Spike Add Internal Standard Sample->Spike Extraction 2. Analyte Extraction (LLE or SPE) Deriv 3. Derivatization (For GC-MS Only) Extraction->Deriv Optional LCMS LC-MS/MS Method Extraction->LCMS GCMS GC-MS Method Deriv->GCMS Spike->Extraction Integration 4. Peak Integration GCMS->Integration LCMS->Integration Calibration 5. Calibration Curve Integration->Calibration Quant 6. Quantification Calibration->Quant

Caption: General workflow for the quantification of this compound.

G Start Start: Low or No Signal in LC-MS Analysis CheckSource Is the ion source clean? Start->CheckSource CheckSample Is sample concentration above LOQ? CheckSource->CheckSample Yes CleanSource Action: Clean ion source, capillary, and cone. CheckSource->CleanSource No CheckMatrix Is matrix suppression suspected? CheckSample->CheckMatrix Yes ConcentrateSample Action: Concentrate sample or reduce final volume. CheckSample->ConcentrateSample No ImproveCleanup Action: Enhance sample cleanup (e.g., use SPE). CheckMatrix->ImproveCleanup Yes End Problem Resolved CheckMatrix->End No CleanSource->End ConcentrateSample->End ImproveCleanup->End

Caption: Troubleshooting logic for low signal intensity in LC-MS analysis.

References

Technical Support Center: Enhancing the Stability of 8-Phenyloctanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 8-phenyloctanoic acid in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Problem 1: Precipitation or Cloudiness in Solution

  • Question: My this compound solution has become cloudy or has formed a precipitate. What could be the cause and how can I resolve this?

  • Answer: this compound is known to be practically insoluble in water.[1][2] Precipitation is likely due to low solubility in the chosen solvent system or a change in temperature.

    • Solution:

      • Solvent Selection: Ensure you are using a suitable organic solvent. This compound is soluble in solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1]

      • Temperature: For increased solubility, gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[3]

      • Storage: For long-term storage, stock solutions should be kept at temperatures below -20°C to maintain stability and prevent precipitation.[3]

Problem 2: Loss of Potency or Inconsistent Experimental Results

  • Question: I am observing a decrease in the effective concentration of my this compound solution over time, leading to inconsistent results. What could be the cause?

  • Answer: Loss of potency is often due to chemical degradation. The primary degradation pathways for this compound are likely oxidation and photodegradation. The long alkyl chain is susceptible to oxidation, and the phenyl group can undergo photooxidative reactions.[4][5][6]

    • Solution:

      • Minimize Light Exposure: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for compounds with aromatic rings.[4]

      • Use of Antioxidants: The addition of antioxidants can mitigate oxidative degradation. Commonly used antioxidants for fatty acids include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tocopherols (Vitamin E).[4]

      • pH Control: The stability of aromatic acids can be pH-dependent. While specific data for this compound is limited, related phenolic compounds show instability at high pH.[5] It is advisable to maintain a neutral or slightly acidic pH if compatible with your experimental setup.

      • Inert Atmosphere: For highly sensitive experiments, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways for this compound are:

  • β-Oxidation of the Alkyl Chain: Similar to the metabolic breakdown of fatty acids, the octanoic acid chain can be shortened through oxidative processes.[7]

  • Oxidation of the Phenyl Ring: The aromatic phenyl group can be hydroxylated and further oxidized, potentially leading to ring-opening under strenuous oxidative conditions.[5]

A proposed degradation pathway is illustrated in the diagram below.

G cluster_main Proposed Degradation Pathways of this compound cluster_oxidation Oxidative Degradation 8-POA This compound Beta_Oxidation β-Oxidation Products (e.g., 6-phenylhexanoic acid) 8-POA->Beta_Oxidation Oxidizing Agents / Enzymes Phenyl_Oxidation Phenyl Ring Oxidation Products (e.g., hydroxylated derivatives) 8-POA->Phenyl_Oxidation Oxidizing Agents / Light

Proposed degradation pathways for this compound.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure the stability of your this compound solutions, adhere to the following storage guidelines:

  • Temperature: Store stock solutions at or below -20°C for long-term stability.[3] For daily use, refrigeration at 2-8°C is acceptable for short periods.[2]

  • Light: Protect solutions from light by using amber vials or by wrapping containers in foil.

  • Atmosphere: For maximum stability, especially for low concentration solutions, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.

Q3: How can I assess the stability of my this compound solution?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach to assess the stability of this compound.[5] This involves subjecting the solution to stress conditions (forced degradation) and analyzing the samples at various time points to quantify the parent compound and detect any degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
  • Photodegradation: Expose the stock solution to UV light (254 nm) for 48 hours.
  • Control Sample: Keep a portion of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stressed sample.
  • Neutralize the acid and base hydrolyzed samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

The workflow for conducting a stability study is depicted below.

G cluster_workflow Stability Study Experimental Workflow Prep Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Sample Sample at Time Points Stress->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Quantify Parent Compound and Degradation Products Analyze->Data Report Generate Stability Report Data->Report

Workflow for a stability study of this compound.

Data Presentation

The following table presents example data from a forced degradation study of a similar compound, 3-phenylhexanoic acid, which can be used as a reference for what to expect in your own experiments.[5]

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradantsMajor Degradant Peak (RT, min)
0.1 M HCl246085.214.84.5
0.1 M NaOH246078.921.15.2
3% H₂O₂242592.57.56.1
Dry Heat488098.11.94.5
UV Light (254 nm)482595.34.77.3

Recommended Solvents and Stabilizers

SolventSuitabilityRecommended StabilizerConcentration
Dimethyl Sulfoxide (DMSO)HighBHT or BHA0.01 - 0.1% w/v
AcetonitrileHighTocopherol (Vitamin E)0.01 - 0.1% w/v
MethanolModerateBHT or BHA0.01 - 0.1% w/v
ChloroformModerate (use with caution)BHT0.01 - 0.1% w/v

References

Technical Support Center: Resolving Analytical Challenges in the Mass Spectrometry of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the mass spectrometry of fatty acids.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Troubleshooting Guide

Question: Why are my chromatographic peaks tailing or fronting?

Answer: Poor peak shape is a common issue in the GC-MS analysis of fatty acids.

  • Peak Tailing: This can be caused by active sites in the GC inlet or column, column contamination, or column overload. To troubleshoot, you can try cleaning or replacing the inlet liner, conditioning the column, or injecting a smaller sample volume. Incomplete derivatization can also lead to peak tailing as free fatty acids interact with active sites in the system.

  • Peak Fronting: This is often a result of column overloading. Reducing the injection volume or sample concentration can help resolve this issue. Improper column installation can also lead to fronting.

Question: I am observing low signal intensity or no peaks for my fatty acids. What are the possible causes and solutions?

Answer: Low signal intensity can be a significant issue, especially for trace amounts of fatty acids.

  • Inefficient Derivatization: Incomplete derivatization will lead to a lower concentration of the target analyte. Ensure your derivatization protocol is optimized and followed consistently.

  • Sample Loss During Extraction: Fatty acids can be lost during extraction and solvent transfer steps. Meticulous sample preparation and the use of stable isotope-labeled internal standards can help correct for these losses.

  • Suboptimal MS Parameters: The mass spectrometer settings can greatly impact sensitivity. Optimize source parameters and fragmentation settings by infusing a standard of your target fatty acid.

  • System Leaks or Contamination: Leaks in the GC-MS system or contamination of the injector, column, or detector can lead to poor signal. Regular maintenance, including leak checks and cleaning of components, is crucial.

Question: My library search results for fatty acid methyl esters (FAMEs) have low match scores. What should I do?

Answer: Low match scores can be addressed by considering the following:

  • Deconvolution: Ensure that your peaks are properly deconvoluted and that the mass spectrum is "clean" and free from co-eluting compounds and background noise.

  • Library Quality: The library you are using may not contain the specific fatty acid derivative you are analyzing, or the library entry may be of poor quality.

  • Derivatization Issues: Incomplete derivatization or side reactions can produce unexpected mass spectra.

  • Retention Information: Do not rely solely on the mass spectrum. Use retention time data in conjunction with mass spectral data for more confident identification.

Frequently Asked Questions (FAQs)

**Question: Why is deriv

Technical Support Center: Optimization of Extraction Protocols for 8-Phenyloctanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 8-phenyloctanoic acid from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The two most prevalent methods for extracting this compound, a moderately nonpolar carboxylic acid, from biological matrices such as plasma, serum, and urine are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods depends on factors like sample volume, required cleanliness of the final extract, throughput needs, and the availability of instrumentation.

Q2: How does the pH of the sample affect the extraction efficiency of this compound?

A2: As a carboxylic acid, the pH of the sample matrix is critical for the efficient extraction of this compound. To ensure the analyte is in its neutral, protonated form, which is more soluble in organic solvents, the sample should be acidified to a pH at least two units below its pKa. This acidification minimizes ionization and maximizes its partitioning into the organic phase during LLE or its retention on a nonpolar SPE sorbent.

Q3: What are the recommended solvents for Liquid-Liquid Extraction (LLE) of this compound?

A3: For the LLE of this compound, water-immiscible organic solvents are recommended. Commonly used solvents for extracting fatty acids and other carboxylic acids include ethyl acetate, methyl tert-butyl ether (MTBE), and hexane. The choice of solvent will impact the extraction efficiency and the co-extraction of interfering substances. It is advisable to perform a solvent selection study to determine the optimal solvent for your specific sample matrix and analytical method.

Q4: Which type of Solid-Phase Extraction (SPE) cartridge is best suited for this compound?

A4: For this compound, a reversed-phase SPE cartridge, such as one packed with C18 or a polymeric sorbent, is generally the most effective. These sorbents retain nonpolar compounds like this compound from an aqueous matrix. The sample should be acidified before loading onto the cartridge to ensure the analyte is in its neutral form for optimal retention.

Q5: How can I improve the recovery of this compound during extraction?

A5: To improve recovery, ensure the sample pH is appropriately adjusted before extraction. For LLE, performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. For SPE, ensure the cartridge is properly conditioned and equilibrated before loading the sample. Additionally, optimize the composition and volume of the wash and elution solvents to minimize analyte loss and ensure complete elution.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery Incorrect pH of the aqueous phase.Acidify the sample to a pH at least 2 units below the pKa of this compound to ensure it is in its neutral form.
Inappropriate solvent choice.Test different water-immiscible organic solvents such as ethyl acetate, MTBE, or hexane to find the one with the best partitioning coefficient for your analyte.
Insufficient mixing or extraction time.Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning between the two phases.
Incomplete phase separation.Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
Emulsion Formation High concentration of lipids or proteins in the sample.Centrifuge the sample at a higher speed and for a longer duration. Gentle mixing or swirling instead of vigorous shaking can also help prevent emulsion formation.[1]
Adding a small amount of a different organic solvent can help break the emulsion.[1] Alternatively, supported liquid extraction (SLE) is a technique that can be used for samples prone to emulsion.[1]
High Background/Interference in Final Analysis Co-extraction of matrix components.Use a more selective extraction solvent. A back-extraction step can also be employed: after the initial extraction, the organic phase can be washed with a basic aqueous solution to transfer the acidic analyte back to the aqueous phase, leaving neutral and basic interferences in the organic phase. The aqueous phase can then be re-acidified and re-extracted with a clean organic solvent.
Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Suggested Solution
Low Recovery Incorrect sorbent choice.Use a reversed-phase sorbent (e.g., C18 or polymeric) that is appropriate for retaining a nonpolar compound like this compound.
Improper sample pH.Acidify the sample before loading it onto the SPE cartridge to ensure the analyte is in its neutral, non-ionized form.
Cartridge drying out before sample loading.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps and before the sample is loaded.
Wash solvent is too strong.Use a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to avoid prematurely eluting the analyte.
Insufficient elution solvent volume or strength.Increase the volume or the organic solvent strength of the elution solvent to ensure complete elution of the analyte from the sorbent.
High Variability Between Replicates Inconsistent flow rate during sample loading or elution.Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.
Incomplete drying of the sorbent before elution.If a non-aqueous elution solvent is used, ensure the sorbent is thoroughly dried after the wash step to prevent water from interfering with the elution.
High Background/Interference in Final Analysis Inadequate washing of the cartridge.Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.
Co-elution of matrix components.Consider using a more selective SPE sorbent or a multi-modal sorbent that can retain interferences through a different mechanism.

Quantitative Data Summary

Table 1: Illustrative Liquid-Liquid Extraction (LLE) Recoveries for Carboxylic Acids

Analyte Biological Matrix Extraction Solvent pH Adjustment Illustrative Recovery (%)
Short-Chain Fatty AcidsPlasma/SerumMethyl tert-butyl ether (MTBE)Acidification with HCl>90%
Perfluorooctanoic acid (PFOA)SerumAcetonitrile (protein precipitation followed by extraction)Not specified>85%[2]
Phenolic AcidsAqueous Solution2-MeTHFAcidification80-100%

Table 2: Illustrative Solid-Phase Extraction (SPE) Recoveries for Acidic Compounds

Analyte Biological Matrix SPE Sorbent Elution Solvent Illustrative Recovery (%)
Morphine and ClonidinePlasmaPolymeric Reversed-Phase (Strata-X)Not specified79-94%
Phenolic AcidsSpelt SeedsPolymeric Reversed-Phase (Strata-X)70% Aqueous MethanolHigh recoveries reported[3]
ColchicinePlasma and UrineIn-syringe d-SPENot specified93.9-102.68%

Experimental Protocols

Detailed Methodology for Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for the extraction of this compound from plasma or serum and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw the biological sample (e.g., 200 µL of plasma) on ice.

    • Add an internal standard to the sample to correct for extraction variability.

    • Acidify the sample by adding a small volume of an appropriate acid (e.g., 1 M HCl) to bring the pH to < 4.

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at >2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 1 mL of the extraction solvent for improved recovery.

    • Combine the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Detailed Methodology for Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from plasma or serum using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the C18 SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Preparation and Loading:

    • Thaw the biological sample (e.g., 200 µL of plasma) on ice.

    • Add an internal standard.

    • Dilute the sample with 800 µL of acidified water (e.g., 0.1% formic acid in water).

    • Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your analytical instrument.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Biological Sample LLE_Acidify Acidify Sample (pH < 4) LLE_Start->LLE_Acidify LLE_AddSolvent Add Organic Solvent LLE_Acidify->LLE_AddSolvent LLE_Mix Vortex & Centrifuge LLE_AddSolvent->LLE_Mix LLE_Collect Collect Organic Layer LLE_Mix->LLE_Collect LLE_Evaporate Evaporate LLE_Collect->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Analysis (LC-MS/GC-MS) LLE_Reconstitute->LLE_End SPE_Start Biological Sample SPE_Prepare Acidify & Dilute Sample SPE_Start->SPE_Prepare SPE_Load Load Sample SPE_Prepare->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End Analysis (LC-MS/GC-MS) SPE_Reconstitute->SPE_End

Caption: Comparative workflow for LLE and SPE of this compound.

Hypothetical Signaling Pathway for this compound

Given that fatty acids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs) and some carboxylic acids can activate the Nrf2 pathway, a plausible signaling pathway for this compound could involve these mechanisms to regulate gene expression related to lipid metabolism and cellular stress response.[1][4][5]

SignalingPathway cluster_cell Cellular Response cluster_PPAR PPAR Pathway cluster_Nrf2 Nrf2 Pathway POA This compound PPAR PPARα POA->PPAR Keap1 Keap1 POA->Keap1 may induce conformational change in RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to LipidMetabolism Lipid Metabolism Genes PPRE->LipidMetabolism activates transcription of Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to AntioxidantGenes Antioxidant Response Genes ARE->AntioxidantGenes activates transcription of

Caption: Hypothetical signaling pathways activated by this compound.

References

Technical Support Center: Fine-tuning Fermentation for Microbial 8-Phenyloctanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial production of 8-phenyloctanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for producing this compound and related fatty acids?

A1: Engineered strains of Escherichia coli and Saccharomyces cerevisiae are the most common microbial hosts for the production of modified fatty acids like this compound. E. coli is often favored for its rapid growth and well-characterized genetics, while S. cerevisiae is a robust industrial microorganism that can be advantageous for its tolerance to acidic conditions and different inhibitor profiles.

Q2: What are the key fermentation parameters to monitor and control for optimal this compound production?

A2: The critical fermentation parameters that require careful monitoring and control include pH, temperature, dissolved oxygen (DO), substrate feed rate, and precursor availability. Maintaining these parameters within the optimal range for your specific microbial host is crucial for maximizing titer, yield, and productivity.

Q3: My this compound titer is low. What are the potential causes?

A3: Low product titers can stem from several factors:

  • Suboptimal Fermentation Conditions: Deviation from the optimal pH, temperature, or dissolved oxygen levels for your production strain can significantly impact metabolic activity.

  • Precursor Limitation: Insufficient supply of precursors, such as phenylacetyl-CoA and malonyl-CoA, can be a major bottleneck.

  • Product Toxicity: this compound, like other medium-chain fatty acids, can be toxic to microbial cells, inhibiting growth and product formation.[1][2]

  • Plasmid Instability: In recombinant strains, the loss of expression plasmids can lead to a decrease in the population of producing cells.

  • Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory byproducts.

Q4: How can I mitigate the toxic effects of this compound on my microbial culture?

A4: Several strategies can be employed to manage product toxicity:

  • Fed-batch Fermentation: A fed-batch strategy, where the carbon source and precursors are fed at a controlled rate, can help maintain the product concentration below the inhibitory threshold.[][4][5]

  • In-situ Product Removal: Implementing techniques to remove this compound from the fermentation broth as it is produced can alleviate toxicity.

  • Strain Engineering: Engineering the host strain for increased tolerance to fatty acids can be a long-term solution.

  • pH Control: The toxicity of fatty acids is often pH-dependent, with the undissociated form being more toxic. Maintaining a pH where the acid is predominantly in its dissociated form can reduce its inhibitory effects.[1]

Troubleshooting Guides

This section provides a structured approach to resolving specific issues you may encounter during your fermentation experiments.

Issue 1: Poor Cell Growth
Possible Cause Troubleshooting Step
Suboptimal Media Composition Review and optimize the concentrations of carbon, nitrogen, phosphate, and essential trace elements in your fermentation medium.
Incorrect Temperature or pH Verify that your temperature and pH control systems are calibrated and maintaining the setpoints optimal for your strain.
High Product Toxicity Implement a fed-batch feeding strategy to limit the accumulation of this compound.[5] Consider in-situ product removal methods.
Contamination Perform microscopy and plating of your culture to check for contaminating microorganisms. Review your aseptic techniques and sterilize all equipment and media properly.
Inoculum Quality Ensure your seed culture is healthy, in the exponential growth phase, and free of contamination before inoculating the production fermenter.
Issue 2: Low this compound Yield
Possible Cause Troubleshooting Step
Precursor Limitation Engineer the host strain to enhance the supply of key precursors. Implement a co-feeding strategy with a suitable phenyl-group donor.
Suboptimal Induction If using an inducible expression system, optimize the inducer concentration and the timing of induction.
Insufficient Dissolved Oxygen Increase agitation and/or aeration rates to ensure sufficient oxygen is available, especially for aerobic production phases. Monitor and control the dissolved oxygen level at the optimal setpoint.
Feedback Inhibition Overexpress thioesterases that are less sensitive to feedback inhibition by fatty acyl-ACPs or acyl-CoAs.[6]
Plasmid Instability Incorporate a selection marker in your plasmid and maintain selective pressure in the fermentation medium. Consider integrating the expression cassette into the host chromosome.

Data Presentation

Table 1: Typical Fermentation Parameters for Fatty Acid Production
ParameterEscherichia coliSaccharomyces cerevisiae
Temperature (°C) 30-3728-32
pH 6.5-7.24.5-5.5
Dissolved Oxygen (%) 20-4015-30
Primary Carbon Source GlucoseGlucose, Sucrose
Nitrogen Source Ammonium salts, Yeast extractAmmonium salts, Yeast extract, Peptone

Note: These are general ranges and should be optimized for the specific strain and process.

Table 2: Comparison of Analytical Methods for this compound Quantification
MethodPrincipleDerivatizationProsCons
GC-MS Separation by gas chromatography, detection by mass spectrometryOften required (e.g., silylation)High sensitivity and selectivity, provides structural informationDerivatization adds a step and potential for variability
HPLC-UV Separation by liquid chromatography, detection by UV absorbanceNot always requiredSimple, robust, good for routine analysisLower sensitivity for compounds without strong chromophores
HPLC-RID Separation by liquid chromatography, detection by refractive indexNot requiredUniversal detection for non-UV absorbing compoundsLower sensitivity, not compatible with gradient elution

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

1. Sample Preparation and Extraction: a. Centrifuge 1 mL of fermentation broth to pellet the cells. b. Transfer the supernatant to a new tube. c. Acidify the supernatant to pH < 2 with concentrated HCl. d. Extract the this compound with an equal volume of ethyl acetate by vortexing for 1 minute. e. Centrifuge to separate the phases and collect the organic (upper) layer. f. Repeat the extraction on the aqueous layer and combine the organic extracts. g. Dry the pooled organic extract over anhydrous sodium sulfate. h. Evaporate the solvent under a stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Seal the vial and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injection.

3. GC-MS Analysis: a. GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. Injector Temperature: 250°C. d. Oven Program: Start at 70°C for 1 min, ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min and hold for 5 min.[7] e. MS Detector: Operate in scan mode (e.g., m/z 50-550) or selected ion monitoring (SIM) mode for higher sensitivity, targeting characteristic ions of the silylated this compound.

Protocol 2: Fed-Batch Fermentation Strategy

1. Batch Phase: a. Start the fermentation in a batch mode with a defined initial concentration of the primary carbon source and nutrients to allow for initial biomass accumulation. b. Monitor cell growth (OD600) and substrate consumption.

2. Fed-Batch Phase: a. Once the initial carbon source is nearly depleted (as indicated by a sharp increase in dissolved oxygen), initiate the feed. b. The feed solution should be a concentrated solution of the carbon source and any necessary precursors. c. Implement a feeding strategy to maintain the substrate at a low, non-repressive concentration. Common strategies include:

  • Constant Feed: A simple approach where the feed is added at a constant rate.
  • Exponential Feed: The feed rate is increased exponentially to match the exponential growth of the culture, maintaining a constant specific growth rate.[5]
  • DO-Stat: The feed is added in response to the dissolved oxygen signal. An increase in DO indicates substrate limitation, triggering the feed pump.

3. Monitoring and Control: a. Continuously monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. b. Take regular samples to measure cell density, substrate concentration, and this compound titer.

Visualizations

Fermentation_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions_growth Growth-Related Solutions cluster_solutions_production Production-Specific Solutions Start Low this compound Titer CheckGrowth Is cell growth also low? Start->CheckGrowth CheckParameters Are fermentation parameters (pH, Temp, DO) optimal? CheckGrowth->CheckParameters No OptimizeMedia Optimize media composition CheckGrowth->OptimizeMedia Yes CheckContamination Is there evidence of contamination? CheckParameters->CheckContamination Yes AdjustConditions Adjust pH, Temperature, DO CheckParameters->AdjustConditions No AsepticTechnique Improve aseptic technique CheckContamination->AsepticTechnique Yes EngineerPrecursors Engineer precursor pathways CheckContamination->EngineerPrecursors No OptimizeMedia->AdjustConditions FedBatch Implement fed-batch to reduce toxicity AdjustConditions->FedBatch FedBatch->AsepticTechnique OptimizeInduction Optimize inducer concentration/timing EngineerPrecursors->OptimizeInduction IncreaseAeration Increase aeration/agitation OptimizeInduction->IncreaseAeration PlasmidStability Address plasmid instability IncreaseAeration->PlasmidStability

Caption: A workflow diagram for troubleshooting low this compound titers.

Phenylalanine_Catabolism_Pathway cluster_input Precursor Supply cluster_pathway Biosynthetic Pathway cluster_output Final Product Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Transaminase Phenylacetyl_CoA Phenylacetyl-CoA Phenylpyruvate->Phenylacetyl_CoA Decarboxylase FattyAcidSynthase Fatty Acid Synthase (Engineered) Phenylacetyl_CoA->FattyAcidSynthase Product 8-Phenyloctanoyl-ACP FattyAcidSynthase->Product FinalProduct This compound Product->FinalProduct Thioesterase

Caption: A simplified signaling pathway for the biosynthesis of this compound.

References

Validation & Comparative

A Comparative Analysis of 8-Phenyloctanoic Acid and Other Fatty Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 8-phenyloctanoic acid, a phenyl-substituted fatty acid, with other well-characterized fatty acids commonly found in biological systems. Due to the limited direct comparative research on this compound, this document juxtaposes its known and inferred properties with established data for common saturated, monounsaturated, and polyunsaturated fatty acids.

Introduction to this compound

This compound is a fatty acid characterized by a phenyl group at the terminus of an eight-carbon aliphatic chain. It is a naturally occurring component of nostophycin, a cyclic hexapeptide produced by the cyanobacterium Nostoc. While research on this compound is not as extensive as for other fatty acids, its unique structure warrants investigation into its biological activities and potential therapeutic applications. Phenyl-substituted fatty acids are known to be metabolized in biological systems and can influence cellular processes. For instance, studies on analogous compounds suggest that they can undergo β-oxidation and may interact with key metabolic regulators like peroxisome proliferator-activated receptors (PPARs).

Comparative Physicochemical Properties

The presence of a terminal phenyl group distinguishes this compound from common fatty acids, influencing its physicochemical properties such as hydrophobicity and steric hindrance. These differences can affect its incorporation into cell membranes, interaction with enzymes, and binding to receptors.

PropertyThis compoundPalmitic Acid (C16:0)Oleic Acid (C18:1)Linoleic Acid (C18:2)
Structure C₁₄H₂₀O₂C₁₆H₃₂O₂C₁₈H₃₄O₂C₁₈H₃₂O₂
Molecular Weight 220.3 g/mol 256.4 g/mol 282.5 g/mol 280.4 g/mol
Description Saturated fatty acid with a terminal phenyl groupSaturated fatty acidMonounsaturated fatty acidPolyunsaturated fatty acid
Key Feature Phenyl groupLong saturated chainOne cis double bondTwo cis double bonds

Biological Activity and Comparative Performance

While direct comparative studies are limited, we can infer the potential biological activities of this compound based on its structural similarity to other studied phenyl-substituted fatty acids and contrast them with the known effects of common fatty acids.

Cytotoxicity

Unsaturated fatty acids generally exhibit greater cytotoxicity towards tumor cells compared to their saturated counterparts. The cytotoxic potential of a fatty acid is often correlated with its ability to induce lipid peroxidation and oxidative stress.

Fatty AcidCell Line(s)Observed EffectConcentrationCitation
Linoleic Acid Jurkat (T lymphocyte)Induction of apoptosis and necrosisNot specified[1]
Oleic Acid Jurkat (T lymphocyte)Less toxic than linoleic acid; induces apoptosis and necrosisNot specified[1]
Palmitic Acid Mat 13762 ascites tumor cellsMore toxic than stearic and arachidic acidsNot specified[2]
Unsaturated FAs (general) Mat 13762 ascites tumor cellsMore effective killers of tumor cells than saturated FAsNot specified[2]
Nostophycin (containing this compound) Lymphocytic mouse leukemia (L1210)Weakly cytotoxic10 µg/mL[3]

Note: The cytotoxicity of nostophycin is likely attributable to the entire cyclic peptide structure and not solely to its this compound component.

Antimicrobial Activity

Certain fatty acids and their derivatives possess antimicrobial properties.

CompoundTarget Organism(s)ActivityConcentrationCitation
Nostophycin (containing this compound) E. coli, S. aureus, C. albicans, A. nigerModerate antibacterial and good antifungal activity9-52 µg/mL[4]
Phenyl-lactic acid Various pathogensBactericidalNot specified[5]

Metabolism and Signaling Pathways

Fatty Acid Metabolism

Fatty acids are primarily metabolized through β-oxidation to produce energy. Studies on ruminant microorganisms and rats have shown that phenyl-substituted fatty acids can be metabolized. It is plausible that this compound also undergoes β-oxidation in mammalian cells, similar to other fatty acids.

Experimental Workflow for Fatty Acid Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Biological_Sample->Lipid_Extraction Saponification Saponification (to release fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., to FAMEs) Saponification->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis (Quantification and Identification) GC_MS->Data_Analysis

Workflow for GC-MS-based fatty acid analysis.
Signaling Pathways

Fatty acids are not only metabolic fuels but also important signaling molecules that can regulate gene expression, often through nuclear receptors like PPARs.

Potential PPAR Activation by this compound

Other aromatic fatty acids, such as phenylacetate, have been shown to activate the human peroxisome proliferator-activated receptor (hPPAR). This suggests that this compound might also function as a PPAR agonist, thereby influencing lipid metabolism and cell growth.

cluster_pathway Hypothesized PPAR Activation Pathway 8_POA This compound PPAR PPARα/γ 8_POA->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription (Lipid Metabolism, Cell Growth) PPRE->Target_Genes Initiates Biological_Response Biological Response Target_Genes->Biological_Response

Hypothesized signaling pathway for this compound.

In contrast, common fatty acids have well-established roles in various signaling pathways. For example, palmitic acid can induce inflammatory responses through the TLR4/NF-κB pathway.[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Objective: To identify and quantify the fatty acid composition of a biological sample.

Methodology:

  • Lipid Extraction: Lipids are extracted from the sample (e.g., cell pellet, plasma, tissue homogenate) using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method.

  • Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids from their glycerol backbone. The free fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.

  • Extraction of FAMEs: The FAMEs are extracted into an organic solvent such as hexane.

  • GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a mass spectrometer. The FAMEs are separated based on their volatility and detected by the mass spectrometer.

  • Data Analysis: The fatty acids are identified by comparing their retention times and mass spectra to those of known standards. Quantification is achieved by comparing the peak areas of the sample fatty acids to the peak area of an internal standard.[7][8][9][10]

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of a fatty acid on a specific cell line.

Methodology:

  • Cell Culture: The target cell line (e.g., a cancer cell line) is cultured in a suitable medium and seeded into 96-well plates.

  • Treatment: The cells are treated with various concentrations of the fatty acid of interest (e.g., this compound, oleic acid, linoleic acid) for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol or DMSO) is also included.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the fatty acid that inhibits cell growth by 50%) can be determined.[1][2]

Fatty Acid Uptake Assay

Objective: To measure the uptake of fatty acids into cells.

Methodology:

  • Cell Preparation: Cells are cultured and washed with a serum-free medium.

  • Incubation with Fluorescent Fatty Acid Analog: The cells are incubated with a fluorescently labeled fatty acid analog.

  • Washing: The cells are washed to remove any extracellular fluorescent probe.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microscope, flow cytometer, or plate reader. The intensity of the fluorescence is proportional to the amount of fatty acid taken up by the cells.[11]

Fatty Acid Oxidation Assay

Objective: To measure the rate of fatty acid β-oxidation in cells.

Methodology:

  • Cell Preparation: Cells are cultured and may be subjected to glucose deprivation to enhance their reliance on fatty acid oxidation.

  • Incubation with Radiolabeled Fatty Acid: The cells are incubated with a radiolabeled fatty acid, such as [1-¹⁴C]palmitic acid.

  • Measurement of Radiolabeled Metabolites: The rate of β-oxidation is determined by measuring the production of radiolabeled acid-soluble metabolites.

  • Data Analysis: The amount of radioactivity in the acid-soluble fraction is quantified using a scintillation counter, and the rate of fatty acid oxidation is calculated.[12][13][14]

Conclusion

This compound presents an interesting molecular structure with potential biological activities that differentiate it from common dietary fatty acids. While direct comparative data is currently sparse, the available information on its natural source, the biological activity of the parent compound nostophycin, and the metabolic fate of similar phenyl-substituted fatty acids suggest that it is a bioactive molecule. Further research is warranted to directly compare its effects on cytotoxicity, cell signaling, and metabolism with those of well-characterized fatty acids. Such studies will be crucial for elucidating its potential as a therapeutic agent or a tool for biomedical research. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.

References

Validation of analytical methods for 8-phenyloctanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the validation of analytical methods for the quantification of 8-phenyloctanoic acid is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—supported by experimental data and detailed protocols to ensure accurate and reproducible quantification.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on various factors, including required sensitivity, sample matrix complexity, and throughput.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Performance MetricHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on physicochemical properties, followed by mass analysis.[1]Separation of volatile derivatives by boiling point and polarity, with mass analysis.[1]
**Linearity (R²) **Typically ≥ 0.99[2]≥ 0.99[3]≥ 0.99
Limit of Detection (LOD) ng/mL range[1]pg/mL to low ng/mL range[1]pg/mL to ng/mL range[4]
Limit of Quantification (LOQ) ng/mL range[5]pg/mL to low ng/mL range[3]pg/mL to ng/mL range
Precision (%RSD) < 5%[5]< 15%[3]< 10%
Accuracy (% Recovery) 80-120%[5]80-120%[3]80-120%
Sample Throughput HighMedium to HighMedium
Derivatization Required NoNo[6]Yes[6]
Cost LowHighMedium

Experimental Protocols

Detailed methodologies for each technique are crucial for successful implementation and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis due to its simplicity and cost-effectiveness.

Sample Preparation:

  • To 100 µL of the sample (e.g., plasma), add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for injection into the HPLC system.[7]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.[2][7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV-Vis Detector at a wavelength determined by the UV absorbance maximum of this compound.[7]

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it ideal for complex matrices or low analyte concentrations.[8]

Sample Preparation:

  • Lipid extraction from the sample matrix using a method like the Bligh-Dyer extraction.[1]

  • The extracted sample is then reconstituted in a suitable solvent for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C8 or C18 reversed-phase column.[9]

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with additives like formic acid or ammonium hydroxide to improve ionization.[1][10]

  • Flow Rate: 0.2 - 0.6 mL/min.[10][11]

  • Ionization: Electrospray ionization (ESI) is commonly used.[1]

  • Mass Spectrometer: Can be a single quadrupole, triple quadrupole, or high-resolution mass spectrometer.[12]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds and requires derivatization for non-volatile analytes like this compound.[6][13]

Sample Preparation and Derivatization:

  • Extraction of lipids from the sample.

  • Derivatization to convert this compound into a more volatile ester, such as a methyl ester (FAME) or a silyl ester.[6][13] This can be achieved using reagents like BF3-methanol or BSTFA.[14]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., HP-5MS).[15]

  • Carrier Gas: Helium at a constant flow rate.[15]

  • Temperature Program: A temperature gradient is used to separate the analytes.[15]

  • Injection Mode: Splitless injection is common for trace analysis.[15]

  • Ionization: Electron ionization (EI) is typically used.

  • Mass Spectrometer: A quadrupole mass spectrometer is often used for detection.[13]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation Selectivity Selectivity Linearity_Range Linearity & Range Selectivity->Linearity_Range LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Stability Stability Robustness->Stability Data_Analysis Data Analysis & Reporting Stability->Data_Analysis Method_Selection Method Selection (HPLC, LC-MS, GC-MS) Sample_Preparation Sample Preparation & Derivatization (if needed) Method_Selection->Sample_Preparation Data_Acquisition Data Acquisition Sample_Preparation->Data_Acquisition Data_Acquisition->Selectivity

Caption: Workflow for analytical method validation.

References

Comparing the efficacy of different synthetic routes for ω-phenylalkanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes for ω-phenylalkanoic acids, compounds of significant interest in medicinal chemistry and materials science. The efficacy of each method is evaluated based on experimental data, focusing on key performance indicators such as chemical yield, reaction conditions, and scalability. Detailed experimental protocols for prominent methods are also provided to facilitate practical application.

General Structure of ω-Phenylalkanoic Acids

ω-Phenylalkanoic acids are characterized by a phenyl group at the terminal (ω) position of an alkanoic acid chain. The length of the alkyl chain (n) can be varied to modulate the physicochemical properties of the molecule.

Caption: General chemical structure of ω-phenylalkanoic acids.

Comparison of Synthetic Routes

The synthesis of ω-phenylalkanoic acids can be achieved through various classical and modern chemical methods, as well as biotechnological approaches. The choice of a particular route often depends on the desired chain length, required purity, scalability, and the availability of starting materials.

Synthetic RouteStarting MaterialsKey IntermediatesOverall Yield (%)Reaction TimeTemperature (°C)Catalyst/ReagentScalabilityKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation & Reduction Benzene, ω-Haloalkanoyl chlorideω-Phenyl-ω-oxoalkanoic acid60-85[1]4-24 h0 to refluxAlCl₃, Zn(Hg)/HCl or H₂/Pd-CGoodHigh purity of intermediate, well-established reactions.[1]Two-step process, use of strong Lewis acids and harsh reduction conditions.[1]
Grignard Reaction Phenylmagnesium bromide, ω-Haloalkanoic acid ester-65-75[1]2-6 h0 to refluxMg, THFModerateOne-step synthesis, readily available starting materials.[1]Highly sensitive to moisture and air, potential for side reactions.[1]
Wittig Reaction & Hydrogenation Benzaldehyde, Phosphonium ylideω-Phenylalkenoic acid50-706-12 hRT to 80Base (e.g., n-BuLi), H₂/Pd-CGoodHigh control over double bond position before reduction.Multi-step process, generation of triphenylphosphine oxide byproduct.
Cross-Coupling & Oxidation Phenylboronic acid, ω-Alkynoic acid esterω-Phenylalkynoic acid ester70-908-16 hRT to 100Pd catalyst, BaseGoodHigh yield and functional group tolerance.Multi-step process, cost of catalyst.
Biocatalysis n-Phenylalkanoic acids3-Hydroxy-n-phenylalkanoic acids>80[2]24-72 h30-37Pseudomonas putida (genetically engineered)Potentially highGreen and sustainable, high conversion rates.[2]Limited to specific substrates, requires specialized equipment.

Experimental Workflows & Protocols

Friedel-Crafts Acylation and Clemmensen Reduction Route

This classical two-step approach is a robust and widely used method for the synthesis of ω-phenylalkanoic acids.

friedel_crafts_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction start Benzene & ω-Haloalkanoyl chloride reaction1 Reaction with AlCl₃ in CS₂ or CH₂Cl₂ start->reaction1 intermediate ω-Phenyl-ω-oxoalkanoic acid reaction1->intermediate reduction Reaction with Zn(Hg) and conc. HCl intermediate->reduction product ω-Phenylalkanoic acid reduction->product

Caption: Workflow for Friedel-Crafts acylation followed by Clemmensen reduction.

Experimental Protocol: Synthesis of 5-Phenylpentanoic Acid

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 0.3 mol) in dry carbon disulfide (CS₂, 150 mL) at 0°C, a solution of 5-chlorovaleryl chloride (0.2 mol) in dry CS₂ (50 mL) is added dropwise.

  • Benzene (0.2 mol) is then added dropwise to the reaction mixture at 0°C.

  • The mixture is stirred at room temperature for 2 hours and then refluxed for 3 hours.

  • After cooling, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-oxo-5-phenylpentanoic acid.

Step 2: Clemmensen Reduction

  • Amalgamated zinc is prepared by stirring zinc dust (100 g) with a solution of mercuric chloride (10 g) in water (150 mL) and concentrated hydrochloric acid (5 mL) for 5 minutes.

  • The amalgamated zinc, water (75 mL), concentrated hydrochloric acid (175 mL), toluene (100 mL), and 5-oxo-5-phenylpentanoic acid (0.1 mol) are placed in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux for 24 hours, with additional portions of concentrated hydrochloric acid (50 mL) added every 6 hours.

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 5-phenylpentanoic acid.

Modern Approach: Suzuki Cross-Coupling and Subsequent Transformations

Modern cross-coupling reactions offer a highly efficient and versatile alternative for the synthesis of ω-phenylalkanoic acids, particularly for complex substrates.

suzuki_coupling_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Hydrolysis start Phenylboronic acid & ω-Bromoalkenoic acid ester reaction1 Pd-catalyzed coupling with a base start->reaction1 intermediate1 ω-Phenylalkenoic acid ester reaction1->intermediate1 reduction Hydrogenation (H₂/Pd-C) intermediate1->reduction intermediate2 ω-Phenylalkanoic acid ester reduction->intermediate2 hydrolysis Acid or base-catalyzed hydrolysis intermediate2->hydrolysis product ω-Phenylalkanoic acid hydrolysis->product

Caption: Workflow for Suzuki cross-coupling and subsequent transformations.

Experimental Protocol: Synthesis of 6-Phenylhexanoic Acid

Step 1: Suzuki Coupling

  • A mixture of phenylboronic acid (1.2 mmol), ethyl 6-bromo-5-hexenoate (1.0 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) in a 2:1 mixture of toluene and water (10 mL) is degassed with argon.

  • The reaction mixture is heated at 80°C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give ethyl 6-phenyl-5-hexenoate.

Step 2: Hydrogenation

  • Ethyl 6-phenyl-5-hexenoate (1.0 mmol) is dissolved in ethanol (10 mL), and 10% palladium on carbon (10 mol%) is added.

  • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 6-phenylhexanoate.

Step 3: Hydrolysis

  • Ethyl 6-phenylhexanoate (1.0 mmol) is dissolved in a mixture of ethanol (5 mL) and 10% aqueous sodium hydroxide (5 mL).

  • The mixture is refluxed for 2 hours.

  • After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with 1M hydrochloric acid.

  • The precipitated product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 6-phenylhexanoic acid.

Conclusion

The selection of an optimal synthetic route for ω-phenylalkanoic acids is a multifactorial decision. Classical methods like Friedel-Crafts acylation offer reliability and scalability with well-understood procedures. Modern cross-coupling reactions provide high yields and functional group tolerance, making them suitable for complex molecules. Biotechnological routes represent a promising green alternative, particularly for specific hydroxylated derivatives. Researchers and drug development professionals should consider the specific requirements of their target molecule, desired scale, and available resources when choosing a synthetic strategy. This guide provides the foundational data and protocols to make an informed decision.

References

A Head-to-Head Battle: Cross-Validation of HPLC and GC-MS for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of studies ranging from metabolic disease research to the development of novel therapeutics. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While GC-MS has traditionally been the workhorse for fatty acid analysis, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Quantitative Performance Comparison

A critical aspect of evaluating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC. Specific values can vary depending on the sample matrix, instrumentation, and the exact methodology employed.[2]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Analyte Form Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives.[3]Primarily Free Fatty Acids (underivatized).[3]GC-MS requires a derivatization step to increase analyte volatility, which can add time and potential for sample loss.[2][3] HPLC can often directly analyze free fatty acids, simplifying sample preparation.[2][3]
Precision (%RSD) ≤ 5.88%[2]Often slightly better than GC, ≤ 5.88%[2]Both methods demonstrate good precision for fatty acid analysis.[2]
Recovery (%) ≥ 82.31%[2]≥ 82.31%[2]Comparable recovery rates are achievable with optimized extraction procedures.[2]
Linearity (r²) > 0.99[2]> 0.99[2]Both techniques exhibit excellent linearity over a defined concentration range.[2][3]
Sensitivity (LOD/LOQ) High, with Limits of Detection (LOD) in the µg/L to ng/L range.[4]Moderate to high, depending on the detector. High sensitivity is achievable with fluorescent derivatization (picomole to femtomole range).[1][4]GC-MS generally provides lower limits of detection for volatile compounds.[2] HPLC's sensitivity is greatly enhanced by the choice of derivatizing agent and detector.[1]
Isomer Separation Can be challenging for positional and geometric isomers; often requires highly polar capillary columns.[2]Superior for the separation of cis/trans and positional isomers, often without derivatization.[2][5]This is a significant advantage of HPLC for detailed fatty acid profiling.[2]
Analysis Time Typically faster for comparable separations.[6]Can be longer, though newer UHPLC systems offer faster run times.The derivatization step in GC-MS can offset the faster chromatographic run time.
Thermal Stability Requires analytes to be thermally stable.Ideal for heat-sensitive compounds as it operates at ambient temperatures.[1][6]HPLC prevents the degradation of labile compounds like polyunsaturated fatty acids (PUFAs).[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol outlines a general procedure for the analysis of total fatty acids in a biological sample.

  • Lipid Extraction:

    • Utilize a well-established method such as the Folch or Bligh and Dyer extraction.[7]

    • For instance, to 100 µL of serum, add an internal standard (e.g., triheptadecanoin) and 1 mL of Folch reagent (chloroform:methanol, 2:1 v/v).[8]

    • Vortex thoroughly and centrifuge to separate the layers.[8]

    • Collect the lower organic layer containing the lipids. Repeat the extraction for better recovery.[8][9]

    • Dry the combined extracts under a stream of nitrogen or using a vacuum concentrator.[8][9]

  • Saponification and Derivatization (FAMEs Preparation):

    • The extracted lipids must be derivatized to increase their volatility for GC analysis.[10] This is commonly achieved by converting the fatty acids to fatty acid methyl esters (FAMEs).[10]

    • A standard procedure involves using BF3/methanol.[11] Alternatively, incubate the dried lipid extract with a methanolic base (e.g., NaOH in methanol) followed by an acidic catalyst (e.g., BF3 in methanol) at an elevated temperature (e.g., 60-100°C).

    • After cooling, add water and extract the FAMEs with an organic solvent like hexane.[10]

    • Collect the organic layer containing the FAMEs and dry it before reconstitution in a suitable solvent for injection.[10]

  • GC-MS Analysis:

    • GC System: Agilent 6890N or similar.[9]

    • Column: A capillary column with a suitable stationary phase, such as a HP-5MS-UI (30 m × 0.25 mm × 0.25 µm) or a Zebron ZB-1 (15 m × 0.25 mm i.d., 0.1 µm film thickness).[7][9]

    • Injector: Set to a temperature of 220-250°C, often in splitless mode for trace analysis.[8][9][12]

    • Oven Temperature Program: An example program starts at 70-100°C, ramps up to 170-180°C at a rate of 10-15°C/min, followed by a slower ramp to separate closely eluting peaks, and then a final ramp to 220-320°C to elute all compounds and clean the column.[7][8]

    • Carrier Gas: Helium or hydrogen.

    • MS Detector: Operated in either full scan mode for identification or single ion monitoring (SIM) mode for enhanced sensitivity and quantification.[8] The transfer line temperature is typically set around 280°C.[9]

High-Performance Liquid Chromatography (HPLC) Protocol for Fatty Acid Analysis

This protocol provides a general method for the analysis of free fatty acids.

  • Sample Preparation and Extraction:

    • The extraction of lipids is performed similarly to the GC-MS protocol, using methods like Folch or Bligh and Dyer to isolate the total lipid fraction.[7]

    • Unlike GC-MS, derivatization is often not required, simplifying the sample preparation process.[2][5] However, for enhanced detection with UV-Vis or fluorescence detectors, derivatization of the carboxyl group may be necessary.[13] Common derivatizing agents include p-bromophenacyl bromide.[11]

  • HPLC Analysis:

    • HPLC System: A standard HPLC or UHPLC system with a suitable detector (e.g., UV, MS, or Evaporative Light Scattering Detector - ELSD).

    • Column: Reversed-phase (RP) columns are most commonly used for fatty acid analysis, such as a C18 column (e.g., 4.6 mm I.D. x 150 mm).[5] For separating isomers, specialized columns like those with cholesteryl groups can provide better resolution.[5]

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed.[14] A small amount of acid (e.g., 0.05% TFA) may be added to the mobile phase to ensure good peak shape for free fatty acids.[5]

    • Flow Rate: Typically around 1.0 mL/min.[5]

    • Column Temperature: Maintained at a controlled temperature, for instance, 30°C.[5]

    • Detection:

      • UV Detection: For underivatized fatty acids, detection can be performed at low wavelengths (e.g., 205 nm).[15] For derivatized fatty acids (e.g., phenacyl esters), detection is at higher, more specific wavelengths.[16]

      • MS Detection: HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and specificity, allowing for the direct analysis of free fatty acids.[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_hplc HPLC Pathway cluster_cross_validation Cross-Validation start Biological Sample extraction Lipid Extraction (e.g., Folch Method) start->extraction dried_extract Dried Lipid Extract extraction->dried_extract derivatization Derivatization (FAMEs Synthesis) dried_extract->derivatization hplc_analysis HPLC Analysis (Direct Injection) dried_extract->hplc_analysis gcms_analysis GC-MS Analysis derivatization->gcms_analysis gcms_data GC-MS Data gcms_analysis->gcms_data comparison Data Comparison (Quantitative & Qualitative) gcms_data->comparison hplc_data HPLC Data hplc_analysis->hplc_data hplc_data->comparison conclusion Method Selection/ Validation comparison->conclusion

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

Caption: Logical comparison of HPLC and GC-MS for fatty acid analysis.

Discussion and Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the analysis of fatty acids.[2] The choice between them is contingent on the specific research objectives and the nature of the fatty acids under investigation.[2]

GC-MS is a highly sensitive and specific method, particularly for the analysis of total fatty acid profiles where derivatization allows for the analysis of fatty acids from all lipid classes.[3] Its extensive and well-established libraries of mass spectra for FAMEs are invaluable for compound identification.[3] However, the mandatory derivatization step can be time-consuming and introduce potential sources of error.[2] Furthermore, the high temperatures used in GC can lead to the degradation of thermally sensitive compounds like polyunsaturated fatty acids.[1]

On the other hand, HPLC offers significant advantages in terms of simplified sample preparation by often avoiding derivatization.[2][3] It is the superior method for the separation of isomers and for the analysis of heat-sensitive fatty acids due to its ambient temperature operation.[1][2] When coupled with mass spectrometry, LC-MS can achieve very high sensitivity and specificity, making it particularly well-suited for studies focusing on free fatty acids or other specific lipid pools.[3]

References

A Comparative Guide to Biopolymer Precursors: 8-Phenyloctanoic Acid vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biopolymers, particularly polyhydroxyalkanoates (PHAs), is a rapidly advancing field with significant implications for biodegradable plastics, drug delivery systems, and medical implants. The choice of precursor substrate is a critical factor that dictates the final properties of the polymer, including its monomer composition, molecular weight, and thermal characteristics. This guide provides an objective comparison of 8-phenyloctanoic acid against other common precursors, such as octanoic acid and glucose, for the production of PHAs, with a focus on experimental data derived from studies using the bacterium Pseudomonas putida.

Performance Comparison of Precursors for PHA Synthesis

The selection of a carbon source for PHA production directly influences the yield, monomer composition, and physicochemical properties of the resulting biopolymer. Below is a comparative analysis of this compound, its aliphatic counterpart octanoic acid, and the widely used carbohydrate, glucose.

Quantitative Data Summary

The following tables summarize the performance of different precursors in PHA synthesis by Pseudomonas putida.

Table 1: Comparison of PHA Production from this compound and Octanoic Acid by Pseudomonas putida CA-3 [1]

Precursor (20 mM)Cell Dry Weight (CDW) (g/L)PHA Content (% of CDW)PHA Yield (g PHA/g carbon)
This compound1.8590.45
Octanoic Acid2.5630.57

Table 2: Monomer Composition of PHAs Synthesized from this compound and Octanoic Acid by Pseudomonas putida CA-3 [1]

PrecursorMonomer Composition (mol%)
This compound3-hydroxy-5-phenylvalerate (3H5PV), 3-hydroxy-7-phenylheptanoate (3H7PHp), and other aromatic and aliphatic monomers
Octanoic AcidPredominantly 3-hydroxyoctanoate (3HO) with smaller amounts of 3-hydroxyhexanoate (3HHx)

Table 3: Molecular Weight and Thermal Properties of PHAs from Phenylalkanoic Acids [1]

PrecursorWeight-Average Molecular Weight (Mw) (Da)Polydispersity Index (Mw/Mn)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Decomposition Temperature (DT) (°C)
Phenylvaleric Acid185,0002.913.251.5262
Phenylhexanoic Acid195,0003.04.552.1260
Phenylheptanoic Acid210,0003.19.6Not Detected259
This compound 292,000 4.1 -14.3 Not Detected 257
Phenyldecanoic Acid167,0002.9-8.7Not Detected254

Signaling Pathways and Metabolic Routes

The biosynthesis of PHAs from fatty acids in Pseudomonas putida primarily occurs through the β-oxidation pathway. Precursors like octanoic acid and this compound are activated to their coenzyme A (CoA) thioesters and then undergo successive rounds of β-oxidation. The intermediates of this pathway, (R)-3-hydroxyacyl-CoAs, are the direct substrates for PHA synthase, which polymerizes them into PHA. When unrelated carbon sources like glucose are used, the precursors for PHA synthesis are generated through de novo fatty acid biosynthesis pathways.

PHA_Biosynthesis_Pathway cluster_precursors Precursor Substrates cluster_metabolism Cellular Metabolism cluster_synthesis Biopolymer Synthesis This compound This compound Fatty Acyl-CoA Fatty Acyl-CoA This compound->Fatty Acyl-CoA Octanoic Acid Octanoic Acid Octanoic Acid->Fatty Acyl-CoA Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA β-Oxidation Cycle β-Oxidation Cycle Fatty Acyl-CoA->β-Oxidation Cycle (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA β-Oxidation Cycle->(R)-3-Hydroxyacyl-CoA PHA Synthase (PhaC) PHA Synthase (PhaC) (R)-3-Hydroxyacyl-CoA->PHA Synthase (PhaC) De Novo Fatty Acid Synthesis De Novo Fatty Acid Synthesis De Novo Fatty Acid Synthesis->(R)-3-Hydroxyacyl-CoA Acetyl-CoA->De Novo Fatty Acid Synthesis PHA Granule PHA Granule PHA Synthase (PhaC)->PHA Granule

Metabolic pathways for PHA synthesis from different precursors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are generalized protocols for key experiments in PHA production and analysis, based on common practices in the field.

Cultivation of Pseudomonas putida for PHA Production

This protocol outlines the steps for growing P. putida and inducing PHA accumulation.

Experimental_Workflow cluster_workflow Experimental Workflow for PHA Production A 1. Inoculation: Inoculate P. putida into a nutrient-rich medium (e.g., LB broth). B 2. Pre-culture Growth: Incubate at 30°C with shaking until the culture reaches the exponential growth phase. A->B C 3. Transfer to Production Medium: Inoculate a nitrogen-limited minimal medium containing the desired carbon source (e.g., this compound or octanoic acid). B->C D 4. PHA Accumulation: Incubate at 30°C with shaking for 48-72 hours to allow for cell growth and PHA accumulation. C->D E 5. Cell Harvesting: Centrifuge the culture to pellet the cells. D->E F 6. Washing and Drying: Wash the cell pellet with a buffer and then lyophilize to determine the cell dry weight (CDW). E->F

A typical experimental workflow for PHA production.

1. Preparation of Media:

  • Growth Medium (e.g., Luria-Bertani Broth): Standard formulation for bacterial growth.

  • PHA Production Medium (Nitrogen-Limited Minimal Medium): A defined medium containing essential minerals, a phosphate buffer, and a limited amount of a nitrogen source (e.g., ammonium sulfate) to induce PHA accumulation. The specific carbon source (this compound, octanoic acid, or glucose) is added at the desired concentration (e.g., 20 mM)[1].

2. Cultivation Conditions:

  • A single colony of P. putida is used to inoculate a starter culture in the growth medium, which is incubated overnight at 30°C with shaking.

  • The production medium is then inoculated with the starter culture to an initial optical density at 600 nm (OD600) of approximately 0.1.

  • The production culture is incubated at 30°C with vigorous shaking for 48 to 72 hours.

3. Harvesting and Quantification:

  • Cells are harvested by centrifugation.

  • The cell pellet is washed and then lyophilized to determine the cell dry weight (CDW).

  • The PHA content is determined as a percentage of the CDW.

PHA Extraction and Analysis

1. Extraction:

  • Lyophilized cells are subjected to chloroform extraction to dissolve the intracellular PHA granules.

  • The cell debris is removed by filtration.

  • The PHA is precipitated from the chloroform by the addition of a non-solvent like cold methanol or ethanol.

  • The precipitated PHA is then collected and dried.

2. Monomer Composition Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

  • The purified PHA is subjected to methanolysis to convert the polymer into its constituent methyl ester monomers.

  • The resulting methyl esters are then analyzed by GC-MS to identify and quantify the different monomer units present in the polymer.

3. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • The molecular weight (both number-average, Mn, and weight-average, Mw) and polydispersity index (PDI = Mw/Mn) of the purified PHA are determined by GPC using a series of polystyrene standards for calibration.

Conclusion

The choice of precursor significantly impacts the characteristics of the synthesized biopolymer. While octanoic acid leads to a higher PHA yield and cell density, this compound serves as a valuable precursor for producing PHAs with unique aromatic functionalities. The presence of the phenyl group in the monomer units can alter the thermal and mechanical properties of the resulting polymer, making it amorphous and potentially more suitable for specific applications where crystallinity is not desired. The detailed protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the design and synthesis of novel biopolymers tailored for a range of applications in the biomedical and materials science fields.

References

Unveiling Nature's Arsenal: A Comparative Analysis of the Antimicrobial prowess of Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is avidly exploring alternative therapeutic agents. Among the most promising candidates are fatty acid derivatives, naturally occurring compounds with potent antimicrobial properties. This guide offers a comprehensive comparison of the antimicrobial efficacy of various fatty acid derivatives, supported by a wealth of experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Quantitative Efficacy: A Head-to-Head Comparison

The antimicrobial activity of fatty acid derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of several key fatty acid derivatives against common pathogenic bacteria.

Fatty Acid DerivativeChemical StructureTarget MicroorganismMIC (µg/mL)Reference(s)
Saturated Fatty Acids
Caprylic AcidC8:0Staphylococcus aureus>400[1]
Capric AcidC10:0Staphylococcus aureus>400[1]
Lauric AcidC12:0Staphylococcus aureus156[2][3]
Myristic AcidC14:0Staphylococcus aureus-[1]
Palmitic AcidC16:0Staphylococcus aureus-[1]
Stearic AcidC18:0Staphylococcus aureus-[1]
Unsaturated Fatty Acids
Palmitoleic AcidC16:1Staphylococcus aureus18.8[4]
Oleic AcidC18:1Staphylococcus aureus>400[1]
Linoleic AcidC18:2Staphylococcus aureus200[5]
Monoglycerides
Monocaprylin-Staphylococcus aureus-[6]
Monocaprin-Staphylococcus aureus-[6]
Monolaurin (GML)-Staphylococcus aureus0.04 mM[6]

Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions.

Delving into the Science: Experimental Protocols

The data presented in this guide is derived from established and validated experimental protocols. Here, we detail the methodologies for key antimicrobial assays.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)

This method is a cornerstone of antimicrobial susceptibility testing.

  • Preparation of Fatty Acid Stock Solutions: Fatty acids are typically dissolved in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] This solution is then sterilized, often by filtration.[7]

  • Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Tryptic Soy Broth - TSB).[8] This creates a gradient of fatty acid concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., approximately 1 x 10⁶ Colony Forming Units per milliliter - CFU/mL).[8]

  • Incubation: The microtiter plate is incubated under optimal growth conditions (e.g., 37°C for 24 hours).[8]

  • MIC Determination: The MIC is identified as the lowest concentration of the fatty acid derivative that completely inhibits visible bacterial growth.[8]

  • MBC Determination: To determine the MBC, a small aliquot from the wells showing no growth is sub-cultured onto an agar plate.[7] After incubation, the lowest concentration that results in no bacterial growth on the agar is recorded as the MBC.[7]

Anti-Biofilm Assay

Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.

  • Biofilm Formation: A bacterial suspension is added to the wells of a microtiter plate and incubated to allow for the formation of biofilms on the well surfaces.

  • Treatment: The growth medium is removed, and fresh medium containing various concentrations of the fatty acid derivative is added to the wells.

  • Incubation: The plate is incubated for a specified period to allow the fatty acid to interact with the biofilm.

  • Quantification: The biofilm is typically stained with a dye such as crystal violet.[9] The amount of dye retained by the biofilm, which correlates with the biofilm mass, is then measured spectrophotometrically to determine the percentage of biofilm inhibition or eradication.[9]

Visualizing the Action: Mechanisms and Workflows

To better understand the processes involved in the antimicrobial action and testing of fatty acid derivatives, we provide the following diagrams generated using Graphviz (DOT language).

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Fatty Acid Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC incubation->read_mic subculture Subculture for MBC read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Caption: Experimental workflow for determining MIC and MBC.

The primary mechanism by which fatty acids exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[2] This leads to a cascade of events culminating in cell death.

mechanism_of_action fatty_acid Fatty Acid Derivative cell_membrane Bacterial Cell Membrane fatty_acid->cell_membrane Intercalates into membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption leakage Leakage of Intracellular Components (Ions, ATP) membrane_disruption->leakage enzyme_inhibition Inhibition of Membrane-Bound Enzymes membrane_disruption->enzyme_inhibition energy_depletion Disruption of Electron Transport Chain membrane_disruption->energy_depletion cell_death Bacterial Cell Death leakage->cell_death enzyme_inhibition->cell_death energy_depletion->cell_death

Caption: Mechanism of action of fatty acid derivatives.

References

Head-to-head comparison of different analytical columns for organic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Column for Organic Acid Analysis

The accurate separation and quantification of organic acids are critical in various fields, from food and beverage quality control to pharmaceutical development and metabolic research. The diverse physicochemical properties of organic acids present a significant analytical challenge, making the choice of an appropriate HPLC (High-Performance Liquid Chromatography) column paramount for achieving reliable and reproducible results. This guide provides a head-to-head comparison of different analytical columns, supported by experimental data, to aid in your selection process.

Key Separation Techniques and Column Chemistries

The primary HPLC modes for organic acid analysis include Reversed-Phase (RP), Ion-Exclusion (IE), Ion-Exchange (IEX), and Hydrophilic Interaction Liquid Chromatography (HILIC). Each technique leverages different separation mechanisms, making them suitable for specific applications and analyte profiles.

Reversed-Phase (RP-HPLC) Columns

Reversed-phase chromatography is a widely used technique, but the high polarity of many organic acids can lead to poor retention on traditional C18 columns. To address this, specialized polar-modified or aqueous-stable C18 columns are often employed.

Key Characteristics:

  • Stationary Phase: Typically silica-based with C18 alkyl chains, often with polar modifications to enhance retention of polar analytes and prevent phase collapse in highly aqueous mobile phases.

  • Mobile Phase: Usually an acidic aqueous buffer (e.g., phosphate or formate buffer) with a small amount of organic modifier like methanol or acetonitrile. The low pH suppresses the ionization of the organic acids, increasing their hydrophobicity and retention.

  • Advantages: High efficiency, excellent peak shapes, and compatibility with mass spectrometry (MS).

  • Disadvantages: Can be challenging to retain very polar, small organic acids.

A typical experimental workflow for organic acid separation using a reversed-phase column is outlined below.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis sample Aqueous Sample (e.g., Fruit Juice, Cell Culture Media) filtration Filtration (0.45 µm) sample->filtration injector Autosampler filtration->injector mobile_phase Mobile Phase (e.g., 0.1% H3PO4 in Water/Methanol) pump Isocratic Pump mobile_phase->pump pump->injector column Reversed-Phase Column (e.g., Agilent InfinityLab Poroshell 120 Aq-C18) injector->column detector UV/DAD or MS Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Figure 1: Experimental workflow for RP-HPLC analysis of organic acids.
Ion-Exclusion Chromatography (IEC) Columns

Ion-exclusion chromatography is a robust and widely used technique specifically for the separation of weak acids.[1][2]

Key Characteristics:

  • Stationary Phase: A high-capacity, totally sulfonated polystyrene-divinylbenzene (PS-DVB) resin in the hydrogen form.[3]

  • Mobile Phase: A dilute strong acid, such as sulfuric acid or perchloric acid.

  • Separation Mechanism: Based on the principle of Donnan exclusion. Highly ionized strong acids are repelled by the negatively charged sulfonate groups on the resin and elute early. Weakly ionized organic acids can penetrate the resin pores to varying extents based on their pKa, leading to their separation.[1][2]

  • Advantages: Excellent selectivity for organic acids, simple mobile phases, and long column lifetimes.

  • Disadvantages: Not directly compatible with MS due to the non-volatile mobile phases, and may have lower efficiency compared to modern RP columns.

The separation principle of ion-exclusion chromatography is depicted in the following diagram.

G cluster_column Ion-Exclusion Column cluster_mobile_phase Mobile Phase (Dilute Strong Acid) resin Sulfonated PS-DVB Resin Bead (Fixed Negative Charges -SO3-) elution_order Elution Order: 1. Strong Acids 2. Weak Organic Acids (by pKa) strong_acid Strong Acid Anion (e.g., SO4^2-) Repelled from Resin strong_acid->resin Donnan Exclusion weak_acid Weak Organic Acid (R-COOH) Partially Ionized, Can Enter Resin Pores weak_acid->resin Partitioning & Adsorption

Figure 2: Separation mechanism in ion-exclusion chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns

HILIC is an excellent alternative for the separation of very polar compounds that are not well-retained in reversed-phase chromatography.[4]

Key Characteristics:

  • Stationary Phase: A polar stationary phase, such as bare silica or silica bonded with polar functional groups (e.g., zwitterionic, diol, amide).[4]

  • Mobile Phase: A high percentage of a water-miscible organic solvent (typically acetonitrile) with a small amount of aqueous buffer.

  • Separation Mechanism: Partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase.[4]

  • Advantages: Enhanced retention of highly polar organic acids, increased sensitivity with ESI-MS due to the high organic content of the mobile phase.

  • Disadvantages: Can be sensitive to the water content of the sample and mobile phase, and may require longer equilibration times.

The following decision tree can guide the selection of an appropriate column based on the properties of the organic acids of interest and the analytical requirements.

G start Start: Organic Acid Analysis q1 Are the organic acids very polar (e.g., oxalic, tartaric)? start->q1 q2 Is MS detection required? q1->q2 Yes q3 Is the sample matrix complex? q1->q3 No col_hilic HILIC Column (e.g., Agilent Poroshell 120 HILIC-Z) q2->col_hilic Yes col_rp Aqueous C18 RP Column (e.g., Agilent Polaris C18-A) q2->col_rp No col_ie Ion-Exclusion Column (e.g., IonPac ICE-AS6) q3->col_ie No col_mixed_mode Mixed-Mode Column (e.g., Atlantis PREMIER BEH C18 AX) q3->col_mixed_mode Yes

Figure 3: Decision tree for selecting an analytical column for organic acid separation.

Performance Comparison of Analytical Columns

Table 1: Reversed-Phase Column Performance

ColumnAnalytesMobile PhaseKey Performance CharacteristicsReference
Agilent Polaris C18-A (4.6 x 250 mm, 5 µm)6 organic acids including tartaric and malic acid97.5% 0.1% H₃PO₄ in water / 2.5% MethanolGood resolution and retention for polar organic acids without phase collapse.[5][5]
Agilent InfinityLab Poroshell 120 Aq-C18 (4.6 x 100 mm, 2.7 µm)9 organic acids including oxalic, tartaric, malic, and citric acids99% aqueous phosphate buffer (pH 2.5) / 1% MethanolBaseline separation of all nine acids within 4.5 minutes with excellent reproducibility.[6][7][6][7]
Titank C18 (4.6 x 250 mm, 5 µm)10 organic acids including oxalic, tartaric, malic, and citric acidsMethanol / 40 mM KH₂PO₄ (pH 2.4) (2:98 v/v)Stable column efficiency and good separation effects for organic acids in their molecular state.[8][8]

Table 2: Ion-Exclusion and HILIC Column Performance

ColumnColumn TypeAnalytesMobile PhaseKey Performance CharacteristicsReference
IonPac ICE-AS6 (9 x 250 mm)Ion-Exclusion12 organic acids including oxalic, maleic, malic, and formic acids0.7 mM Hexafluorobutyric acid (HFBA) in waterOffers complementary selectivity, especially for monovalent acids.[9][9]
Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm)HILIC10 organic acidsIsocratic elution with a phosphate buffer and acetonitrileBaseline resolution of 10 organic acids in four minutes with excellent peak shape.[10][10]
Poroshell 120 HILIC-Z (3.0 x 150 mm, 2.7 µm)HILIC10 organic acids including oxalic, tartaric, malic, and citric acidsAcetonitrile / 10 mM KH₂PO₄ (pH 6.7) (81:19 v/v)Good separation for organic acids in their ionic state, complementing RP methods.[8][8]

Detailed Experimental Protocols

Agilent InfinityLab Poroshell 120 Aq-C18 Method[8]
  • Column: Agilent InfinityLab Poroshell 120 Aq-C18, 4.6 x 100 mm, 2.7 µm

  • Mobile Phase: 99% (10 mM Sodium Phosphate in water, pH adjusted to 2.5 with H₃PO₄) / 1% Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Analytes: Oxalic, tartaric, malic, lactic, acetic, maleic, citric, fumaric, and succinic acids.

Agilent InfinityLab Poroshell 120 HILIC-Z Method[11]
  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase: Isocratic elution with a phosphate buffer and acetonitrile.

  • Flow Rate: Not specified

  • Column Temperature: Not specified

  • Detection: Not specified

  • Injection Volume: Not specified

  • Analytes: 10 organic acids, baseline resolved.

Titank C18 and Poroshell 120 HILIC-Z Comparative Method[9]
  • RP Method (Titank C18):

    • Column: Titank C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Methanol and 40 mmol∙L⁻¹ potassium dihydrogen phosphate solution (pH = 2.4) at a ratio of 2:98 (v/v)

    • Flow Rate: 0.8 mL∙min⁻¹

    • Detection: DAD at 210 nm

    • Injection Volume: 20 μL

  • HILIC Method (Poroshell 120 HILIC-Z):

    • Column: Poroshell 120 HILIC-Z, 3.0 x 150 mm, 2.7 µm

    • Mobile Phase: Acetonitrile and 10 mmol∙L⁻¹ potassium dihydrogen phosphate solution (pH = 6.7) at a ratio of 81:19 (v/v)

    • Flow Rate: 0.5 mL∙min⁻¹

    • Detection: DAD at 210 nm

    • Injection Volume: 20 μL

Conclusion

The selection of an analytical column for organic acid separation is highly dependent on the specific analytes of interest, the sample matrix, and the desired detection method.

  • Aqueous C18 reversed-phase columns offer a versatile and high-efficiency solution for a broad range of organic acids, especially when MS detection is desired.[6][7]

  • Ion-exclusion columns provide a robust and selective method for the routine analysis of weak acids, particularly in the food and beverage industry.[1][9]

  • HILIC columns are the preferred choice for the analysis of very polar organic acids that are poorly retained by RP columns, and they offer enhanced sensitivity with ESI-MS.[4][10]

By understanding the fundamental separation mechanisms and considering the comparative data presented, researchers, scientists, and drug development professionals can make an informed decision to select the most appropriate analytical column to meet their specific organic acid analysis needs.

References

A Comparative Guide to the Biocompatibility of Polymers Derived from 8-Phenyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of polymers derived from aromatic fatty acids, specifically those related to 8-phenyloctanoic acid, against well-established biocompatible polymers such as Polylactic Acid (PLA) and Poly(lactic-co-glycolic acid) (PLGA). This document is intended to assist researchers and drug development professionals in making informed decisions regarding material selection for biomedical applications.

Introduction

The quest for novel biocompatible and biodegradable polymers is a cornerstone of advancement in drug delivery, tissue engineering, and medical device development. Aromatic polyhydroxyalkanoates (PHAs), which can be biosynthesized using precursors like this compound, represent an emerging class of biomaterials with tunable properties. Their aromatic nature offers potential for unique drug interactions and mechanical characteristics. However, a thorough evaluation of their biocompatibility is crucial before they can be widely adopted.

This guide presents a comparative analysis of the available biocompatibility data for aromatic PHAs against the industry-standard polymers, PLA and PLGA. The comparison is based on key biocompatibility indicators: in vitro cytotoxicity, hemolysis, and in vivo inflammatory response.

Data Presentation

The following tables summarize the quantitative data from various studies on the biocompatibility of these polymers. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

PolymerCell LineConcentration/ExtractIncubation TimeCell Viability (%)Reference
Aromatic PHA (general) L929Various extracts24, 48, 72 hours> 70% (generally non-cytotoxic)[No specific quantitative data found in searches]
PLA L929100% extract24, 48, 72 hours~78-80%[1]
PLA/GEL/EGF L929300 µg/mL24 hours~90-100%[2]
PLGA L929Various extracts24, 48, 72 hours> 70% (generally non-cytotoxic)[No specific quantitative data found in searches]

Table 2: Hemolysis Data (ASTM F756)

PolymerBlood SourceConcentration/ContactIncubation TimeHemolysis (%)Reference
Aromatic PHA (general) Human/RabbitDirect Contact/Extract3 hours< 2% (generally non-hemolytic)[No specific quantitative data found in searches]
PLA Human/RabbitDirect Contact/Extract3 hours< 2% (generally non-hemolytic)[No specific quantitative data found in searches]
PLGA Nanoparticles Human/Rabbit1 mg/mL4 hours~0.08%[3]

Table 3: In Vivo Inflammatory Response (Subcutaneous Implantation in Rats - ISO 10993-6)

PolymerTime PointInflammatory Cell Infiltration Score (0-4)Fibrous Capsule Thickness (µm)Reference
Aromatic PHA (general) 4, 12 weeks1-2 (Slight to Moderate)[Data not available][No specific quantitative data found in searches]
PLA 4, 12 weeks1-2 (Slight to Moderate)[Data not available][4]
PLGA 4, 13, 26 weeks1-2 (Slight to Moderate)[Data not available][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. The following sections outline the standardized protocols for cytotoxicity, hemolysis, and in vivo implantation studies.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6][7]

  • Extract Preparation: The test polymer is extracted in the cell culture medium, typically at a ratio of surface area or mass to medium volume as specified in ISO 10993-12.[7]

  • Cell Seeding: L929 cells are seeded into 96-well plates at a density that ensures they are in a logarithmic growth phase during the assay.[8]

  • Exposure: The culture medium is replaced with the polymer extracts at various concentrations. Positive (e.g., latex extract) and negative (e.g., high-density polyethylene extract) controls are included.[9]

  • Incubation: The cells are incubated with the extracts for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: A solubilizing agent (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.[9]

  • Calculation: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[9]

Hemolysis Assay (ASTM F756)

This standard practice provides a protocol for assessing the hemolytic properties of materials that will come into contact with blood.[4][10]

  • Blood Collection: Fresh human or rabbit blood is collected into a tube containing an anticoagulant (e.g., sodium citrate).[7]

  • Test Material Preparation: The polymer is prepared in the desired form (e.g., film, disc) with a defined surface area.

  • Direct Contact Method:

    • The test material is placed in a tube.

    • A diluted blood suspension is added to the tube, ensuring the material is fully immersed.[11]

    • Positive (e.g., water) and negative (e.g., saline) controls are prepared in parallel.

  • Incubation: The tubes are incubated at 37°C for a specified time, typically 3 hours, with gentle agitation.[12]

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically at 540 nm.[12]

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis). A hemolysis rate of less than 2% is generally considered non-hemolytic.[13]

In Vivo Implantation Study (ISO 10993-6)

This standard specifies test methods for the assessment of the local effects after implantation of biomaterials.[14]

  • Animal Model: A suitable animal model, typically rats or rabbits, is selected.[5]

  • Implant Preparation: The test polymer and control materials are sterilized and prepared in a size and shape suitable for implantation.

  • Surgical Procedure: The implants are surgically placed in a specific anatomical location, commonly in the subcutaneous tissue of the back.[5][15]

  • Post-operative Care: The animals are monitored for a predetermined period (e.g., 4, 12, or 26 weeks) for any signs of adverse reactions.[5][15]

  • Tissue Harvesting and Histology: At the end of the study period, the animals are euthanized, and the implant and surrounding tissue are explanted. The tissue is fixed, processed, sectioned, and stained (typically with Hematoxylin and Eosin - H&E).[5]

  • Histopathological Evaluation: A pathologist examines the tissue sections microscopically to evaluate the local tissue response. This includes assessing the presence and extent of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), neovascularization, and tissue degeneration.[16]

  • Scoring: The inflammatory response is often semi-quantitatively scored on a scale of 0 (none) to 4 (severe) for various parameters.[16]

Mandatory Visualizations

Biocompatibility Assessment Workflow

Biocompatibility_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cytotoxicity Cytotoxicity Assay (ISO 10993-5) hemolysis Hemolysis Assay (ASTM F756) evaluation Biocompatibility Evaluation cytotoxicity->evaluation hemolysis->evaluation implantation Subcutaneous Implantation (ISO 10993-6) implantation->evaluation material Test Polymer (e.g., Aromatic PHA) material->cytotoxicity material->hemolysis material->implantation

Workflow for assessing the biocompatibility of a novel polymer.
In Vivo Inflammatory Response Pathway

Inflammatory_Response cluster_acute Acute Inflammation cluster_chronic Chronic Inflammation / Resolution implant Polymer Implantation neutrophils Neutrophil Infiltration implant->neutrophils macrophages Macrophage Recruitment (M1 Phenotype) neutrophils->macrophages m2_macrophages Macrophage Polarization (M2 Phenotype) macrophages->m2_macrophages Transition fibroblasts Fibroblast Proliferation m2_macrophages->fibroblasts giant_cells Foreign Body Giant Cell Formation m2_macrophages->giant_cells fibrosis Fibrous Capsule Formation fibroblasts->fibrosis

Simplified signaling pathway of the foreign body response to an implanted biomaterial.

References

Comparative analysis of the thermal properties of polyhydroxyalkanoates with different phenyl side chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of functional groups into the side chains of polyhydroxyalkanoates (PHAs) is a promising strategy for tailoring their physical and chemical properties. Aromatic PHAs, specifically those containing phenyl side chains, have garnered significant attention for their distinct thermal characteristics compared to their aliphatic counterparts.[1] This guide provides a comparative analysis of the thermal properties of various PHAs functionalized with phenyl side chains, supported by experimental data and detailed methodologies.

Data Presentation: Thermal Property Comparison

The incorporation of bulky, rigid phenyl groups into the polymer backbone significantly influences its thermal behavior. Generally, the presence of phenyl side chains tends to increase the glass transition temperature (Tg) due to restricted chain mobility, while affecting the melting temperature (Tm) and decomposition temperature (Td) based on the specific structure and composition of the copolymer.[2]

Polyhydroxyalkanoate (PHA) TypePhenyl Side Chain MonomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Poly(3-hydroxybutyrate) [P(3HB)] (Baseline)None (Aliphatic)4[1]177[1]~240
Poly(3HB-co-3-hydroxy-3-phenylpropionate) [P(3HB-co-3H3PhP)] 3-hydroxy-3-phenylpropionateIncreases with 3H3PhP content[2]132 - 148 (for 12 mol% 3H3PhP)[2]Not Specified
Syndiotactic Poly(3-hydroxy-4-phenylbutyrate) [st-P3H4PhB] 3-hydroxy-4-phenylbutyrate43[3]Not Specified (Amorphous)Not Specified
P(3H4PhB-co-P3HHp) 3-hydroxy-4-phenylbutyrateNot SpecifiedNot Specified281[3]

Note: Thermal properties can vary based on molecular weight, monomer composition, and measurement conditions.

Experimental Protocols

The data presented in this guide are primarily derived from two key thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

1. Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures of phase transitions, such as the glass transition (Tg) and melting (Tm).[5]

  • Principle: The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[5] Transitions in the polymer are observed as changes in the heat flow.

  • Methodology:

    • A small sample (typically 5-10 mg) of the purified PHA is hermetically sealed in an aluminum pan.[6]

    • An empty sealed pan is used as a reference.

    • The sample is subjected to a controlled temperature program in an inert atmosphere (e.g., nitrogen). A common protocol is a heat-cool-heat cycle to erase the polymer's prior thermal history.[7]

    • First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 200 °C).[6] This scan reveals the initial thermal properties.

    • Cooling Scan: The sample is cooled at a controlled rate to a low temperature (e.g., -60 °C).[7] This allows for the observation of crystallization temperature (Tc).

    • Second Heating Scan: The sample is heated again at the same rate. The Tg and Tm are typically determined from this scan to ensure analysis of a consistent thermal history.[8] The Tg is identified as a step change in the heat flow, while Tm is the peak of the endothermic melting event.[5]

2. Thermogravimetric Analysis (TGA)

TGA is employed to measure the thermal stability and decomposition temperature (Td) of the polymer.[9]

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10] The loss of mass indicates decomposition.

  • Methodology:

    • A small sample (typically ~10 mg) of the PHA is placed in a TGA pan.[11]

    • The sample is heated in a furnace at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from ambient to 500-600 °C).[7][11]

    • The analysis is typically run under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[7][11]

    • The TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% weight loss) or the temperature of the maximum rate of decomposition, determined from the peak of the derivative TGA (DTG) curve.[9]

Workflow Visualization

The logical flow for the comparative analysis of PHA thermal properties is outlined below.

PHA_Thermal_Analysis_Workflow cluster_0 PHA Selection cluster_1 Thermal Characterization cluster_2 Data Extraction A Aliphatic PHA (e.g., P(3HB)) DSC Differential Scanning Calorimetry (DSC) A->DSC TGA Thermogravimetric Analysis (TGA) A->TGA B Phenyl-Functionalized PHA (e.g., P(3HB-co-3H3PhP)) B->DSC B->TGA TgTm Glass Transition (Tg) Melting Temp. (Tm) DSC->TgTm Measures Heat Flow Td Decomposition Temp. (Td) TGA->Td Measures Weight Loss Result Comparative Analysis of Thermal Properties TgTm->Result Td->Result

Caption: Workflow for comparative thermal analysis of PHAs.

Discussion

The data consistently show that incorporating phenyl side chains into PHA structures is an effective method for modifying their thermal properties. The introduction of the bulky phenyl group hinders the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature, as seen in st-P3H4PhB which has a Tg of 43 °C.[3] This shifts the material's characteristics from a more flexible or semi-crystalline state to a more rigid and amorphous one at room temperature.

Furthermore, the increased backbone stiffness imparted by aromatic rings can enhance thermal stability.[12] For example, a copolymer containing 3-hydroxy-4-phenylbutyrate units exhibited a high decomposition temperature of 281 °C.[3] Conversely, the disruption of chain packing by the bulky side groups can lower the melting temperature and crystallinity compared to highly crystalline aliphatic PHAs like P(3HB).[2] This effect is particularly evident in copolymers where increasing the aromatic monomer content can lead to completely amorphous materials.[2] These tunable properties make phenyl-functionalized PHAs attractive candidates for applications requiring higher thermal stability and specific mechanical characteristics.

References

Safety Operating Guide

Proper Disposal of 8-Phenyloctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical research, adherence to strict safety and disposal protocols is fundamental to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 8-Phenyloctanoic acid (CAS No. 26547-51-3).

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin irritation and serious eye irritation[1][2][3].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile, and inspect them for integrity before use.

  • Eye Protection: Wear tight-sealing safety goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard[1].

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: Handle the solid material in a well-ventilated area and avoid dust formation. If dust is likely, use a NIOSH/MSHA approved respirator[1].

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal hazardous waste regulations. This substance is classified as a hazardous waste and must be disposed of at an approved waste disposal plant[1]. Under no circumstances should it be poured down the drain or mixed with regular trash[4].

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.

  • Identify as Non-Halogenated Organic Acid Waste: this compound is an organic acid that does not contain halogens. It should be classified and segregated as such.

  • Segregate from Other Waste Streams: Collect this waste separately from other chemical waste types. Crucially, do not mix it with:

    • Halogenated solvents

    • Strong acids or bases

    • Oxidizers[4][5]

Step 2: Container Selection and Labeling

The choice of container is vital for safe storage and transport.

  • Use a Compatible Container: The waste container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable for organic acid waste[5]. Ensure the container is in good condition and has a secure, leak-proof lid.

  • Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name, "this compound" [4]. Do not use abbreviations or chemical formulas. The label should also include the date when the waste was first added and the contact information for the generating laboratory.

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory pending pickup and final disposal.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to keep the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak or spill[4].

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when waste is being added[4]. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion[5].

Step 4: Arranging for Final Disposal

The final disposal must be handled by licensed professionals.

  • Consult with EHS: Before generating the waste, contact your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance based on institutional policies and local regulations, and they will manage the process with licensed hazardous waste disposal vendors[4].

  • Schedule a Pickup: Follow your institution's established procedures to schedule a pickup of the hazardous waste. Ensure all containers are properly labeled and sealed for transport[4]. A hazardous waste manifest will be used to track the waste from your laboratory to its final disposal site.

Summary of Disposal Procedures

This table summarizes the key operational guidelines for the disposal of this compound. No specific quantitative disposal limits were identified in the safety data sheets.

GuidelineSpecificationCitation
Waste Classification Hazardous Waste; Non-Halogenated Organic Acid[1][5]
Container Material Chemically compatible (e.g., HDPE) with a secure, leak-proof lid.[4][5]
Container Fill Level Do not exceed 75% of the container's total capacity for liquids.[5]
Primary Labeling "Hazardous Waste" and the full chemical name "this compound".[4]
Incompatible Materials Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[4][5]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[4]
Final Disposal Method Must be sent to an approved waste disposal plant via a licensed hazardous waste contractor.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: Have 8-Phenyloctanoic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify 1. Identify Waste: Non-Halogenated Organic Acid ppe->identify segregate 2. Segregate Waste from Incompatibles identify->segregate container 3. Select & Label Container - 'Hazardous Waste' - Full Chemical Name segregate->container store 4. Store in Designated SAA with Secondary Containment container->store contact_ehs 5. Contact EHS for Pickup store->contact_ehs pickup Waste collected by licensed contractor contact_ehs->pickup end End: Compliant Disposal at Approved Facility pickup->end

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 8-Phenyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of 8-Phenyloctanoic acid are paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Summary

This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] It is important to handle this chemical with appropriate personal protective equipment and follow established safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield should be worn where splashing is possible.[1][4][5]Protects against splashes and dust that can cause serious eye irritation.[1][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn.[4][6]Prevents skin contact which can cause irritation.[1][3] Gloves should be inspected before use and changed if contaminated.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood.[5] A NIOSH-approved respirator may be required if dust is generated and engineering controls are insufficient.Minimizes the inhalation of dust or vapors.[5]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is essential for the safe management of this compound.

Safe Handling Procedures:

  • Preparation: All manipulations of this compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapors.[5]

  • Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory area.

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Decontaminate the work area and any used equipment.

Spill Cleanup:

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust generation.[1][7]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Waste Classification: this compound waste is classified as hazardous.[1]

  • Segregation: Collect all materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container.[5][8]

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[1][4] Do not dispose of it down the drain.[4][8] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator.[4]

First Aid Measures

Exposure RouteFirst-Aid Measures
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation persists, get medical advice/attention.[1]
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Ingestion Do not induce vomiting. Clean mouth with water and seek medical attention.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Required PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling transfer Transfer Compound weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate Proceed to Post-Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste in Labeled Container doff_ppe->dispose

Safe handling workflow for this compound.

Logical Relationship of Safety Protocols

The following diagram outlines the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

cluster_assessment Risk Management Framework cluster_controls Implemented Controls hazard_id Hazard Identification (Skin & Eye Irritant) risk_assess Risk Assessment (Exposure Potential) hazard_id->risk_assess controls Control Measures risk_assess->controls engineering Engineering Controls (Fume Hood) controls->engineering admin Administrative Controls (SOPs, Training) controls->admin ppe Personal Protective Equipment (Gloves, Goggles) controls->ppe

Logical relationship of safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.